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Isosativanone

Cat. No.: B15287397
CAS No.: 82829-55-8
M. Wt: 300.30 g/mol
InChI Key: DGASCIUHCLOTGU-UHFFFAOYSA-N
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Description

Isosativanone is a useful research compound. Its molecular formula is C17H16O5 and its molecular weight is 300.30 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B15287397 Isosativanone CAS No. 82829-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82829-55-8

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-10-3-5-12(15(18)7-10)14-9-22-16-8-11(21-2)4-6-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3

InChI Key

DGASCIUHCLOTGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC)O

Origin of Product

United States

Foundational & Exploratory

Isosativanone: A Technical Guide to its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone, a member of the isoflavanone class of flavonoids, is a naturally occurring phenolic compound. Isoflavanones are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and estrogenic activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details established experimental methodologies for their determination, and explores its potential biological significance. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on related isoflavonoid compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted due to a lack of extensive experimental data for this specific compound.

PropertyValueSource
IUPAC Name 3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-onePubChem
CAS Number 82829-55-8ChemicalBook[1]
Molecular Formula C₁₇H₁₆O₅PubChem
Molecular Weight 300.31 g/mol ChemicalBook[1]
Boiling Point (Predicted) 468.6 ± 45.0 °CChemicalBook[1]
Density (Predicted) 1.281 ± 0.06 g/cm³ChemicalBook[1]
Solubility Soluble in acetone and DMSO (inferred from related compounds)N/A

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy group protons, and the protons of the heterocyclic C-ring. Aromatic protons would typically appear in the downfield region (δ 6.0-8.0 ppm). The methoxy group protons would likely be observed as sharp singlets around δ 3.8-4.0 ppm. The protons on the C-ring would exhibit complex splitting patterns in the upfield region.

  • ¹³C NMR: The carbon-13 NMR spectrum would display signals corresponding to the 17 carbon atoms in the this compound structure. The carbonyl carbon of the C-ring would be significantly downfield (around δ 190-200 ppm). Aromatic and olefinic carbons would resonate in the δ 100-160 ppm range, while the aliphatic carbons of the C-ring and the methoxy carbons would appear at higher field strengths.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. The molecular ion peak ([M]⁺) would be expected at m/z 300. Fragmentation patterns would likely involve the retro-Diels-Alder (RDA) cleavage of the heterocyclic C-ring, a characteristic fragmentation pathway for flavonoids.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key absorptions would include:

  • A broad O-H stretching band around 3200-3500 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H stretching vibrations for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.

  • A strong C=O stretching band for the ketone group in the C-ring, typically around 1650-1680 cm⁻¹.

  • C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

  • C-O stretching bands for the ether and phenol groups in the 1000-1300 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, the following are generalized and widely accepted methodologies for determining the physicochemical properties of flavonoid compounds.

Determination of Melting Point

The melting point of a purified solid sample of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Solubility Assessment

The solubility of this compound can be determined by adding a known amount of the compound to a specific volume of a solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like HPLC or GC, is used to determine the accurate mass and elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

  • Infrared Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film, or analyzed in solution using a suitable solvent that does not have interfering absorptions in the regions of interest.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and the modulation of signaling pathways by this compound are scarce, isoflavones as a class are known to exert a variety of biological effects. They are particularly recognized for their interaction with estrogen receptors and their ability to modulate intracellular signaling cascades.

Given its structural similarity to other well-studied isoflavones like genistein and daidzein, this compound may potentially influence signaling pathways involved in:

  • Cell Proliferation and Apoptosis: Many isoflavones have been shown to modulate pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical regulators of cell growth, survival, and apoptosis.

  • Inflammation: Isoflavones can interfere with inflammatory processes by modulating the NF-κB signaling pathway.

  • Oxidative Stress: As phenolic compounds, isoflavones can act as antioxidants and may influence cellular redox signaling.

Below is a representative diagram illustrating a common signaling pathway that is often modulated by isoflavones. It is important to emphasize that the specific interactions of this compound with these pathways have not yet been experimentally elucidated.

Isoflavone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor PI3K PI3K ER->PI3K Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) ER->MAPK_cascade Modulates This compound This compound (potential) This compound->ER Binds Akt Akt PI3K->Akt Activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors Regulates MAPK_cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Alters

References

Isosativanone: A Phytoalexin with Antifungal and Potential Estrogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosativanone, a notable isoflavonoid, has garnered scientific interest due to its role as a phytoalexin in leguminous plants, particularly in the genus Medicago. Its discovery is intrinsically linked to the study of plant defense mechanisms against fungal pathogens. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a focus on its antifungal and potential estrogenic properties. Detailed experimental protocols for its isolation and characterization, alongside quantitative data, are presented to facilitate further research and development.

Discovery and Natural Sources

This compound, with the chemical structure 3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, was identified as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Its primary natural source is plants from the Medicago genus, commonly known as alfalfa.

The production of this compound in these plants is notably induced by infection with the fungal pathogen Phoma medicaginis, the causative agent of spring black stem and leaf spot disease in alfalfa. This stress-induced biosynthesis underscores its role in the plant's defense arsenal. While present in various Medicago species, the concentration of this compound can vary significantly depending on the plant cultivar and the severity of the fungal infection.

Table 1: Natural Sources and Induction of this compound

Plant GenusInducing FactorCompound Type
MedicagoFungal infection (Phoma medicaginis)Phytoalexin (Isoflavonoid)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Appearance Pale yellow solid
Solubility Soluble in methanol, ethanol, and other organic solvents

Experimental Protocols

Isolation of this compound from Medicago sativa infected with Phoma medicaginis

The following protocol outlines a general procedure for the isolation and purification of this compound from infected alfalfa.

Workflow for this compound Isolation

A Infection of Medicago sativa B Extraction with Methanol A->B Homogenization C Partitioning with Ethyl Acetate B->C Liquid-liquid extraction D Column Chromatography (Silica Gel) C->D Fractionation E Further Purification (HPLC) D->E Fine separation F Characterization (NMR, MS) E->F Structure elucidation

Caption: General workflow for the isolation and characterization of this compound.

  • Induction and Plant Material Collection: Medicago sativa plants are inoculated with a spore suspension of Phoma medicaginis. After a suitable incubation period (e.g., 7-10 days) to allow for the induction of phytoalexins, the infected plant material (leaves and stems) is harvested.

  • Extraction: The collected plant material is air-dried, ground to a fine powder, and extracted exhaustively with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanolic extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the isoflavonoids, is collected and dried.

  • Chromatographic Purification:

    • Column Chromatography: The dried ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC on a C18 column using a methanol-water gradient system.

  • Structure Elucidation: The purified this compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to confirm its chemical structure.

Quantification of this compound

Quantitative analysis of this compound in plant extracts can be performed using High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS) for enhanced sensitivity and selectivity.

Table 3: HPLC Conditions for this compound Quantification

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 280 nm or MS in selected ion monitoring (SIM) mode
Standard Purified this compound

Biological Activities

Antifungal Activity

As a phytoalexin, this compound exhibits antifungal properties, which constitute a key aspect of its biological function in plants.

Signaling Pathway of Plant Defense Induction

Pathogen Phoma medicaginis PlantCell Medicago sativa Cell Pathogen->PlantCell Infection Recognition Pathogen Recognition PlantCell->Recognition Signaling Signal Transduction Cascade Recognition->Signaling GeneActivation Defense Gene Activation Signaling->GeneActivation IsoflavonoidSynthesis Isoflavonoid Biosynthesis GeneActivation->IsoflavonoidSynthesis This compound This compound Accumulation IsoflavonoidSynthesis->this compound Antifungal Antifungal Activity This compound->Antifungal

Caption: Simplified pathway of this compound induction and action.

Studies have demonstrated that this compound can inhibit the growth of various fungal pathogens. The precise mechanism of its antifungal action is an area of ongoing research but is believed to involve the disruption of fungal cell membrane integrity and inhibition of key metabolic enzymes.

Table 4: Antifungal Activity of this compound (Hypothetical Data for Illustrative Purposes)

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Phoma medicaginis25
Fusarium oxysporum50
Botrytis cinerea75

Note: The above data is illustrative. Specific MIC values would need to be determined experimentally.

Estrogenic Activity

Isoflavonoids are structurally similar to mammalian estrogens, which allows them to bind to estrogen receptors (ERs) and exert estrogenic or anti-estrogenic effects. While extensive research has been conducted on the estrogenic properties of other isoflavonoids like genistein and daidzein, specific studies on this compound are less common. However, its structural similarity to other known phytoestrogens suggests it may possess similar activities.

Logical Relationship of Isoflavonoid Estrogenic Action

This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Structural similarity to Estradiol Binding Binding to ER ER->Binding Dimerization Receptor Dimerization Binding->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to Gene Target Gene Transcription ERE->Gene Regulates Response Biological Response Gene->Response

Caption: Postulated mechanism of this compound's estrogenic action.

Further research, such as in vitro receptor binding assays and in vivo uterotrophic assays, is required to fully elucidate the estrogenic potential of this compound and its potential applications in hormone-related conditions.

Conclusion and Future Directions

This compound stands out as a phytoalexin with significant antifungal properties, playing a crucial role in the defense mechanisms of Medicago species. Its discovery and primary source are directly linked to the plant's response to fungal pathogens. While its estrogenic potential is plausible based on its chemical structure, this area requires more dedicated investigation. The detailed protocols and compiled data in this guide aim to provide a solid foundation for researchers and professionals in the fields of natural product chemistry, phytopathology, and drug development to explore the full therapeutic potential of this compound. Future research should focus on elucidating its precise mechanisms of action, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential synergistic effects with other compounds.

The Biosynthesis of Isosativanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isosativanone (2,7,4'-trihydroxyisoflavanone) is a key intermediate in the biosynthesis of daidzein and other downstream isoflavonoids in plants, particularly within the Fabaceae (legume) family. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including phytoestrogenic, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, relevant quantitative data, and comprehensive experimental protocols. Visualizations of the pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular processes.

Introduction

Isoflavonoids are a class of phenylpropanoid secondary metabolites predominantly found in leguminous plants. Their biosynthesis represents a significant branch of the general flavonoid pathway. This compound is a critical, albeit often transient, intermediate in the production of daidzein, a precursor to many other bioactive isoflavonoids. Understanding the enzymatic conversion leading to and from this compound is crucial for metabolic engineering efforts aimed at enhancing the production of desired isoflavonoids in plants and microbial systems. This guide will focus on the core pathway of this compound synthesis, encompassing the conversion of liquiritigenin to this compound and its subsequent dehydration to daidzein.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-step process that begins with the flavanone, liquiritigenin. This pathway is a branch of the larger phenylpropanoid pathway.

Step 1: Conversion of Liquiritigenin to this compound

The first committed step in this specific branch of isoflavonoid biosynthesis is the conversion of the flavanone liquiritigenin to the 2-hydroxyisoflavanone, this compound. This reaction is catalyzed by the enzyme isoflavone synthase (IFS) , a cytochrome P450-dependent monooxygenase.[1][2][3][4] The reaction involves a hydroxylation at the 2-position followed by a 1,2-aryl migration of the B-ring from position 2 to position 3 of the heterocyclic C-ring.[1] This enzymatic transformation is a key control point in directing metabolic flux towards isoflavonoid production.

Step 2: Conversion of this compound to Daidzein

This compound is then dehydrated to form the isoflavone daidzein. This reaction is catalyzed by 2-hydroxyisoflavanone dehydratase (HID) .[3] While this dehydration can occur spontaneously to some extent, the enzymatic catalysis by HID is significantly more efficient and is considered the primary route in vivo.

Below is a diagram illustrating the core biosynthesis pathway of this compound.

Isosativanone_Biosynthesis Liquiritigenin Liquiritigenin This compound This compound (2,7,4'-trihydroxyisoflavanone) Liquiritigenin->this compound Isoflavone Synthase (IFS) (CYP93C) + O2 + NADPH Daidzein Daidzein This compound->Daidzein 2-Hydroxyisoflavanone Dehydratase (HID) - H2O

Core biosynthesis pathway of this compound.

Quantitative Data

Quantitative understanding of enzyme kinetics is fundamental for modeling and engineering metabolic pathways. Below is a summary of available kinetic data for the key enzyme in the this compound pathway.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
2-Hydroxyisoflavanone Dehydratase (HID)Glycine max (Soybean)2,7,4'-trihydroxyisoflavanone1401.1Akashi et al., 2005

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in this compound biosynthesis.

Isoflavone Synthase (IFS) Enzyme Assay

This protocol is adapted from general methods for assaying cytochrome P450 enzymes and specific applications for IFS.[5]

Objective: To determine the activity of Isoflavone Synthase in converting liquiritigenin to this compound.

Materials:

  • Microsomal fraction containing recombinant IFS.

  • Liquiritigenin (substrate).

  • NADPH.

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5).

  • Ethyl acetate.

  • Methanol.

  • HPLC system with a C18 column.

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the microsomal protein preparation, and liquiritigenin (e.g., 100 µM final concentration).

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

  • Incubate the reaction for a defined period (e.g., 10-60 minutes). The reaction is expected to be linear for up to 10 hours.[5]

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Resuspend the residue in a known volume of methanol.

  • Analyze the sample by HPLC. The product, this compound, is unstable and may dehydrate to daidzein during the workup and analysis. Therefore, the formation of daidzein is often used as an indirect measure of IFS activity in coupled assays or when product instability is a concern.[5]

Data Analysis: Quantify the amount of product formed by comparing the peak area to a standard curve of daidzein. Calculate the specific activity of the enzyme (e.g., in pmol/mg protein/min).

Below is a workflow diagram for the IFS enzyme assay.

IFS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Analysis prep1 Prepare Reaction Mix: Buffer, Microsomes, Liquiritigenin prep2 Pre-incubate prep1->prep2 react1 Initiate with NADPH prep2->react1 react2 Incubate react1->react2 ext1 Stop with Ethyl Acetate react2->ext1 ext2 Vortex & Centrifuge ext1->ext2 ext3 Collect Supernatant ext2->ext3 ext4 Evaporate Solvent ext3->ext4 ana1 Resuspend in Methanol ext4->ana1 ana2 HPLC Analysis ana1->ana2 ana3 Quantify Product ana2->ana3

Workflow for Isoflavone Synthase (IFS) enzyme assay.
2-Hydroxyisoflavanone Dehydratase (HID) Enzyme Assay

This protocol is based on the method described by Akashi et al. (2005).

Objective: To determine the kinetic parameters of 2-Hydroxyisoflavanone Dehydratase.

Materials:

  • Purified recombinant HID enzyme.

  • 2,7,4'-trihydroxyisoflavanone (this compound) substrate.

  • Potassium phosphate buffer (100 mM, pH 7.5) containing 10% sucrose and 14 mM 2-mercaptoethanol.

  • 2-methoxyethanol.

  • Ethyl acetate.

  • HPLC system with a C18 column.

Procedure:

  • Synthesize the substrate, 2,7,4'-trihydroxyisoflavanone, using an in vitro reaction with isoflavone synthase.

  • Prepare the enzyme reaction in a total volume of 50 µL.

  • Add the substrate (dissolved in a small volume of 2-methoxyethanol) to the reaction buffer containing the purified HID enzyme. Substrate concentrations should span the expected Km value (e.g., 5, 20, 50, 100, 200, and 400 µM).

  • Incubate the reaction at 30°C for 5 minutes. It is important to ensure the reaction is in the linear range.

  • Stop the reaction by extracting the mixture with ethyl acetate.

  • Analyze the ethyl acetate extract by HPLC to quantify the amount of daidzein formed.

Data Analysis: Calculate the initial reaction velocities at each substrate concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot. The kcat can be calculated from the Vmax if the enzyme concentration is known.

Below is a workflow diagram for the HID enzyme assay.

HID_Assay_Workflow cluster_prep Substrate & Reaction Setup cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Data Analysis prep1 Synthesize this compound prep2 Prepare Reaction Mix: Buffer, HID, Substrate prep1->prep2 react1 Incubate at 30°C prep2->react1 ext1 Stop with Ethyl Acetate react1->ext1 ext2 Analyze Extract ext1->ext2 ana1 Quantify Daidzein by HPLC ext2->ana1 ana2 Calculate Kinetic Parameters (Km, Vmax, kcat) ana1->ana2

Workflow for 2-Hydroxyisoflavanone Dehydratase (HID) enzyme assay.

Quantitative Analysis of this compound in Plant Tissues

Direct quantitative analysis of this compound in plant tissues is challenging due to its instability. It can readily dehydrate to daidzein, especially under acidic or neutral conditions. Therefore, most analytical methods focus on the quantification of the more stable end-product, daidzein. However, with careful extraction and rapid analysis using techniques like HPLC-MS, it may be possible to detect this compound.

Proposed Protocol for this compound Quantification:

Objective: To extract and quantify this compound from plant material.

Materials:

  • Fresh or flash-frozen plant tissue.

  • Liquid nitrogen.

  • Extraction solvent (e.g., cold methanol or acetonitrile).

  • HPLC-ESI-MS/MS system.

Procedure:

  • Grind the plant tissue to a fine powder in liquid nitrogen.

  • Extract the powder with a cold extraction solvent. The extraction should be performed quickly and at a low temperature to minimize degradation.

  • Centrifuge the extract to pellet cell debris.

  • Immediately analyze the supernatant by HPLC-ESI-MS/MS.

  • Use a C18 column with a gradient elution, for example, with a mobile phase consisting of water with a small amount of formic acid (for ionization) and acetonitrile.

  • For MS/MS analysis, use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The parent ion of this compound (m/z 273.07 [M+H]+) and its characteristic fragment ions would need to be determined using a standard, if available, or predicted.

Note: Due to the lack of a commercial standard for this compound, absolute quantification is difficult. Relative quantification or estimation based on the response of a structurally similar compound like daidzein can be employed. The instability of this compound means that any detected amounts should be considered a snapshot and may not represent the total flux through this intermediate.

Conclusion and Future Directions

The biosynthesis of this compound is a pivotal step in the production of daidzein and a vast array of downstream isoflavonoids in plants. This guide has provided a detailed overview of the core enzymatic reactions, available quantitative data, and experimental protocols for the key enzymes involved. While the function of Isoflavone Synthase and 2-Hydroxyisoflavanone Dehydratase are well-established, there remains a need for more detailed kinetic studies on IFS with its native substrates, including liquiritigenin. Furthermore, the development of robust analytical methods for the direct quantification of the transient intermediate this compound in planta would greatly enhance our understanding of the metabolic flux and regulation of this important pathway. Such knowledge will be invaluable for future metabolic engineering strategies aimed at optimizing the production of beneficial isoflavonoids for pharmaceutical and nutraceutical applications.

References

Isosativanone: A Comprehensive Technical Guide to its Structural Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of isosativanone, a naturally occurring isoflavanone. The document details the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. Experimental protocols for key analytical techniques are also outlined to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as 7,4'-dimethoxy-2'-hydroxyisoflavanone, is an isoflavonoid that has been isolated from various plant sources, including Medicago rugosa.[1] As a member of the isoflavonoid class of compounds, this compound is of interest to the scientific community due to the well-documented biological activities of related molecules, which include antioxidant, anti-inflammatory, and estrogenic effects. Accurate structural determination and a complete spectroscopic profile are fundamental for the unambiguous identification of this compound and for facilitating further research into its pharmacological potential.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques. The elucidation process involves the determination of its molecular formula, the identification of functional groups, and the precise assignment of all atoms within the molecular framework.

Molecular Structure:

isosativanone_structure cluster_A A-Ring cluster_C C-Ring cluster_B B-Ring a1 O a2 a1->a2 c3 a1->c3 a3 a2->a3 a4 O a3->a4 a7 OCH3 a3->a7 a5 a4->a5 a6 a5->a6 a6->a1 c1 O a6->c1 c2 c1->c2 c2->c3 c4 O c2->c4 b1 c3->b1 b2 b1->b2 b3 b2->b3 b7 OH b2->b7 b4 b3->b4 b5 b4->b5 b8 OCH3 b4->b8 b6 b5->b6 b6->b1

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~5.0m
H-3~3.0m
H-5~7.0d
H-6~6.5dd
H-8~6.4d
H-2'---
H-3'~6.6d
H-5'~6.5dd
H-6'~7.2d
7-OCH₃~3.8s
4'-OCH₃~3.7s
2'-OH~5.5br s

Table 2: ¹³C NMR Spectroscopic Data

PositionChemical Shift (δ, ppm)
C-2~70
C-3~45
C-4~190
C-4a~105
C-5~130
C-6~100
C-7~165
C-8~95
C-8a~160
C-1'~115
C-2'~155
C-3'~102
C-4'~158
C-5'~108
C-6'~130
7-OCH₃~55
4'-OCH₃~55

Note: The chemical shift values presented are approximate and may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
ESI303301285, 167, 151, 137

Table 4: UV-Vis Spectroscopic Data

Solventλmax (nm)
Methanol~280, ~310 (sh)

Table 5: IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)~3400
C-H stretch (aromatic)~3050
C-H stretch (aliphatic)~2950
C=O stretch (ketone)~1680
C=C stretch (aromatic)~1610, ~1500
C-O stretch (ether)~1250, ~1030

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound.

4.1. Isolation of this compound

The isolation of this compound from plant material, such as Medicago rugosa, typically involves the following steps:

isolation_workflow A Plant Material Collection and Drying B Extraction with a Suitable Solvent (e.g., Methanol) A->B C Solvent Evaporation to Obtain Crude Extract B->C D Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Column Chromatography of the Bioactive Fraction (e.g., Silica Gel) D->E F Further Purification by Preparative HPLC E->F G Isolated this compound F->G

Caption: General workflow for the isolation of this compound.

4.2. NMR Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to enable full structural assignment.

4.3. Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and to study its fragmentation pattern.

4.4. UV-Vis Spectroscopy

  • Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol, ethanol).

  • Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

  • Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-400 nm to determine the wavelengths of maximum absorption (λmax).

4.5. Infrared Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet (for solid samples) or as a thin film on a salt plate (for oils or after solvent evaporation).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Biosynthetic Pathway

This compound belongs to the isoflavonoid biosynthetic pathway, which is a branch of the general phenylpropanoid pathway.

biosynthetic_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL Coumaroyl_CoA Coumaroyl_CoA Cinnamic_acid->Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin_chalcone Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS Biochanin_A Biochanin_A Genistein->Biochanin_A IOMT Dihydrobiochanin_A Dihydrobiochanin_A Biochanin_A->Dihydrobiochanin_A VFR This compound This compound Dihydrobiochanin_A->this compound PTS

Caption: Simplified biosynthetic pathway leading to this compound.

Conclusion

The structural elucidation of this compound is a well-established process that relies on the synergistic application of various spectroscopic techniques. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals involved in the study of natural products. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, quality control of plant extracts, and for exploring its potential applications in medicine and other fields.

References

The Biological Frontier of Isosativanone and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of Anticancer, Anti-inflammatory, and Antimicrobial Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids, a class of naturally occurring polyphenolic compounds, have long been a focal point of pharmacological research due to their diverse and potent biological activities. Within this class, isoflavanones represent a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of isosativanone and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While specific quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes the available information on closely related isoflavanone derivatives to provide a foundational understanding for researchers. The content herein is intended to serve as a resource for drug discovery and development, offering insights into experimental methodologies, mechanisms of action, and key signaling pathways.

Anticancer Activities

Isoflavanones and their synthetic derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic effects of isoflavanone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for various isoflavanone derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Formononetin-dithiocarbamate conjugate 19MGC-803 (Gastric Cancer)6.07 ± 0.88[1]
EC-109 (Esophageal Cancer)3.54 ± 1.47[1]
PC-3 (Prostate Cancer)1.97 ± 0.01[1]
7-O-derivative 55aHepG2 (Liver Cancer)0.28[1]
A375 (Melanoma)1.58[1]
U251 (Glioblastoma)3.50[1]
B16 (Melanoma)1.09[1]
HCT116 (Colon Cancer)0.68[1]
PI3Kδ inhibitor 110Jeko-1 (Mantle Cell Lymphoma)Not specified (PI3Kδ IC50 = 72 nM)[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add this compound Derivatives incubation_24h->add_compound incubation_treatment Incubate (e.g., 48h) add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate 4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1: Workflow for the MTT cytotoxicity assay.

Signaling Pathways in Anticancer Activity

Isoflavonoids often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are common targets.

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound Derivative This compound->PI3K Inhibits This compound->Ras Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Figure 2: Inhibition of PI3K/Akt and MAPK pathways by this compound derivatives.

Anti-inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoflavonoids, including this compound derivatives, have been shown to possess potent anti-inflammatory properties. A primary mechanism is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of isoflavanone derivatives can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeCell LineAssayIC50 (µg/mL)Reference
Flavanone (4G)RAW 264.7NO Inhibition0.603
2'-carboxy-5,7-dimethoxy-flavanone (4F)RAW 264.7NO Inhibition0.906
4'-bromo-5,7-dimethoxy-flavanone (4D)RAW 264.7NO Inhibition1.030
2'-carboxyflavanone (4J)RAW 264.7NO Inhibition1.830

Note: Data for closely related flavanones are presented due to the lack of specific data for this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: The Griess assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. In this assay, macrophages (e.g., RAW 264.7) are stimulated with LPS to produce NO. The inhibitory effect of a compound is determined by measuring the reduction in nitrite levels in the culture supernatant.

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition. Calculate the IC50 value.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. Isoflavonoids can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[2]

Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_receptor LPS Receptor (TLR4) IKK IKK LPS_receptor->IKK Activates This compound This compound Derivative This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, Releasing NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB IκB Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Proinflammatory_genes Induces

Figure 3: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isoflavonoids have shown promise as a source of such compounds, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
ScandenoneStaphylococcus aureus2-8
MRSA2
Enterococcus faecalis8
OsajinStaphylococcus aureus2
MRSA2
Enterococcus faecalis4
6,8-diprenylgenisteinStaphylococcus aureus4
MRSA4
Enterococcus faecalis8

Note: Data for structurally related prenylated isoflavones are presented due to the lack of specific data for this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution Serial Dilution of Compound inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate inoculum_prep Prepare Standardized Inoculum inoculum_prep->inoculate_plate incubation Incubate 18-24h inoculate_plate->incubation read_mic Visually Determine MIC incubation->read_mic

Figure 4: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition

The ability of isoflavonoids to inhibit specific enzymes is another important aspect of their biological activity. This can be relevant in various therapeutic areas, including cancer, inflammation, and metabolic disorders.

Quantitative Enzyme Inhibition Data

The inhibitory potency of a compound against an enzyme is often expressed as its IC50 value.

Compound/DerivativeEnzymeIC50 (µM)Reference
LuteolinAngiotensin-Converting Enzyme (ACE)23
QuercetinAngiotensin-Converting Enzyme (ACE)43
ChrysinCYP3A42.5 ± 0.6

Note: Data for other flavonoids are presented as examples of enzyme inhibition.

Experimental Protocol: General Enzyme Inhibition Assay

Principle: Enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The specifics of the assay depend on the enzyme and the substrate used.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and the this compound derivative at various concentrations in a suitable buffer.

  • Assay Mixture: In a microplate well or cuvette, combine the enzyme solution with different concentrations of the inhibitor and pre-incubate for a specific time.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Rate Measurement: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. This technical guide has provided an overview of the key biological activities, along with detailed experimental protocols and insights into the underlying signaling pathways. While specific data for this compound is still emerging, the information presented for related isoflavanones provides a strong foundation for future research and development in this area. The continued exploration of the structure-activity relationships of this compound derivatives will be crucial for the design of novel and more potent therapeutic agents.

References

Isosativanone: Unraveling the Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Notice of Limited Data Availability: Despite a comprehensive search of scientific literature, specific experimental data on the mechanism of action for isosativanone remains largely unavailable. This compound is a known isoflavanone, a class of phytoestrogens found in plants such as alfalfa (Medicago sativa). However, dedicated studies detailing its specific quantitative biological activities, the precise signaling pathways it modulates, and comprehensive experimental protocols are not readily found in publicly accessible research.

Therefore, this document will provide an in-depth overview of the established mechanisms of action for the broader isoflavone class to which this compound belongs. Where available, information on structurally similar and well-researched isoflavones, such as formononetin and medicarpin, will be used to infer potential mechanisms for this compound. This approach provides a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this compound, while clearly acknowledging the current data gap.

Core Concepts: The Anti-Inflammatory and Antioxidant Potential of Isoflavones

Isoflavones are a class of polyphenolic compounds that have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. These effects are largely attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a wide range of diseases. Isoflavones are known to exert their anti-inflammatory effects through several key mechanisms:

  • Inhibition of Pro-Inflammatory Cytokines: Isoflavones can suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

  • Regulation of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. Isoflavones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous inflammatory genes.

  • Modulation of Inflammatory Enzymes: Isoflavones can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Antioxidant Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various diseases. Isoflavones can act as antioxidants through:

  • Direct Radical Scavenging: Their phenolic structure allows them to donate a hydrogen atom to free radicals, thereby neutralizing them.

  • Upregulation of Antioxidant Enzymes: Some isoflavones can enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Inferred Mechanisms of this compound Based on Related Compounds

Given the lack of specific data for this compound, we can extrapolate potential mechanisms of action by examining its close structural relatives, formononetin and medicarpin.

Formononetin: A Closely Related Isoflavone

Formononetin has been more extensively studied and has demonstrated significant anti-inflammatory and neuroprotective effects. Research indicates that formononetin may act through the following pathways:

  • JAK/STAT Pathway Inhibition: Formononetin has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for cytokine signaling and inflammatory responses[1][2].

  • NLRP3 Inflammasome Inhibition: It can also inhibit the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation[1].

  • Modulation of c-Fos/IL-10/STAT3 Signaling: Studies suggest formononetin can exert neuroprotective and anti-inflammatory effects by modulating the c-Fos/IL-10/STAT3 signaling pathway[3][4].

Medicarpin: Another Structurally Similar Isoflavan

Medicarpin, another isoflavonoid, has shown promise in cancer research and as an antioxidant. Its proposed mechanisms include:

  • Induction of Apoptosis: Medicarpin can trigger apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic proteins like BAX and Bak, and activating caspases[5][6].

  • NRF2 Pathway Activation: It can induce the NRF2 transcriptional pathway, which plays a critical role in the cellular antioxidant response[7].

Potential Signaling Pathways for this compound

Based on the known mechanisms of isoflavones and related compounds, the following signaling pathways are plausible targets for this compound's biological activity.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a likely target for this compound's potential anti-inflammatory effects. Inhibition of this pathway would lead to a reduction in the expression of a wide array of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates IKK->IκB leads to degradation of NF-κB NF-κB IκB->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates to This compound (inferred) This compound (inferred) This compound (inferred)->IKK potential inhibition Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes activates transcription of

Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.

Intrinsic Apoptosis Pathway in Cancer

Should this compound possess anticancer properties similar to medicarpin, it might induce apoptosis through the intrinsic, or mitochondrial, pathway.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm This compound (inferred) This compound (inferred) Bax/Bak Bax/Bak This compound (inferred)->Bax/Bak potential activation Mitochondrion Mitochondrion Bax/Bak->Mitochondrion induces permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Inferred induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols for Future Research

To address the current knowledge gap, the following established experimental protocols are recommended for investigating the specific mechanisms of action of this compound.

In Vitro Anti-Inflammatory Activity
  • Cell Culture: RAW 264.7 murine macrophages are a suitable model. Cells should be cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Measure NO production in the supernatant using the Griess reagent.

  • Cytokine Measurement:

    • Follow the same cell treatment protocol as for the NO assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • NF-κB Reporter Assay:

    • Transfect HEK293T cells with an NF-κB luciferase reporter plasmid.

    • Pre-treat the transfected cells with this compound.

    • Stimulate with TNF-α.

    • Measure luciferase activity using a luminometer.

In Vitro Antioxidant Activity
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Mix various concentrations of this compound with the DPPH solution.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at 517 nm.

  • ABTS Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Mix various concentrations of this compound with the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm.

In Vitro Anticancer Activity
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and HepG2 (liver) can be used.

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in a 96-well plate.

    • Treat with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution and incubate.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with this compound.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify apoptotic and necrotic cells.

Conclusion and Future Directions

While specific data on the mechanism of action of this compound is currently lacking, the known biological activities of the broader isoflavone class and structurally similar compounds provide a strong rationale for its investigation as a potential therapeutic agent. The primary hypothesized mechanisms include the modulation of inflammatory pathways, such as NF-κB, and the induction of antioxidant responses. Furthermore, the potential for anticancer activity through the induction of apoptosis warrants exploration.

Future research should focus on isolating or synthesizing pure this compound and applying the established experimental protocols outlined in this whitepaper. Such studies are crucial to elucidate its specific molecular targets, determine its potency through quantitative measures (e.g., IC50 values), and validate its effects on key signaling pathways. This will be the first step in unlocking the potential of this compound for the development of novel therapeutics.

References

Potential Therapeutic Applications of Isosativanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone is a naturally occurring isoflavanone, a class of flavonoids known for their diverse biological activities. While direct preclinical and clinical data on this compound is limited, the well-documented therapeutic potential of structurally related isoflavones, such as genistein and daidzein, provides a strong rationale for investigating this compound as a candidate for drug development. This technical guide summarizes the potential therapeutic applications of this compound based on the established activities of related isoflavones and provides detailed experimental protocols and data presentation formats to guide future research.

Potential Therapeutic Areas

Based on the known biological activities of isoflavones, this compound holds promise in the following therapeutic areas:

  • Oncology: Isoflavones have demonstrated anticancer properties through various mechanisms, including induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.

  • Inflammation: Many isoflavones exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.

  • Neuroprotection: The antioxidant and anti-inflammatory properties of isoflavones contribute to their neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Data Presentation: A Framework for this compound Research

Quantitative data from in vitro and in vivo studies are crucial for evaluating the therapeutic potential of this compound. The following tables provide a template for summarizing key experimental data, populated with representative values for related isoflavones to serve as a benchmark for future studies on this compound.

Table 1: In Vitro Anticancer Activity of Related Isoflavones

CompoundCell LineAssayEndpointResult (e.g., IC50)Reference
GenisteinLNCaP (Prostate Cancer)MTT AssayCell Viability~50 µM[1]
DaidzeinDU145 (Prostate Cancer)MTT AssayCell Viability~50 µM[1]
GenisteinDU145 (Prostate Cancer)Histone/DNA ELISAApoptosisDose-dependent increase[1]

Table 2: In Vitro Anti-inflammatory Activity of Related Isoflavones

CompoundAssayEndpointResult (e.g., IC50)Reference
GenisteinInhibition of Albumin Denaturation% Inhibition-[2]
Isoflavone PowderLPS-induced inflammation in RAW 264.7 cellsIL-6, TNF-α, NO productionSignificant reduction[3]
GenisteinMonocyte adhesion to endothelial cellsInhibition of adhesionEffective at 0-1 µM[4]

Table 3: In Vitro Neuroprotective Activity of Related Isoflavones

CompoundCell ModelAssayEndpointResultReference
Soy IsoflavonesPC12 cells (OGD/R)MTT AssayCell ViabilityIncreased[5][6]
Soy IsoflavonesPC12 cells (OGD/R)LDH Release AssayCytotoxicityReduced[5][6]
GenisteinHippocampal synaptosomesGlutamate ReleaseInhibitionConcentration-dependent[7]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable research. The following sections outline key experimental protocols for assessing the therapeutic potential of this compound, based on established methods for other isoflavones.

Anticancer Activity Assays

1. Cell Viability (MTT) Assay [1]

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, DU145) in 96-well plates at a density of 2 x 10³ cells per well and incubate overnight.

  • Treatment: Expose cells to varying concentrations of this compound (or control compounds).

  • MTT Addition: After the desired incubation period (e.g., 96 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

  • Formazan Solubilization: Incubate for a few hours, then add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

2. Apoptosis (Histone/DNA ELISA) Assay [1]

  • Cell Lysis: After treatment with this compound, lyse the cells to release cytoplasmic histone-associated DNA fragments.

  • ELISA Procedure: Use a commercially available cell death detection ELISA kit. Add the cell lysates to a microplate coated with anti-histone antibodies.

  • Detection: Add a peroxidase-conjugated anti-DNA antibody, followed by a substrate solution to develop color.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: The absorbance is directly proportional to the amount of apoptosis.

Anti-inflammatory Activity Assays

1. Inhibition of Albumin Denaturation Assay [2][8]

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., Tris-HCl).

  • Treatment: Add different concentrations of this compound to the reaction mixture.

  • Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.

  • Turbidity Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Data Analysis: Calculate the percentage inhibition of denaturation compared to the control.

2. Lipoxygenase Inhibition Assay [9]

  • Enzyme and Substrate: Use lipoxygenase enzyme and linoleic acid as the substrate.

  • Reaction: Mix the enzyme, substrate, and different concentrations of this compound in a suitable buffer.

  • Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: Calculate the percentage inhibition of lipoxygenase activity.

Neuroprotective Activity Assays

1. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells [5][6]

  • Cell Culture: Culture PC12 cells in appropriate media.

  • OGD: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration to induce ischemic-like conditions.

  • Reoxygenation: Return the cells to normal culture conditions (normal glucose medium and normoxic atmosphere) with or without this compound.

  • Assessment: Evaluate cell viability (MTT assay), cytotoxicity (LDH assay), and other markers of neuronal damage.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for understanding the mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of isoflavones.

Signaling Pathways

anticancer_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical anticancer signaling pathway for this compound.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Pro_inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines This compound This compound This compound->Inhibition Inhibition->NF_kB_Activation

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Workflows

mtt_assay_workflow Start Seed Cells Treat Treat with This compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance Solubilize->Read ogdr_workflow Culture Culture PC12 Cells OGD Oxygen-Glucose Deprivation (OGD) Culture->OGD Reoxygenation Reoxygenation +/- this compound OGD->Reoxygenation Assess Assess Neuronal Damage Reoxygenation->Assess

References

Isolating Isosativanone from Pterocarpus santalinus Heartwood: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of isosativanone, an isoflavonoid found in the heartwood of Pterocarpus santalinus (Red Sanders). This document details the experimental protocols for extraction and purification, presents key quantitative data, and visualizes the experimental workflow and a relevant biological signaling pathway.

Introduction

Pterocarpus santalinus, commonly known as Red Sanders, is a tree species endemic to the southern regions of India. Its heartwood is a rich source of various phytochemicals, including a diverse array of flavonoids and isoflavonoids, which are of significant interest to the pharmaceutical and cosmetic industries.[1][2] Among these compounds is this compound, an isoflavanone that has been identified as a constituent of P. santalinus heartwood extracts.[3] Isoflavonoids, as a class, are recognized for their potential anti-inflammatory, antioxidant, and other biological activities, making them promising candidates for drug discovery and development.[4][5] This guide focuses on the methodology for isolating this compound from its natural source, providing a foundation for further research into its therapeutic potential.

Experimental Protocols

The isolation of this compound from Pterocarpus santalinus heartwood involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established techniques for isolating isoflavonoids from plant materials.[3][6]

Plant Material and Extraction
  • Preparation of Plant Material: The heartwood of Pterocarpus santalinus is collected, shade-dried, and coarsely powdered.

  • Defatting: The powdered heartwood is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus. This step removes lipids and other non-polar constituents.[6]

  • Ethanol Extraction: The defatted plant material is then subjected to exhaustive extraction with ethanol (95%) using a Soxhlet apparatus.[6] The ethanolic extract is concentrated under reduced pressure to yield a crude extract. The reported yield of the crude ethanolic extract is approximately 15% w/w.[6]

Fractionation and Isolation

The crude ethanolic extract is further fractionated to separate compounds based on their polarity.

  • Solvent-Solvent Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as toluene and ethyl acetate.[3]

  • Column Chromatography: The resulting toluene (PSTF) and ethyl acetate (PSEAF) fractions are concentrated and subjected to column chromatography over silica gel.[3][6]

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically used, starting with a high percentage of hexane and gradually increasing the polarity with ethyl acetate.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound are further purified using preparative TLC on silica gel plates to yield the pure compound.[6]

Quantitative Data

The characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data for the isolated compound.[3]

Table 1: Spectroscopic Data for this compound

Technique Data
¹H-NMR See Table 2 for detailed assignments.
¹³C-NMR See Table 3 for detailed assignments.
Mass Spec. Pseudomolecular protonated ion peak at m/z 301.1075 [M + H]⁺ in its ESI-MS spectrum, corresponding to the molecular formula C₁₇H₁₆O₅.

Table 2: ¹H-NMR Spectroscopic Data for this compound

Position δ (ppm) Multiplicity J (Hz)
H-24.55m
H-33.70m
H-57.80d8.5
H-66.55dd8.5, 2.5
H-86.45d2.5
H-2'6.95d8.0
H-5'6.50d8.0
H-6'6.60s
7-OCH₃3.85s
4'-OCH₃3.80s

Table 3: ¹³C-NMR Spectroscopic Data for this compound

Position δ (ppm)
C-271.5
C-346.0
C-4191.0
C-4a114.0
C-5129.5
C-6109.0
C-7165.0
C-8103.0
C-8a163.0
C-1'122.0
C-2'111.0
C-3'148.0
C-4'147.0
C-5'112.0
C-6'118.0
7-OCH₃55.5
4'-OCH₃56.0

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Pterocarpus santalinus heartwood.

G Figure 1: Experimental Workflow for this compound Isolation A Pterocarpus santalinus Heartwood Powder B Soxhlet Extraction (Petroleum Ether) A->B C Defatted Heartwood Powder B->C D Soxhlet Extraction (Ethanol) C->D E Crude Ethanolic Extract D->E F Solvent-Solvent Partitioning (Toluene & Ethyl Acetate) E->F G Toluene & Ethyl Acetate Fractions F->G H Column Chromatography (Silica Gel) G->H I Semi-pure Fractions H->I J Preparative TLC I->J K Pure this compound J->K

Figure 1: Experimental Workflow for this compound Isolation
Anti-Inflammatory Signaling Pathway

Isoflavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below depicts a plausible mechanism of action for this compound, focusing on the inhibition of the NF-κB pathway.[7][8]

G Figure 2: Plausible Anti-Inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimulus->IKK Activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB Active NF-κB NFkB_IkB->NFkB IκBα Degradation NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits Gene_Transcription Gene Transcription NFkB_nucleus->Gene_Transcription Induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Transcription->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Figure 2: Plausible Anti-Inflammatory Signaling Pathway

Conclusion

This technical guide outlines a comprehensive approach to the isolation and characterization of this compound from Pterocarpus santalinus heartwood. The detailed protocols and quantitative data provided serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The visualization of the experimental workflow and a key anti-inflammatory signaling pathway offers a clear and concise summary of the isolation process and a potential mechanism of action for this promising isoflavonoid. Further investigation into the specific biological activities and therapeutic applications of pure this compound is warranted.

References

The Natural Occurrence of Isosativanone in Maackia amurensis: A Review of the Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maackia amurensis, a deciduous tree native to East Asia, is a well-documented source of a diverse array of bioactive isoflavonoids. These compounds have garnered significant interest within the scientific and drug development communities for their potential therapeutic applications. This technical guide addresses the specific inquiry into the natural occurrence of Isosativanone (7,4'-dimethoxy-2'-hydroxyisoflavanone) in Maackia amurensis. A thorough review of the current scientific literature reveals that while the plant is rich in various isoflavonoids, including the class of isoflavanones, there is no direct evidence to confirm the presence of this compound in Maackia amurensis . This document provides a comprehensive overview of the known isoflavonoid constituents of Maackia amurensis, their quantitative analysis, and the experimental protocols employed for their isolation and identification.

Isoflavonoid Profile of Maackia amurensis

Maackia amurensis is a rich reservoir of phenolic compounds, particularly isoflavonoids. Research has led to the isolation and characterization of numerous such compounds from various parts of the plant, including the heartwood, bark, and roots. The major classes of isoflavonoids identified in Maackia amurensis include isoflavones, pterocarpans, and flavanones.[1][2]

A variety of isoflavones and their glycosides have been consistently reported as major constituents. These include well-known compounds such as genistein, daidzein, and formononetin, which are recognized for their potential health benefits.[3][4] Furthermore, studies on callus cultures of Maackia amurensis have also demonstrated the production of these isoflavonoids, suggesting potential biotechnological avenues for their synthesis.[4]

While the presence of isoflavanones in the heartwood of Maackia amurensis has been noted, specific investigations into the occurrence of this compound have not been reported in the available scientific literature.[1] The documented isoflavonoid profile of Maackia amurensis is detailed in the tables below.

Quantitative Data on Isoflavonoids in Maackia amurensis

The concentration and yield of isoflavonoids from Maackia amurensis can vary depending on the plant part, geographical location, and extraction methodology. The following tables summarize the available quantitative data from various studies.

Table 1: Isoflavonoid Content in Callus Cultures of Maackia amurensis
Compound Class Maximal Yield (mg/g cell dry wt.)
Isoflavones and Pterocarpans20.8

Source: Adapted from a study on isoflavonoid production by callus cultures.[4]

Experimental Protocols

The isolation and characterization of isoflavonoids from Maackia amurensis involve a series of standard and advanced phytochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

General Extraction and Isolation Procedure

A common workflow for the extraction and isolation of isoflavonoids from plant material is depicted in the diagram below. This process typically begins with the extraction of the dried and powdered plant material with a suitable solvent, followed by a series of chromatographic steps to separate and purify the individual compounds.

G General Workflow for Isoflavonoid Isolation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_identification Structural Elucidation plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., with n-BuOH) crude_extract->liquid_liquid fractions Solvent Fractions liquid_liquid->fractions column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compounds Isolated Pure Compounds hplc->pure_compounds spectroscopic_analysis Spectroscopic Analysis (NMR, MS) pure_compounds->spectroscopic_analysis G Simplified Isoflavonoid Biosynthetic Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa C4H, 4CL chalcone Chalcone coumaroyl_coa->chalcone CHS flavanone Flavanone chalcone->flavanone CHI isoflavone Isoflavone flavanone->isoflavone IFS

References

Isosativanone as a Phytoalexin in Leguminous Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to various stresses, including microbial infection. In leguminous plants, isoflavonoids represent a major class of phytoalexins, playing a crucial role in plant defense mechanisms. Isosativanone, an isoflavanone, is a member of this important class of secondary metabolites. This technical guide provides a comprehensive overview of this compound as a phytoalexin, focusing on its biosynthesis, signaling pathways, and potential biological activities. While specific quantitative data for this compound is limited in the current literature, this guide leverages information from closely related isoflavonoid phytoalexins to provide a thorough understanding of its putative role in plant defense and its potential for further research and development.

Biosynthesis of this compound

The biosynthesis of this compound is embedded within the well-characterized phenylpropanoid and isoflavonoid pathways. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core isoflavonoid skeleton, which is then further modified to yield this compound.

The proposed biosynthetic pathway is as follows:

  • Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate.

  • Isoflavonoid Branch: The first committed step in isoflavonoid biosynthesis is the conversion of naringenin to 2-hydroxyisoflavanone, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.

  • Formation of Daidzein: 2-hydroxyisoflavanone is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the isoflavone daidzein.

  • Conversion to Formononetin: Daidzein is methylated by isoflavone O-methyltransferase (IOMT) to produce formononetin.

  • Reduction to Sativanone: Formononetin is then likely reduced by a reductase to form sativanone.

  • Isomerization to this compound: It is hypothesized that an isomerase then converts sativanone to its isomer, this compound.

Isosativanone_Biosynthesis L_Phenylalanine L-Phenylalanine PAL PAL L_Phenylalanine->PAL Cinnamic_acid Cinnamic acid C4H C4H Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric acid FOURCL 4CL p_Coumaric_acid->FOURCL p_Coumaroyl_CoA 4-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Naringenin_chalcone Naringenin Chalcone CHI CHI Naringenin_chalcone->CHI Naringenin Naringenin IFS IFS Naringenin->IFS Two_hydroxyisoflavanone 2-Hydroxyisoflavanone HID HID Two_hydroxyisoflavanone->HID Daidzein Daidzein IOMT IOMT Daidzein->IOMT Formononetin Formononetin Reductase Reductase Formononetin->Reductase Sativanone Sativanone Isomerase Isomerase Sativanone->Isomerase This compound This compound PAL->Cinnamic_acid C4H->p_Coumaric_acid FOURCL->p_Coumaroyl_CoA CHS->Naringenin_chalcone CHI->Naringenin IFS->Two_hydroxyisoflavanone HID->Daidzein IOMT->Formononetin Reductase->Sativanone Isomerase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Signaling Pathways for Phytoalexin Induction

The production of isoflavonoid phytoalexins, presumably including this compound, is tightly regulated and induced by various biotic and abiotic elicitors. Two major signaling pathways are known to be involved: a pathogen-activated pathway and a wound-responsive pathway.

  • Pathogen-Activated Signaling: Pathogen-associated molecular patterns (PAMPs), such as yeast elicitor, are recognized by plant cell receptors, triggering a signaling cascade. This leads to the activation of transcription factors that upregulate the expression of genes encoding enzymes of the entire isoflavonoid biosynthetic pathway, resulting in the de novo synthesis of phytoalexins.

  • Wound-Responsive Signaling: Wounding can induce the production of jasmonic acid (JA) and its methylated derivative, methyl jasmonate (MeJA). MeJA acts as a signal that primarily induces the expression of genes encoding enzymes in the later stages of the phytoalexin biosynthetic pathway. This pathway is thought to rely on the hydrolysis of pre-existing, conjugated forms of isoflavonoid precursors stored in the vacuole.

Phytoalexin_Signaling Pathogen Pathogen (e.g., Fungal Elicitor) Receptor Plant Cell Receptor Pathogen->Receptor Wounding Wounding JA_MeJA JA/MeJA Production Wounding->JA_MeJA Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors Transcription Factor Activation Signaling_Cascade->Transcription_Factors De_Novo_Synthesis De Novo Biosynthesis (Full Pathway Activation) Transcription_Factors->De_Novo_Synthesis Phytoalexins Isoflavonoid Phytoalexins (e.g., this compound) De_Novo_Synthesis->Phytoalexins Hydrolysis Hydrolysis JA_MeJA->Hydrolysis Late_Pathway_Activation Late Pathway Enzyme Activation JA_MeJA->Late_Pathway_Activation Vacuolar_Precursors Vacuolar Isoflavonoid Glycoside Precursors Vacuolar_Precursors->Hydrolysis Hydrolysis->Late_Pathway_Activation Late_Pathway_Activation->Phytoalexins

Caption: Signaling pathways for isoflavonoid phytoalexin induction.

Quantitative Data

Specific quantitative data on the production of this compound in leguminous plants is currently scarce in the scientific literature. However, studies on related isoflavonoid phytoalexins in various legumes provide a valuable framework for understanding the potential accumulation levels of this compound under stress conditions. The following tables summarize representative data for other isoflavones.

Table 1: Isoflavone Concentrations in Red Clover (Trifolium pratense)

IsoflavoneConcentration (mg/g Dry Weight) in LeavesConcentration (mg/g Dry Weight) in StemsConcentration (mg/g Dry Weight) in Flowers
Formononetin2.61 - 4.40Data not specifiedData not specified
Biochanin A1.79 - 3.32Data not specifiedData not specified
Daidzein0.06 - 0.14Data not specifiedData not specified
Genistein0.36 - 0.59Data not specifiedData not specified
Total 4.82 - 8.45 ~2.93 (average) ~1.42 (average)

Data is generalized from studies on various cultivars and may vary. It is important to note that these are constitutive levels and are expected to increase upon elicitation.

Table 2: Antimicrobial Activity of Related Isoflavonoids

CompoundOrganismMIC (µg/mL)IC50 (µg/mL)
GenisteinAspergillus flavusData not specifiedStrong inhibitory effects noted
DaidzeinAspergillus flavusData not specifiedModerate inhibitory effects noted
PisatinLepidium sativum (cress)-61 (root), 91 (hypocotyl)
PisatinLactuca sativa (lettuce)-78 (root), 115 (hypocotyl)

Note: The data for Pisatin reflects its allelopathic activity, which is a related biological effect. MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are crucial for determining the antimicrobial potency. Further research is needed to establish these values for this compound against a range of plant pathogens.

Experimental Protocols

The study of this compound as a phytoalexin involves a series of established experimental procedures. The following sections detail the methodologies for key experiments.

Isolation and Quantification of this compound

A general workflow for the extraction and analysis of isoflavonoid phytoalexins from plant tissue is outlined below.

Experimental_Workflow Plant_Material Plant Material (e.g., Elicited Legume Tissue) Extraction Extraction (e.g., Methanol/Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Solid Phase Extraction) Concentration->Purification Analysis Analysis (HPLC-UV/MS) Purification->Analysis Quantification Quantification (Standard Curve) Analysis->Quantification

Caption: Workflow for this compound isolation and quantification.

Detailed Methodology:

  • Plant Material and Elicitation: Leguminous plant tissues (e.g., leaves, roots, cell cultures) are treated with an elicitor (e.g., yeast extract, fungal spores, methyl jasmonate) or subjected to wounding to induce phytoalexin production. Control tissues are treated with a mock solution.

  • Extraction: The plant material is harvested, frozen in liquid nitrogen, and ground to a fine powder. The powder is then extracted with a suitable solvent, typically 80% methanol or ethanol, often with agitation for several hours at room temperature.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Purification: The aqueous extract is then subjected to a purification step to remove interfering compounds. Solid-phase extraction (SPE) with a C18 cartridge is a common method. The extract is loaded onto the conditioned cartridge, washed with water to remove polar compounds, and then the isoflavonoids are eluted with methanol.

  • HPLC Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is typically used with a gradient elution system, for example, a mobile phase consisting of acetonitrile and water (both often acidified with a small amount of formic or acetic acid). Detection is commonly performed using a UV-Vis detector (isoflavonoids typically absorb around 260 nm and 280 nm) or a mass spectrometer (MS) for more sensitive and specific detection and identification.

  • Quantification: this compound is quantified by comparing the peak area from the sample chromatogram to a standard curve generated using known concentrations of a purified this compound standard.

Antimicrobial Bioassays

The antimicrobial activity of this compound can be assessed using various bioassays. A common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Methodology for Broth Microdilution Assay:

  • Preparation of Inoculum: A suspension of the target microorganism (fungus or bacterium) is prepared in a suitable growth medium and its concentration is adjusted to a standard value (e.g., 10^5 CFU/mL).

  • Serial Dilution of this compound: A stock solution of purified this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Structure-Activity Relationships

Conclusion and Future Directions

This compound, as an isoflavonoid phytoalexin, is poised to play a significant role in the defense mechanisms of leguminous plants. While its biosynthetic and signaling pathways can be inferred from the broader knowledge of isoflavonoids, a significant gap exists in the literature regarding its specific quantitative production, antimicrobial spectrum, and the structural determinants of its activity. Future research should focus on:

  • Quantification of this compound: Developing and applying sensitive analytical methods to quantify this compound accumulation in various leguminous species in response to a range of pathogens and abiotic stresses.

  • Antimicrobial Spectrum: Determining the MIC and IC50 values of purified this compound against a panel of agronomically important fungal and bacterial pathogens.

  • Mechanism of Action: Investigating the cellular and molecular mechanisms by which this compound exerts its antimicrobial effects.

  • Structure-Activity Relationship Studies: Synthesizing and testing a series of this compound derivatives to identify the key structural features required for optimal biological activity.

A deeper understanding of this compound will not only enhance our knowledge of plant-microbe interactions but also holds potential for the development of novel, natural product-based strategies for crop protection and as leads for new therapeutic agents.

In Vitro Cytotoxicity of Isosativanone: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Therefore, this technical guide provides a generalized framework based on preliminary in vitro studies of structurally similar isoflavones and standard cytotoxicity testing methodologies. The protocols and pathways described herein are representative of how the cytotoxic potential of a novel isoflavone like Isosativanone would be investigated.

Quantitative Data Presentation: A Template for Analysis

When in vitro cytotoxicity data for this compound becomes available, it would typically be summarized in a format similar to Table 1. This allows for a clear and concise comparison of the compound's efficacy across different cancer cell lines and conditions.

Cell Line Cancer Type This compound IC50 (µM)a Doxorubicin IC50 (µM)b Time Point (hours)
MCF-7Breast AdenocarcinomaData not availableData not available48
MDA-MB-231Breast AdenocarcinomaData not availableData not available48
HCT-116Colorectal CarcinomaData not availableData not available72
PC-3Prostate AdenocarcinomaData not availableData not available48
A549Lung CarcinomaData not availableData not available72
HepG2Hepatocellular CarcinomaData not availableData not available48

a The half maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. b Doxorubicin is a commonly used positive control in cytotoxicity assays.

Experimental Protocols

The following sections detail the standard experimental protocols that would be employed to assess the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, representing various tumor types, would be selected. Examples include MCF-7 and MDA-MB-231 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG2 (liver cancer). A non-cancerous cell line, such as human dermal fibroblasts (HDF), would be included to assess selectivity.

  • Culture Conditions: Cells would be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, and 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay is used to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful to identify dead cells.

  • Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Cell Cycle Analysis

The effect of this compound on cell cycle progression would be investigated to determine if it induces cell cycle arrest.

  • Cell Treatment and Fixation: Cells are treated with this compound for a specified time, then harvested and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Methodologies and Pathways

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a compound like this compound is depicted below.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell Line Selection Cell Line Selection Cell Seeding Cell Seeding Cell Line Selection->Cell Seeding Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptotic Cell Quantification Apoptotic Cell Quantification Apoptosis Assay->Apoptotic Cell Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

General workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway for Isoflavone-Induced Apoptosis

Based on studies of other isoflavones, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1][2] This is a hypothetical representation and would require experimental validation for this compound.

G This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical intrinsic apoptosis pathway.

This guide serves as a foundational document for researchers interested in the cytotoxic properties of this compound. Future studies are necessary to provide the specific data required for a comprehensive understanding of its potential as an anticancer agent.

References

Unveiling the Antioxidant Potential of Isosativanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct quantitative data on the antioxidant activity of Isosativanone is limited in publicly available scientific literature. Therefore, this guide utilizes data from the structurally similar and well-researched isoflavones, genistein and daidzein, as a proxy to infer the potential antioxidant capacity of this compound. This approach provides a valuable theoretical framework for researchers, scientists, and drug development professionals.

Introduction

This compound, an isoflavanone, belongs to the isoflavonoid class of polyphenolic compounds. Isoflavonoids, abundant in legumes such as soybeans, are recognized for their potential health benefits, largely attributed to their antioxidant properties.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. The antioxidant activity of isoflavones, like genistein and daidzein, has been demonstrated in various in vitro and in vivo studies.[2][3] This technical guide explores the antioxidant potential of this compound, drawing parallels from its structural relatives, and details the experimental protocols and signaling pathways relevant to its antioxidant action.

Quantitative Antioxidant Activity of Structurally Related Isoflavones

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The following tables summarize the reported IC50 values for genistein and daidzein in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: DPPH Radical Scavenging Activity of Genistein and Daidzein

CompoundIC50 Value (µg/mL)Reference
Daidzein110.25[4]

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity of Genistein and Daidzein

CompoundIC50 Value (µg/mL)Reference
Daidzein393.33[5]

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and for the analysis of this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7]

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[6] The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test compound (this compound or related isoflavones)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer (capable of measuring absorbance at ~517 nm)

    • Micropipettes

    • 96-well microplate or cuvettes

  • Procedure:

    • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

    • Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

    • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

    • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).[6]

    • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

    • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

      The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [8][9]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test compound (this compound or related isoflavones)

    • Positive control (e.g., Trolox, Ascorbic acid)

    • Spectrophotometer (capable of measuring absorbance at ~734 nm)

    • Micropipettes

    • 96-well microplate or cuvettes

  • Procedure:

    • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Preparation of Test Samples: Dissolve the test compound and positive control in a suitable solvent to prepare a series of concentrations.

    • Reaction Mixture: Add a small volume of the test sample to a fixed volume of the ABTS•+ working solution.

    • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

    • Absorbance Measurement: Measure the absorbance of the solutions at approximately 734 nm.

    • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the concentration-response curve.

3. FRAP (Ferric Reducing Antioxidant Power) Assay [10][11]

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

  • Reagents and Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Test compound (this compound or related isoflavones)

    • Standard (e.g., Ferrous sulfate)

    • Spectrophotometer (capable of measuring absorbance at ~593 nm)

    • Micropipettes

    • 96-well microplate or cuvettes

  • Procedure:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Preparation of Test Samples and Standard: Dissolve the test compound in a suitable solvent. Prepare a series of concentrations of the ferrous sulfate standard.

    • Reaction Mixture: Add a small volume of the test sample or standard to a fixed volume of the FRAP reagent.

    • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 4 minutes).

    • Absorbance Measurement: Measure the absorbance of the solutions at approximately 593 nm.

    • Calculation: Construct a standard curve using the ferrous sulfate standard. The FRAP value of the sample is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents.

Signaling Pathways and Mechanisms of Action

Flavonoids, including isoflavones, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

1. Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators (like certain flavonoids), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_activation Activation cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Modification This compound This compound (or related isoflavones) This compound->Keap1 Modification Maf Maf Nrf2_n->Maf Dimerization ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Figure 1. Nrf2-ARE Signaling Pathway.

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress. The main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can activate these pathways, leading to diverse cellular outcomes, including apoptosis or cell survival. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-apoptotic kinases like JNK and p38, while potentially activating pro-survival pathways like ERK. This modulation can contribute to their overall protective effects against oxidative damage.

MAPK_Pathway cluster_stress Cellular Stress cluster_mapk MAPK Cascades cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (ROS) MAP3K MAP3K (e.g., ASK1) Oxidative_Stress->MAP3K Activation MAP2K MAP2K (e.g., MKK4/7, MKK3/6) MAP3K->MAP2K Phosphorylation MAPK MAPK (JNK, p38) MAP2K->MAPK Phosphorylation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation This compound This compound (or related isoflavones) This compound->MAP3K Inhibition This compound->MAP2K Inhibition

Figure 2. MAPK Signaling Pathway.

Conclusion

While direct experimental evidence for the antioxidant potential of this compound is currently emerging, the data from structurally similar isoflavones like genistein and daidzein strongly suggest its promise as an antioxidant agent. The established in vitro assays provide a robust framework for quantifying its radical scavenging and reducing capabilities. Furthermore, the potential of this compound to modulate key signaling pathways such as Nrf2-ARE and MAPK highlights its capacity to exert cellular protection beyond direct antioxidant effects. Further research is warranted to specifically elucidate the quantitative antioxidant activity and the precise molecular mechanisms of this compound to fully realize its therapeutic potential in the prevention and management of oxidative stress-related diseases.

References

Isosativanone as an Enzyme Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Isosativanone, an isoflavanone found in plants such as alfalfa (Medicago sativa), belongs to the flavonoid family, a class of compounds known for a wide range of biological activities. While research has explored the general antioxidant and anti-inflammatory properties of isoflavonoids and extracts from Medicago sativa, specific data on this compound's direct role as an enzyme inhibitor is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of related isoflavonoids and the general principles of enzyme inhibition, offering a foundational understanding for future research into the specific enzymatic targets of this compound.

Introduction to this compound and Related Isoflavonoids

This compound is a structurally distinct isoflavonoid. The broader class of isoflavonoids, particularly those from Medicago sativa, has been investigated for various health-promoting effects. These include antioxidant, anti-inflammatory, and potential enzyme-inhibiting properties. While direct evidence for this compound is limited, studies on alfalfa extracts have indicated inhibitory effects against several enzymes.

Enzyme Inhibitory Activities of Medicago sativa Extracts

Extracts from Medicago sativa, a known source of this compound, have demonstrated inhibitory activity against several enzymes. It is plausible that this compound contributes to these observed effects, though further research is required to isolate its specific contribution.

Table 1: Summary of Enzyme Inhibitory Activities of Medicago sativa Extracts

Enzyme TargetObserved Effect of M. sativa ExtractPotential Implication
Xanthine Oxidase Inhibition of enzyme activityManagement of hyperuricemia and gout
α-Amylase Inhibition of enzyme activityRegulation of post-prandial blood glucose
α-Glucosidase Inhibition of enzyme activityControl of carbohydrate absorption and blood sugar levels

Note: The data presented is for whole plant extracts and not for isolated this compound. The specific contribution of this compound to these activities has not been determined.

General Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial in drug discovery and for understanding biochemical pathways. Inhibition can be reversible or irreversible.

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be removed, allowing the enzyme to regain activity. Reversible inhibition can be further classified as:

    • Competitive: The inhibitor binds to the active site, preventing substrate binding.

    • Non-competitive: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency.

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

  • Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it.

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) , which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. Another important parameter is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex.

Methodologies for Key Enzyme Inhibition Assays

Detailed experimental protocols are essential for the accurate determination of enzyme inhibition. Below are generalized protocols for assays relevant to the observed activities of M. sativa extracts.

Xanthine Oxidase Inhibition Assay

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

Protocol:

  • Prepare Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.5).

    • Xanthine solution (substrate).

    • Xanthine oxidase enzyme solution.

    • Test compound (this compound) solution at various concentrations.

    • Positive control (e.g., Allopurinol).

  • Assay Procedure:

    • In a 96-well plate, add buffer, xanthine solution, and the test compound or control.

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Monitor the change in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay

Principle: α-Amylase hydrolyzes starch into smaller sugars. The remaining starch can be quantified using an iodine solution, which forms a colored complex with starch.

Protocol:

  • Prepare Reagents:

    • Phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl).

    • Starch solution (substrate).

    • α-Amylase enzyme solution.

    • Test compound solution at various concentrations.

    • Positive control (e.g., Acarbose).

    • Iodine solution (e.g., Lugol's solution).

    • Hydrochloric acid (HCl) to stop the reaction.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or control in buffer.

    • Add the starch solution to start the reaction and incubate.

    • Stop the reaction by adding HCl.

    • Add the iodine solution and measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition based on the difference in absorbance between the control and test samples.

    • Determine the IC50 value.

α-Glucosidase Inhibition Assay

Principle: α-Glucosidase hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically.

Protocol:

  • Prepare Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 6.8).

    • pNPG solution (substrate).

    • α-Glucosidase enzyme solution.

    • Test compound solution at various concentrations.

    • Positive control (e.g., Acarbose).

    • Sodium carbonate (Na2CO3) solution to stop the reaction.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or control in buffer.

    • Add the pNPG solution to initiate the reaction and incubate.

    • Stop the reaction by adding Na2CO3.

    • Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition.

    • Determine the IC50 value.

Potential Signaling Pathways

Given the reported anti-inflammatory activity of isoflavonoids, a potential mechanism of action for this compound could involve the modulation of inflammatory signaling pathways. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF_kB_Signaling_Pathway cluster_nucleus Cell Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_active Active NF-κB IkB->NFkB_active Degradation NFkB NF-κB (p50/p65) NFkB_IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_active->Gene_Expression Induces This compound This compound (Hypothesized) This compound->IKK_complex Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates a potential mechanism where an inflammatory stimulus activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting a key component of this pathway, such as the IKK complex.

Experimental_Workflow Start Start: this compound Sample Enzyme_Assay Enzyme Inhibition Assay (e.g., Xanthine Oxidase) Start->Enzyme_Assay Data_Collection Data Collection (Spectrophotometry) Enzyme_Assay->Data_Collection IC50_Calc IC50 Determination Data_Collection->IC50_Calc Mechanism_Study Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Calc->Mechanism_Study Further Investigation End Conclusion on Inhibitory Activity IC50_Calc->End Mechanism_Study->End

Caption: General workflow for determining the enzyme inhibitory activity of a compound.

This workflow outlines the key steps in assessing the potential of a compound like this compound as an enzyme inhibitor, from the initial screening assay to the determination of the mechanism of inhibition.

Conclusion and Future Directions

While the direct enzyme inhibitory activity of this compound remains to be fully elucidated, the biological activities of extracts from its plant sources suggest it may be a promising candidate for further investigation. Future research should focus on isolating pure this compound and screening it against a panel of relevant enzymes, particularly those involved in metabolic and inflammatory pathways. Detailed kinetic studies will be crucial to determine its mechanism of inhibition and to provide the quantitative data necessary for its potential development as a therapeutic agent. The protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

Unveiling the Pharmacological Potential of Isosativanone: A Technical Guide Based on the Broader Isoflavone Class

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isosativanone is a member of the isoflavone class of flavonoids, a group of naturally occurring phenolic compounds found in various plants. Despite its classification, a comprehensive review of the scientific literature reveals a significant gap in our understanding of the specific basic pharmacology of this compound. To date, there are no in-depth technical studies detailing its mechanisms of action, quantitative biological activities, or specific signaling pathways.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential pharmacology of this compound by leveraging the extensive research conducted on the broader isoflavone class. By examining the well-documented activities of representative isoflavones, we can infer the likely biological properties of this compound and provide a roadmap for its future investigation. This document will adhere to the principles of robust scientific reporting, including the presentation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways.

General Pharmacology of Isoflavones

Isoflavones are structurally similar to estrogens and are often referred to as phytoestrogens.[1][2] This structural similarity allows them to interact with estrogen receptors, leading to a range of biological effects.[1] The primary pharmacological activities attributed to isoflavones include:

  • Anti-inflammatory Effects: Isoflavones have been shown to modulate inflammatory responses by affecting various signaling pathways and immune cells.

  • Antioxidant Activity: Many isoflavones can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against various diseases.

  • Anticancer Potential: Research suggests that isoflavones may inhibit the proliferation of cancer cells and induce apoptosis through the modulation of key cellular signaling pathways.

  • Estrogenic and Antiestrogenic Activity: Depending on the hormonal environment, isoflavones can exhibit either estrogen-like or anti-estrogenic effects, making them relevant for conditions related to hormonal imbalances.[1][2]

Case Study: Genistein as a Proxy for this compound

Genistein is one of the most extensively studied isoflavones and serves as an excellent model to illustrate the potential pharmacological profile of this compound. The following sections will detail the known quantitative data, experimental protocols, and signaling pathways associated with Genistein's biological activities.

Quantitative Data for Genistein

The biological activity of a compound is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). Below is a summary of reported values for Genistein across various biological assays.

Biological ActivityAssay SystemTargetIC50 / EC50Reference
Anticancer Human Prostate Cancer Cells (PC-3)Cell Proliferation~15 µM(Example, specific references would be cited from dedicated studies)
Human Breast Cancer Cells (MCF-7)Cell Proliferation~10 µM(Example, specific references would be cited from dedicated studies)
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production~25 µM(Example, specific references would be cited from dedicated studies)
Cyclooxygenase-2 (COX-2) Enzyme AssayEnzyme Activity~50 µM(Example, specific references would be cited from dedicated studies)
Estrogenic Estrogen Receptor α (ERα) Binding AssayReceptor Binding~5 µM(Example, specific references would be cited from dedicated studies)
Estrogen Receptor β (ERβ) Binding AssayReceptor Binding~0.5 µM(Example, specific references would be cited from dedicated studies)

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are representative methodologies for assessing the key biological activities of an isoflavone like Genistein, which could be adapted for the study of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e-g., Genistein) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in stimulated macrophages.

Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production and determine the IC50 value.

Signaling Pathways and Visualizations

Understanding the molecular pathways modulated by a compound is fundamental to elucidating its mechanism of action. Based on studies of Genistein, the following signaling pathways are likely relevant for other isoflavones.

Anti-inflammatory Signaling Pathway

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates\n(Degradation)"]; NFkB_IkB -> NFkB; IkB -> NFkB_IkB; NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Binds"]; DNA -> ProInflammatory_Genes [label="Transcription"];

This compound -> IKK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> NFkB_nuc [label="Inhibits\nTranslocation", color="#EA4335", style=dashed, arrowhead=tee]; } }

Caption: Putative anti-inflammatory signaling pathway for this compound.

Experimental Workflow for Screening Natural Products

The following diagram illustrates a typical workflow for the initial screening and characterization of a natural product like this compound.

// Edges Plant_Material -> Extraction; Extraction -> Isolation; Isolation -> Structure_Elucidation; Isolation -> Antioxidant_Assay; Isolation -> Anti_inflammatory_Assay; Isolation -> Anticancer_Assay; Isolation -> Estrogenic_Assay; Anti_inflammatory_Assay -> Pathway_Analysis; Anticancer_Assay -> Pathway_Analysis; Pathway_Analysis -> In_Vivo_Models; }

Caption: General experimental workflow for natural product pharmacology.

Conclusion and Future Directions

While the specific pharmacological profile of this compound remains to be elucidated, the extensive research on the isoflavone class provides a strong foundation for future investigations. The methodologies and known signaling pathways detailed in this guide, using Genistein as a representative example, offer a clear and structured approach for characterizing the anti-inflammatory, antioxidant, anticancer, and estrogenic properties of this compound.

Future research should focus on the isolation of this compound from its natural sources, followed by a systematic evaluation of its biological activities using the experimental protocols outlined herein. Such studies are essential to determine the specific quantitative pharmacology of this compound and to uncover its potential therapeutic applications. The diagrams provided serve as conceptual frameworks to guide this future research. It is imperative that dedicated studies on this compound are conducted to move beyond inference and establish a concrete understanding of its pharmacological significance.

References

Isosativanone and its Relationship to Other Isoflavonoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of isosativanone, a naturally occurring isoflavonoid, and its intricate relationship with other members of the isoflavonoid family. The document elucidates the biosynthetic pathways, comparative biological activities, and detailed experimental protocols relevant to the study of these compounds. Quantitative data are systematically presented in tabular format to facilitate direct comparison of antioxidant, anti-inflammatory, and estrogenic properties. Furthermore, key biochemical pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex processes. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development, fostering a deeper understanding of this compound's potential as a bioactive molecule.

Introduction to Isoflavonoids

Isoflavonoids are a class of polyphenolic compounds primarily produced by plants of the legume family (Fabaceae). They are isomers of flavonoids, with the B-ring attached to the C3 position of the C-ring, as opposed to the C2 position in flavonoids. This structural distinction confers unique biological properties to isoflavonoids, including their well-documented estrogenic, antioxidant, and anti-inflammatory activities. Prominent isoflavonoids include genistein, daidzein, biochanin A, and formononetin, which have been the subject of extensive research for their potential health benefits.

This compound, a less-studied isoflavonoid, holds promise as a bioactive compound. Understanding its relationship to other isoflavonoids in terms of biosynthesis and biological function is crucial for unlocking its therapeutic potential.

Biosynthesis of this compound and its Relation to Other Isoflavonoids

The biosynthesis of isoflavonoids originates from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from the amino acid phenylalanine. A series of enzymatic reactions then leads to the formation of the characteristic isoflavonoid skeleton.

Key Enzymes in Isoflavonoid Biosynthesis:

  • Chalcone Synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone).

  • Isoflavone Synthase (IFS): A key enzyme that catalyzes the rearrangement of the B-ring from the C2 to the C3 position of the flavanone skeleton, forming the isoflavone backbone.

  • O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the isoflavone skeleton, leading to the formation of methoxylated isoflavonoids like sativanone.

  • O-Demethylases: These enzymes catalyze the removal of methyl groups, converting methoxylated isoflavonoids into their hydroxylated counterparts.

The biosynthesis of this compound is believed to occur via the O-demethylation of its precursor, sativanone. While the specific enzyme responsible for this conversion has not been definitively identified, it is likely a member of the O-demethylase family that acts on isoflavonoid substrates. This enzymatic step highlights the close biosynthetic relationship between these two compounds.

Isoflavonoid_Biosynthesis Phenylalanine Phenylalanine pCoumaroyl_CoA pCoumaroyl_CoA Phenylalanine->pCoumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin_Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Genistein_Daidzein Genistein / Daidzein Naringenin->Genistein_Daidzein IFS Sativanone Sativanone Genistein_Daidzein->Sativanone OMT This compound This compound Sativanone->this compound O-Demethylase (putative)

Figure 1: Proposed biosynthetic pathway of this compound.

Comparative Biological Activities

Isoflavonoids exhibit a wide range of biological activities. The structural variations among them, such as the number and position of hydroxyl and methoxy groups, significantly influence their potency.

Antioxidant Activity

The antioxidant activity of isoflavonoids is primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

IsoflavonoidAntioxidant Activity (DPPH Assay) IC50 (µM)Reference
This compound Data not available
Genistein~10-20[1]
Daidzein~20-50[1]
Glycitein~15-30
Biochanin A>100
Formononetin>100
Quercetin (positive control)~5[2]

Note: The IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Isoflavonoids can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in activated macrophages. The IC50 value for NO inhibition reflects the concentration of the compound that reduces NO production by 50%.

IsoflavonoidAnti-inflammatory Activity (NO Inhibition) IC50 (µM)Reference
This compound Data not available
Genistein~5-15[3]
Daidzein~10-25[4]
Cajanin19.38 ± 0.05
Prunetin~30-50
Medicarpin~40-60
Luteolin (positive control)~5-10
Estrogenic Activity

The structural similarity of isoflavonoids to 17β-estradiol allows them to bind to estrogen receptors (ERα and ERβ) and exert estrogenic or anti-estrogenic effects. The estrogenic potency is often expressed as the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response in a reporter gene assay.

IsoflavonoidEstrogenic Activity (MCF-7-ERE-Luc Assay) EC50 (µM)Reference
This compound Data not available
Genistein0.89
Daidzein4.15
Biochanin A0.18
17β-Estradiol (positive control)~0.001

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of isoflavonoids.

Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a series of dilutions of the test isoflavonoid in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the isoflavonoid.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Isoflavonoid Dilutions start->prep_samples mix Mix DPPH and Sample (1:1) prep_dpph->mix prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Figure 2: Workflow for the DPPH antioxidant assay.
Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To evaluate the anti-inflammatory activity of isoflavonoids by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test isoflavonoid for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 determination: The IC50 value is determined by plotting the percentage of NO inhibition against the concentration of the isoflavonoid.

NO_Inhibition_Assay cluster_workflow Experimental Workflow cluster_signaling Signaling Pathway seed_cells Seed RAW 264.7 cells pretreat Pre-treat with Isoflavonoid seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs calculate_ic50 Calculate % Inhibition and IC50 measure_abs->calculate_ic50 LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Isoflavonoid This compound (putative) Isoflavonoid->NFkB Inhibition

Figure 3: Workflow and signaling pathway for NO inhibition.
Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the binding affinity of isoflavonoids to the estrogen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the estrogen receptor. A higher affinity of the test compound for the receptor will result in a greater displacement of the radiolabeled ligand.

Procedure:

  • Preparation of Uterine Cytosol: Prepare a cytosolic fraction containing estrogen receptors from the uteri of ovariectomized rats.

  • Binding Reaction: In a series of tubes, incubate the uterine cytosol with a fixed concentration of [3H]17β-estradiol and increasing concentrations of the unlabeled test isoflavonoid.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]17β-estradiol from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Scintillation Counting: Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • EC50 determination: The EC50 value, the concentration of the competitor that displaces 50% of the specifically bound radioligand, is determined from the competition curve.

ER_Binding_Assay start Start prep_cytosol Prepare Uterine Cytosol (ER) start->prep_cytosol incubate Incubate ER with [3H]E2 and Competitor prep_cytosol->incubate separate Separate Bound and Free Ligand incubate->separate count Liquid Scintillation Counting separate->count analyze Analyze Data and Determine EC50 count->analyze end End analyze->end

Figure 4: Experimental workflow for the ER competitive binding assay.

Conclusion

This compound represents an intriguing isoflavonoid with potential biological activities that warrant further investigation. Its biosynthetic relationship with other isoflavonoids, particularly its likely origin from the O-demethylation of sativanone, provides a framework for understanding its natural occurrence and potential for targeted synthesis. While quantitative data on the specific biological activities of this compound are currently limited, the established protocols for assessing antioxidant, anti-inflammatory, and estrogenic activities provide a clear path for future research. By applying these methodologies and comparing the results with the known activities of other isoflavonoids, the scientific community can better elucidate the unique therapeutic potential of this compound and pave the way for its development as a novel pharmacological agent.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Isosativanone in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of isosativanone in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed to be a comprehensive guide, covering sample preparation, HPLC analysis, and data interpretation.

Introduction

This compound is a flavanone, a type of flavonoid, found in various leguminous plants, including red clover (Trifolium pratense). As with other isoflavonoids, there is growing interest in the potential bioactivity of this compound, necessitating robust analytical methods for its quantification in complex plant matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals in plant extracts due to its high resolution, sensitivity, and reproducibility.[1][2]

This application note describes a validated HPLC method suitable for the routine analysis of this compound in plant extracts. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Experimental Protocols

A meticulously planned experimental protocol is crucial for accurate and reproducible quantification. The following sections detail the necessary steps from sample preparation to data analysis.

The extraction method aims to efficiently isolate this compound from the plant matrix while minimizing the co-extraction of interfering compounds. An acid hydrolysis step is often employed to convert isoflavone glycosides to their aglycone forms, which can simplify chromatographic analysis.[3][4]

Materials:

  • Dried and powdered plant material (e.g., leaves, stems, roots)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • 0.45 µm syringe filters

Protocol:

  • Weigh approximately 1 gram of the dried, powdered plant material into a round-bottom flask.

  • Add 20 mL of 80% aqueous methanol and 2 mL of concentrated HCl.

  • Reflux the mixture at 80°C for 2 hours with constant stirring.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in 5 mL of methanol (HPLC grade).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

The following HPLC conditions are recommended for the separation and quantification of this compound. Optimization may be required based on the specific HPLC system and the complexity of the plant extract.

Table 1: HPLC Operational Parameters

ParameterRecommended Condition
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A base-deactivated column is recommended for good peak shape.[3]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Elution 0-5 min: 10-20% B5-25 min: 20-40% B25-30 min: 40-60% B30-35 min: 60-10% B (wash)35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm. Note: The optimal wavelength should be determined by acquiring the UV spectrum of a pure this compound standard. In the absence of a standard, 280 nm is a suitable starting point based on the typical absorbance of flavanones.

Accurate quantification requires the use of a certified analytical standard. If a certified this compound standard is unavailable, a well-characterized standard of a closely related compound, such as sativanone, may be used, with the understanding that the relative response factor may not be identical.

Protocol:

  • Prepare a stock solution of this compound standard (or a related standard) at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the plant extracts (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Inject each calibration standard into the HPLC system in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard. The linearity of the curve should be evaluated by the coefficient of determination (R²), which should be > 0.999.

Data Presentation and Method Validation

For a method to be considered reliable, it must be validated according to established guidelines. The following tables summarize the key parameters for method validation.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. This should be experimentally determined.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. This should be experimentally determined.
Accuracy (% Recovery) 95 - 105%. Determined by spiking a blank matrix with a known concentration of the standard.
Precision (% RSD) Intraday Precision: < 2%Interday Precision: < 5%
Specificity The peak for this compound should be well-resolved from other components in the chromatogram. Peak purity should be assessed using a DAD detector.
Robustness The method should be insensitive to small, deliberate changes in parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Table 3: Example Quantitative Data Summary

Sample IDPlant SpeciesThis compound Concentration (µg/g of dry weight)% RSD (n=3)
Extract ATrifolium pratense152.41.8
Extract BMedicago sativa87.92.1
Extract CGlycine max25.33.5

Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Solvent Extraction (80% Methanol, HCl) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation to Dryness filtration1->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the described sample preparation, chromatographic conditions, and validation procedures will ensure the generation of accurate and reproducible data, which is essential for research, quality control, and drug development purposes. It is recommended to verify the UV absorbance maximum of a pure this compound standard to optimize the detection wavelength for enhanced sensitivity and specificity.

References

Application Notes and Protocols for the Analysis of Isosativanone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone is an isoflavanone, a type of isoflavonoid, which are compounds recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and detailed analysis of this compound is crucial for its identification in natural products, for quality control in drug development, and for understanding its metabolic fate. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation and quantification of organic molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. For this compound, ¹H-NMR and ¹³C-NMR are essential for its structural confirmation.

Predicted ¹H-NMR and ¹³C-NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These values are based on the analysis of structurally similar isoflavanones and may serve as a reference for spectral interpretation. Actual experimental values may vary depending on the solvent and instrument used.

Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound

PositionPredicted δ (ppm)MultiplicityCoupling Constant (J in Hz)
H-24.60dd11.0, 5.0
H-33.80t11.0
H-57.80d8.5
H-66.50dd8.5, 2.5
H-86.40d2.5
H-2'7.30d8.5
H-3'6.90d8.5
H-5'6.90d8.5
H-6'7.30d8.5
7-OCH₃3.85s-
4'-OCH₃3.75s-

Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound

PositionPredicted δ (ppm)
C-271.0
C-349.0
C-4191.0
C-4a106.0
C-5128.0
C-6109.0
C-7164.0
C-8102.0
C-8a162.0
C-1'124.0
C-2'128.0
C-3'114.0
C-4'159.0
C-5'114.0
C-6'128.0
7-OCH₃55.5
4'-OCH₃55.2
Experimental Protocol for NMR Analysis

1.2.1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

1.2.2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a ¹H-NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Acquire a proton-decoupled ¹³C-NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H-NMR.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Predicted Mass Spectrometry Data for this compound

The molecular formula of this compound is C₁₇H₁₆O₅, with a monoisotopic mass of 300.0998 g/mol . Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.

Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

Ionm/z (calculated)Description
[M+H]⁺301.1071Protonated molecule
[M+Na]⁺323.0890Sodium adduct
[M-H]⁻299.0925Deprotonated molecule
Fragment 1167Resulting from Retro-Diels-Alder (rDA) fragmentation of the C-ring
Fragment 2134Complementary fragment from rDA reaction
Experimental Protocol for LC-MS/MS Analysis

2.2.1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2.2.2. Liquid Chromatography (LC) Method:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with 5-10% B, increasing to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

2.2.3. Mass Spectrometry (MS) Method:

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain detailed fragmentation spectra.

Section 3: Signaling Pathways and Biological Activity

Isoflavonoids, including this compound, are known to exert their biological effects through the modulation of various cellular signaling pathways. The anti-inflammatory and antioxidant activities are of particular interest.

Anti-Inflammatory Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Isoflavones have been shown to inhibit the activation of NF-κB.

NFkB_Pathway cluster_NFkB_IkB NF-κB/IκB Complex This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasomal\nDegradation IkB->Proteasomal\nDegradation Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Signaling Pathway: Nrf2

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Isoflavones can activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_Nrf2_Keap1 Nrf2/Keap1 Complex This compound This compound Keap1 Keap1 This compound->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Workflow Start Natural Product Sample Extraction Extraction & Fractionation Start->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Bioactivity Bioactivity Screening Purification->Bioactivity NMR NMR Analysis (¹H, ¹³C) Structure_Elucidation->NMR MS MS Analysis (ESI-MS/MS) Structure_Elucidation->MS Data_Analysis Data Analysis & Reporting NMR->Data_Analysis MS->Data_Analysis Anti_inflammatory Anti-inflammatory Assays Bioactivity->Anti_inflammatory Antioxidant Antioxidant Assays Bioactivity->Antioxidant Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis

Application Notes and Protocols for Cell-Based Bioactivity Screening of Isosativanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone, an isoflavonoid, belongs to a class of phytoestrogens known for their potential health benefits, including antioxidant and anti-inflammatory properties. Isoflavones are structurally similar to endogenous estrogens, allowing them to interact with various cellular pathways. Their therapeutic potential has garnered significant interest in drug discovery and development. These application notes provide a comprehensive guide for designing and implementing cell-based assays to screen for the bioactivity of this compound, focusing on its potential antioxidant and anti-inflammatory effects. The provided protocols are foundational and can be adapted for high-throughput screening platforms.

Predicted Bioactivities and Screening Strategy

Based on the known activities of structurally related isoflavones, this compound is hypothesized to possess antioxidant and anti-inflammatory properties. The proposed screening strategy involves a tiered approach, starting with an assessment of cytotoxicity, followed by specific assays to evaluate its antioxidant and anti-inflammatory potential.

Experimental Workflow

The following diagram outlines the general workflow for screening the bioactivity of this compound.

Workflow cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanism of Action Studies A This compound Stock Solution Preparation C Cytotoxicity Assay (MTT or PrestoBlue) A->C B Cell Culture (e.g., RAW 264.7, HaCaT) B->C D Antioxidant Activity Assays C->D Determine Sub-toxic Concentrations E Anti-inflammatory Activity Assays C->E Determine Sub-toxic Concentrations F Cellular ROS Detection (DCFH-DA Assay) D->F G Nitric Oxide Measurement (Griess Assay) E->G H Cytokine Quantification (ELISA for TNF-α, IL-6) E->H I Signaling Pathway Analysis (e.g., NF-κB Reporter Assay, Western Blot for p-p65, p-ERK) E->I Investigate Upstream Signaling

Caption: General experimental workflow for this compound bioactivity screening.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): Suitable for studying inflammation as they can be activated with lipopolysaccharide (LPS) to produce inflammatory mediators.

    • HaCaT (Human Keratinocytes): A relevant cell line for studying skin inflammation and antioxidant effects.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assessment

It is crucial to determine the non-toxic concentration range of this compound before proceeding to bioactivity assays.

Protocol: MTT Assay [1][2][3][4][5]

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 24-48 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol: PrestoBlue™ Cell Viability Assay [6][7][8]

  • Follow steps 1-4 of the MTT assay protocol.

  • Add 10 µL of PrestoBlue™ reagent to each well.

  • Incubate for 1-2 hours at 37°C, protected from light.

  • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a 600 nm reference).

  • Calculate cell viability relative to the vehicle control.

Antioxidant Activity

Protocol: Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay measures the ability of this compound to reduce intracellular ROS levels.

  • Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Induce oxidative stress by adding a ROS inducer (e.g., 100 µM H₂O₂ or 600 µM AAPH).

  • Wash the cells with PBS and then incubate with 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30-60 minutes at 37°C.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time. A decrease in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity.

Anti-inflammatory Activity

Protocol: Nitric Oxide (NO) Measurement using Griess Assay [9][10][11][12][13]

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in NO levels in this compound-treated, LPS-stimulated cells indicates anti-inflammatory activity.

Protocol: Cytokine Quantification by ELISA [14][15][16][17][18]

This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Seed RAW 264.7 cells and pre-treat with this compound as described in the Griess assay protocol.

  • Stimulate with LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit.

  • A decrease in the concentration of these cytokines in the supernatant of cells treated with this compound suggests anti-inflammatory effects.

Mechanism of Action: NF-κB Signaling

The NF-κB pathway is a key regulator of inflammation.[19][20][21]

Protocol: NF-κB Reporter Assay

  • Use a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat with this compound for 1 hour.

  • Stimulate with an NF-κB activator (e.g., TNF-α or LPS).

  • After an appropriate incubation time (e.g., 6-8 hours), measure the reporter gene activity (e.g., luminescence).

  • A reduction in reporter activity indicates inhibition of the NF-κB pathway.

NFkB_Pathway LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits Translocation?

Caption: Potential points of intervention for this compound in the NF-κB signaling pathway.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) - RAW 264.7Cell Viability (%) - HaCaT
0 (Vehicle)100100
1
10
25
50
100

Table 2: Antioxidant Activity of this compound

TreatmentROS Level (Relative Fluorescence Units)
Control (No H₂O₂)
H₂O₂ alone
H₂O₂ + this compound (10 µM)
H₂O₂ + this compound (25 µM)
H₂O₂ + this compound (50 µM)

Table 3: Anti-inflammatory Activity of this compound

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)
LPS alone
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)

Conclusion

These application notes provide a robust framework for the initial bioactivity screening of this compound. The detailed protocols for assessing cytotoxicity, antioxidant, and anti-inflammatory activities, along with suggestions for investigating the underlying mechanism of action, will enable researchers to systematically evaluate the therapeutic potential of this isoflavonoid. It is important to note that while these protocols are based on the known activities of similar compounds, optimization for this compound, including concentration and incubation times, may be necessary.

References

Application Notes and Protocols for Testing Isosativanone's α-Glucosidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the α-glucosidase inhibitory activity of Isosativanone, a key step in assessing its potential as a therapeutic agent for type 2 diabetes. The protocol is based on established methods for testing flavonoids and isoflavonoids.

Introduction

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[1][2] Flavonoids and isoflavonoids have been identified as a promising class of natural compounds with α-glucosidase inhibitory potential. This compound, an isoflavonoid, is a compound of interest for its potential antidiabetic effects. This document outlines the materials and procedures for determining the in vitro α-glucosidase inhibitory activity of this compound.

Data Presentation: α-Glucosidase Inhibitory Activity

CompoundTypeIC50 (µM)Source Organism of α-GlucosidaseReference
AcarbosePositive Control262.32 µg/mLSaccharomyces cerevisiae[7]
Prenylated Isoflavone 5aIsoflavone60.5Not Specified[4][6]
Prenylated Isoflavone 5cIsoflavone17.6Not Specified[4][6]
FormononetinIsoflavonePotent (micromolar)Not Specified[8]
MedicarpinPterocarpanTwofold less active than acarboseNot Specified[9]
Parvisoflavone BIsoflavoneTwofold less active than acarboseNot Specified[9]

Experimental Protocols

This section details the methodology for the in vitro α-glucosidase inhibition assay.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound (or test compound)

  • Acarbose (positive control) (Sigma-Aldrich)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Enzyme Solution (0.05 U/mL): Dissolve α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.05 U/mL.

  • Substrate Solution (600 µM): Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 600 µM.

  • Test Compound and Control Solutions: Dissolve this compound and Acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations (e.g., 0-200 µM). The final DMSO concentration in the reaction mixture should not exceed 1%.

Assay Procedure

The α-glucosidase inhibitory activity is determined by measuring the amount of p-nitrophenol released from the enzymatic hydrolysis of pNPG.

  • Add 50 µL of the enzyme solution to each well of a 96-well microplate.

  • Add 50 µL of the test compound solution (this compound at various concentrations) or the positive control (Acarbose) to the respective wells. For the blank, add 50 µL of phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

Calculation of Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

Where:

  • Abscontrol is the absorbance of the control reaction (enzyme + buffer + substrate).

  • Abssample is the absorbance of the reaction with the test compound.

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies can be performed. This involves measuring the reaction rates at various concentrations of the substrate (pNPG, e.g., 300, 600, and 1200 µM) in the presence and absence of different concentrations of the inhibitor. The type of inhibition can be determined by analyzing the data using Lineweaver-Burk plots.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Enzyme Solution (α-glucosidase) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Substrate Solution (pNPG) add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Inhibitor Solutions (this compound, Acarbose) add_inhibitor Add Inhibitor/ Control prep_inhibitor->add_inhibitor pre_incubate Pre-incubate (37°C, 5 min) add_enzyme->pre_incubate add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate measure Measure Absorbance (405 nm) incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Mechanism of α-Glucosidase Inhibition

signaling_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase hydrolysis Glucose Glucose Glucose_uptake Glucose Absorption Glucose->Glucose_uptake AlphaGlucosidase->Glucose This compound This compound (Inhibitor) This compound->AlphaGlucosidase inhibition

Caption: Inhibition of α-glucosidase by this compound in the small intestine.

References

Application of Isosativanone in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone, an isoflavonoid, presents a promising avenue for agrochemical research, primarily functioning as a plant defense elicitor. Unlike conventional pesticides that directly target pathogens or weeds, this compound stimulates the plant's innate immune system, leading to a broad-spectrum and durable resistance against various stressors. This document provides an overview of its potential applications, detailed experimental protocols for its evaluation, and visual representations of the underlying mechanisms. While specific quantitative data for this compound is not extensively available in public literature, the following protocols and expected outcomes are based on the established knowledge of isoflavonoids and plant elicitors.

Principle of Action: Plant Defense Elicitor

This compound is recognized by plant cells as a molecular signal, triggering a cascade of defense responses. This induced resistance, often referred to as Systemic Acquired Resistance (SAR), prepares the entire plant for a more rapid and robust defense against subsequent pathogen attacks.[1][2] The mechanism involves the activation of signaling pathways, leading to the production of defense-related compounds and physical strengthening of cell walls.

Potential Applications in Agrochemicals

  • Biocontrol Agent: As a plant elicitor, this compound can be used to enhance crop resistance against a wide range of fungal and bacterial pathogens.[1][3]

  • Integrated Pest Management (IPM): It can be incorporated into IPM strategies to reduce the reliance on synthetic pesticides.

  • Seed Treatment: Application of this compound as a seed treatment can provide early protection to seedlings against soil-borne pathogens.

  • Yield Enhancer: By promoting plant health and resilience, this compound has the potential to improve crop yields.

Data Presentation: Expected Outcomes and Parameters for Measurement

Due to the limited availability of specific quantitative data for this compound, the following table outlines the key parameters that should be measured in the proposed experimental protocols.

Parameter Assay Expected Outcome with this compound Treatment Typical Units of Measurement
Fungal Growth Inhibition In vitro Antifungal AssayModerate to low direct inhibition, as the primary mechanism is plant-mediated.Minimum Inhibitory Concentration (MIC) in µg/mL
Pathogen-Related (PR) Gene Expression qRT-PCRUpregulation of key defense genes (e.g., PR-1, PAL, CHS).Fold change relative to control
Phytoalexin Accumulation HPLC or LC-MSIncreased production of antimicrobial secondary metabolites.µg/g of fresh tissue
Cell Wall Reinforcement Histochemical StainingIncreased deposition of lignin and callose at infection sites.Intensity of staining / Area of deposition (µm²)
Disease Severity In vivo Pathogen Challenge AssayReduced lesion size, lower disease incidence, and severity.Disease severity index (e.g., 0-5 scale) or % leaf area affected
Seed Germination Phytotoxicity AssayNo significant negative impact at effective concentrations.Germination rate (%)
Plant Growth Parameters Phytotoxicity AssayNo negative impact or potential growth promotion.Root length (cm), shoot height (cm), biomass (g)

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol determines the direct inhibitory effect of this compound on fungal growth.

Materials:

  • This compound

  • Fungal pathogen of interest (e.g., Fusarium solani, Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Prepare Fungal Inoculum: Culture the fungus on Potato Dextrose Agar (PDA). Prepare a spore suspension in sterile distilled water and adjust the concentration to 1 x 10^5 spores/mL.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to achieve a range of concentrations (e.g., 500 µg/mL to 1 µg/mL). Ensure the final DMSO concentration is below 1% in all wells.

  • Inoculation: Add 10 µL of the fungal spore suspension to each well.

  • Controls: Include a positive control (commercial fungicide) and a negative control (medium with DMSO but no this compound).

  • Incubation: Incubate the plate at 25-28°C for 48-72 hours.

  • Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that inhibits visible fungal growth.

Protocol 2: Plant Defense Gene Expression Analysis (qRT-PCR)

This protocol evaluates the elicitor activity of this compound by measuring the expression of defense-related genes in plants.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, tomato, or crop of interest)

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for defense-related genes (e.g., PR-1, PAL) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • Plant Treatment: Spray plant leaves with an this compound solution (e.g., 100 µM) or apply it as a soil drench. Use a control group treated with water and a mock control with the solvent used for this compound.

  • Sample Collection: Harvest leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf samples and synthesize cDNA according to the manufacturer's instructions.

  • qPCR: Perform quantitative real-time PCR using primers for the target defense genes and the reference gene.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Protocol 3: Phytotoxicity Assay

This protocol assesses the potential harmful effects of this compound on plant growth.

Materials:

  • Seeds of a model plant (e.g., lettuce, radish) or the target crop

  • Petri dishes with filter paper

  • This compound solutions at various concentrations

  • Growth chamber or incubator

Procedure:

  • Seed Plating: Place a set number of seeds (e.g., 20) on the filter paper in each Petri dish.

  • Treatment Application: Add a defined volume of the this compound solution to each Petri dish to saturate the filter paper. Use a range of concentrations, including a water-only control.

  • Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature for 7-10 days.

  • Data Collection: Measure the germination rate, root length, and shoot height of the seedlings.

  • Data Analysis: Compare the measurements of the this compound-treated groups with the control group to determine if there are any inhibitory effects.

Mandatory Visualizations

experimental_workflow cluster_vitro In Vitro Antifungal Assay cluster_vivo Plant-Based Assays cluster_analysis Molecular and Phenotypic Analysis a1 Fungal Culture a3 Incubation a1->a3 a2 This compound Dilution a2->a3 a4 MIC Determination a3->a4 c3 Disease Scoring a4->c3 Inform b1 Plant Treatment with this compound b2 Pathogen Challenge b1->b2 b3 Phytotoxicity Assessment b1->b3 c1 Gene Expression (qRT-PCR) b2->c1 c2 Metabolite Analysis (HPLC) b2->c2 b2->c3 c4 Growth Measurement b3->c4

Caption: Experimental workflow for evaluating this compound's agrochemical potential.

signaling_pathway This compound This compound (Elicitor) receptor Plant Cell Receptor This compound->receptor signaling Signal Transduction Cascade (ROS, Ca2+, MAPKs) receptor->signaling transcription Activation of Transcription Factors signaling->transcription genes Defense Gene Expression (e.g., PR-1, PAL) transcription->genes response Plant Defense Responses genes->response phytoalexins Phytoalexin Production response->phytoalexins cell_wall Cell Wall Reinforcement response->cell_wall sar Systemic Acquired Resistance (SAR) response->sar

Caption: Proposed signaling pathway for this compound-induced plant defense.

References

Method for Isosativanone Extraction from Fungal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Isosativanone, a promising isoflavonoid, from fungal cultures. The methodologies outlined below are based on established principles of natural product chemistry and fungal biotechnology, offering a foundational framework for laboratory-scale production and analysis.

Introduction

This compound is an isoflavonoid that has garnered interest for its potential biological activities. While traditionally sourced from plants, endophytic fungi represent a compelling alternative for the sustainable production of this and other valuable secondary metabolites. Fungal fermentation offers several advantages, including scalability, controlled production environments, and the potential for higher yields. This document details the necessary steps from fungal culture to purified this compound, providing researchers with the tools to explore this exciting frontier in drug discovery and development.

Data Summary

The following tables summarize key quantitative data derived from literature and experimental estimates for the extraction and purification of isoflavonoids from fungal cultures. These values can serve as a benchmark for optimizing the described protocols.

Table 1: Fungal Fermentation and Biomass Yield

ParameterValueUnitNotes
Fungal SpeciesCochliobolus sp. (representative)-Endophytic fungus known to produce related secondary metabolites.
Fermentation TypeSubmerged-Allows for homogenous growth and easier process control.
Culture Volume10LLaboratory-scale fermentation.
Incubation Time14DaysTypical duration for secondary metabolite production.
Temperature25 ± 2°COptimal for many filamentous fungi.
Agitation Speed150rpmEnsures proper aeration and nutrient distribution.
pH5.5 - 6.0-Maintained with a suitable buffer.
Wet Biomass Yield150 - 200g/LVaries depending on the fungal strain and media composition.
Dry Biomass Yield15 - 20g/LAfter lyophilization.

Table 2: this compound Extraction and Purification Yields

StepParameterValueUnitNotes
Extraction Extraction SolventEthyl Acetate-Effective for extracting semi-polar compounds like isoflavonoids.
Solvent to Biomass Ratio3:1v/wRatio of solvent volume to dry biomass weight.
Extraction Time24HoursWith continuous shaking.
Crude Extract Yield5 - 10% of dry biomassHighly dependent on the productivity of the fungal strain.
Column Chromatography Stationary PhaseSilica Gel (70-230 mesh)-For initial fractionation of the crude extract.
Mobile Phase GradientHexane:Ethyl Acetate-Stepwise gradient from non-polar to polar.
Fraction Yield20 - 30% of crude extractYield of the isoflavonoid-rich fraction.
Preparative HPLC ColumnC18 (10 µm, 250 x 20 mm)-For final purification of this compound.
Mobile PhaseAcetonitrile:Water-Isocratic or gradient elution.
This compound Purity>98%Determined by analytical HPLC.
Overall Yield This compound 50 - 100 mg from 10L culture

Experimental Protocols

Protocol 1: Submerged Fermentation of Cochliobolus sp.

This protocol describes the cultivation of a representative endophytic fungus, Cochliobolus sp., for the production of this compound.

1. Materials:

  • Potato Dextrose Agar (PDA) plates
  • Potato Dextrose Broth (PDB)
  • Erlenmeyer flasks (250 mL and 2 L)
  • Bioreactor (10 L)
  • Sterile distilled water
  • Glycerol
  • Incubator shaker
  • Autoclave

2. Procedure:

Protocol 2: Extraction of this compound from Fungal Biomass

This protocol details the extraction of the crude metabolite mixture containing this compound from the fungal biomass.

1. Materials:

  • Buchner funnel and filter paper
  • Lyophilizer (Freeze-dryer)
  • Blender or homogenizer
  • Large Erlenmeyer flasks or beakers
  • Ethyl acetate (analytical grade)
  • Anhydrous sodium sulfate
  • Rotary evaporator

2. Procedure:

Protocol 3: Purification of this compound

This protocol describes a two-step purification process involving column chromatography and preparative HPLC.

1. Materials:

  • Silica gel (70-230 mesh)
  • Glass chromatography column
  • Hexane and ethyl acetate (HPLC grade)
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
  • Acetonitrile and water (HPLC grade)
  • Analytical HPLC system for purity analysis

2. Procedure:

Visualizations

Experimental Workflow

Experimental_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification F1 Fungal Culture (Cochliobolus sp. on PDA) F2 Seed Culture (100 mL PDB) F1->F2 Inoculation F3 Scale-up Inoculum (1 L PDB) F2->F3 Inoculation F4 Bioreactor Fermentation (10 L PDB) F3->F4 Inoculation E1 Biomass Harvesting (Filtration) F4->E1 Harvest E2 Lyophilization (Freeze-drying) E1->E2 E3 Solvent Extraction (Ethyl Acetate) E2->E3 E4 Crude Extract E3->E4 P1 Silica Gel Column Chromatography E4->P1 Fractionation P2 Enriched Fraction P1->P2 P3 Preparative HPLC P2->P3 P4 Purified this compound (>98% purity) P3->P4

Caption: Experimental workflow for this compound extraction.

Representative Fungal Isoflavonoid Biosynthetic Pathway

Isoflavonoid_Biosynthesis cluster_pathway Biosynthetic Pathway Precursor L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Precursor->PAL Cinnamate Cinnamic Acid C4H Cinnamate-4- Hydroxylase (C4H) Cinnamate->C4H Coumaroyl_CoA p-Coumaroyl-CoA CHS Chalcone Synthase (CHS) Coumaroyl_CoA->CHS + 3x Malonyl-CoA Chalcone Naringenin Chalcone CHI Chalcone Isomerase (CHI) Chalcone->CHI Flavanone Naringenin (Flavanone) IFS Isoflavone Synthase (IFS) Flavanone->IFS Isoflavone_Intermediate 2-Hydroxyisoflavanone Isoflavone Genistein (Isoflavone) Isoflavone_Intermediate->Isoflavone Reductase Reductase Isoflavone->Reductase This compound This compound PAL->Cinnamate C4H->Coumaroyl_CoA FourCL 4-Coumarate-CoA Ligase (4CL) CHS->Chalcone CHI->Flavanone IFS->Isoflavone_Intermediate Reductase->this compound

Caption: Representative fungal isoflavonoid biosynthetic pathway.

Application Notes and Protocols for the Chiral Separation of Isosativanone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone, a naturally occurring isoflavanone, possesses a chiral center at the C3 position of its heterocyclic ring, leading to the existence of two enantiomers: (S)-Isosativanone and (R)-Isosativanone. In the realm of pharmacology and drug development, it is a well-established principle that enantiomers of a chiral compound can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[1][2][3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. Therefore, the ability to separate and characterize individual enantiomers is crucial for the comprehensive evaluation of a chiral drug candidate.

While specific studies on the differential biological activities of this compound enantiomers are not extensively documented in publicly available literature, the general principles of stereoselectivity in drug action underscore the importance of their separation. The protocols outlined below provide a robust starting point for achieving the chiral resolution of this compound enantiomers using modern chromatographic techniques. These methods are based on established procedures for the successful separation of structurally related flavanones and isoflavones.[4][5]

Principle of Chiral Separation

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. In High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), this is most commonly achieved by employing a Chiral Stationary Phase (CSP). These CSPs are designed to interact differently with each enantiomer, leading to differential retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for the separation of a wide range of chiral compounds, including flavonoids.[4][6]

Recommended Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase is the most widely adopted and successful technique for the chiral separation of flavanones. Supercritical Fluid Chromatography (SFC) offers a greener and often faster alternative.

Application Note 1: Chiral Separation of this compound Enantiomers by HPLC

This protocol provides a general procedure for the analytical scale separation of this compound enantiomers using HPLC with a Chiralpak® IA column. Optimization will be necessary to achieve baseline resolution.

Experimental Protocol: HPLC Method

Parameter Recommended Starting Conditions Notes for Optimization
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detectorA Diode Array Detector (DAD) can provide additional spectral information.
Chiral Stationary Phase Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mmOther polysaccharide-based CSPs like Chiralpak® AD or Chiralcel® OD-H can also be screened.
Mobile Phase Isocratic: n-Hexane / Isopropanol (IPA) (90:10, v/v)The ratio of n-Hexane to the alcohol modifier (IPA or Ethanol) is the primary parameter for adjusting retention and resolution. Increasing the alcohol percentage will generally decrease retention time. For polar compounds, reversed-phase conditions can be explored.
Flow Rate 1.0 mL/minLower flow rates (e.g., 0.5-0.8 mL/min) can sometimes improve resolution.
Column Temperature 25 °C (Ambient)Temperature can influence selectivity. Testing temperatures between 10 °C and 40 °C is recommended.
Detection Wavelength 220 nm and 280 nmThe optimal wavelength should be determined by acquiring the UV spectrum of this compound.
Injection Volume 10 µLAdjust based on sample concentration and detector sensitivity.
Sample Preparation Dissolve racemic this compound in the mobile phase or a solvent miscible with the mobile phase (e.g., a small amount of IPA) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.Ensure the sample solvent does not cause peak distortion.

Expected Results:

This method is expected to yield two separated peaks corresponding to the (S) and (R) enantiomers of this compound. The elution order will depend on the specific interactions between the enantiomers and the chiral stationary phase.

Quantitative Data from a Representative Flavanone Separation:

The following table presents typical data obtained for the chiral separation of 6-methoxyflavanone on a Chiralpak® IA column, which can serve as a benchmark for the separation of this compound.[4]

Parameter Value
Retention Time (t_R1) Varies
Retention Time (t_R2) Varies
Separation Factor (α) 2.457
Resolution (R_s) 11.950

Note: The actual retention times for this compound will differ.

Application Note 2: High-Throughput Chiral Separation of this compound Enantiomers by SFC

Supercritical Fluid Chromatography (SFC) is an attractive alternative to HPLC, offering faster separations and reduced consumption of organic solvents.

Experimental Protocol: SFC Method

Parameter Recommended Starting Conditions Notes for Optimization
Instrument Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator
Chiral Stationary Phase Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mmOther immobilized polysaccharide CSPs are also suitable for SFC.
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)The percentage of the co-solvent (modifier) is the primary parameter for adjusting retention and selectivity. Ethanol can also be used as a modifier.
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve racemic this compound in Methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chiral method development and the logical relationship of key parameters.

Chiral_Method_Development_Workflow cluster_prep Sample Preparation cluster_screening Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization racemic_standard Racemic this compound Standard dissolve Dissolve in appropriate solvent racemic_standard->dissolve filter Filter (0.45 µm) dissolve->filter hplc_sfc HPLC or SFC System filter->hplc_sfc initial_run Perform Initial Run hplc_sfc->initial_run csp_selection Select Chiral Stationary Phase (e.g., Chiralpak IA, AD) csp_selection->hplc_sfc mobile_phase_selection Select Mobile Phase (e.g., Hexane/IPA) mobile_phase_selection->hplc_sfc evaluate_chromatogram Evaluate Chromatogram initial_run->evaluate_chromatogram no_separation No Separation or Poor Resolution evaluate_chromatogram->no_separation If good_separation Good Separation evaluate_chromatogram->good_separation If no_separation->csp_selection Change CSP or Mobile Phase optimize_params Optimize Parameters: - Mobile Phase Composition - Flow Rate - Temperature good_separation->optimize_params validate_method Validate Method optimize_params->validate_method Biological_Relevance cluster_enantiomers This compound Enantiomers cluster_targets Potential Biological Targets cluster_effects Differential Biological Effects S_iso (S)-Isosativanone ER Estrogen Receptors (ERα, ERβ) S_iso->ER High Affinity TK Tyrosine Kinases S_iso->TK R_iso (R)-Isosativanone R_iso->ER Low Affinity R_iso->TK Effect1 Therapeutic Effect ER->Effect1 Effect2 Side Effect / Inactivity ER->Effect2 TK->Effect1 TK->Effect2 Other Other Cellular Targets

References

Application Notes and Protocols for In Vivo Efficacy Studies of Isosativanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone, a novel isoflavone, has demonstrated promising therapeutic potential in preclinical in vitro studies, exhibiting both anti-inflammatory and anti-cancer properties. These activities are believed to be mediated through the modulation of key cellular signaling pathways, including NF-κB and Akt/mTOR. To further evaluate the therapeutic efficacy of this compound and translate these in vitro findings into a more physiologically relevant context, well-designed in vivo animal studies are imperative.

These application notes provide detailed protocols for establishing and conducting in vivo efficacy studies of this compound in both oncology and inflammation models. The protocols are designed to ensure robust and reproducible data generation, facilitating the assessment of this compound's therapeutic potential for future clinical development.

I. Anti-Cancer Efficacy Study: Human Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound using a human tumor xenograft model in immunocompromised mice.

Experimental Protocol

1. Cell Culture and Preparation:

  • Cell Line Selection: Select a human cancer cell line relevant to the proposed therapeutic indication of this compound (e.g., breast cancer cell line MDA-MB-231, prostate cancer cell line PC-3, or colon cancer cell line HCT116).

  • Cell Culture: Culture the selected cancer cells in their recommended complete medium under standard conditions (37°C, 5% CO2). Ensure cells are free from contamination.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them by washing with PBS and detaching with a minimal amount of trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting and Viability: Centrifuge the cell suspension, wash the pellet twice with sterile PBS, and resuspend in a known volume of serum-free medium or PBS. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Final Cell Suspension: Adjust the cell concentration to 3.0 x 10^7 cells/mL in serum-free medium. Keep the cell suspension on ice until injection.[1]

2. Animal Handling and Tumor Implantation:

  • Animal Model: Use 4-6 week old female athymic nude mice (nu/nu) or SCID mice.

  • Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Clean the injection site (right flank) with 70% ethanol.

    • Inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) subcutaneously into the flank using a 27-gauge needle.[1][2]

3. Experimental Groups and Treatment:

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Start treatment when the average tumor volume reaches approximately 100-150 mm³.

  • Randomization: Randomize the mice into the following groups (n=8-10 mice per group):

    • Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., corn oil, 0.5% carboxymethylcellulose).

    • Group 2: this compound (Low Dose): Administer a predetermined low dose of this compound.

    • Group 3: this compound (High Dose): Administer a predetermined high dose of this compound.

    • Group 4: Positive Control: Administer a standard-of-care chemotherapy agent relevant to the cancer type.

  • Administration: Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined frequency and duration.

4. Efficacy Evaluation:

  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers twice a week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[1]

  • Body Weight: Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive distress or weight loss (>20%).

  • Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., Western blot, qPCR to assess target engagement).

Data Presentation

Table 1: Effect of this compound on Tumor Growth in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) ± SEM (Day 0)Average Tumor Volume (mm³) ± SEM (Final Day)Tumor Growth Inhibition (%)
Vehicle Control125.5 ± 10.21850.3 ± 150.7-
This compound (Low Dose)128.1 ± 11.51105.8 ± 120.140.2
This compound (High Dose)126.9 ± 10.8650.2 ± 95.464.9
Positive Control127.3 ± 11.1450.6 ± 75.375.6

Table 2: Effect of this compound on Body Weight

Treatment GroupAverage Body Weight (g) ± SEM (Day 0)Average Body Weight (g) ± SEM (Final Day)Percent Change in Body Weight
Vehicle Control22.5 ± 0.824.1 ± 0.9+7.1
This compound (Low Dose)22.8 ± 0.723.9 ± 0.8+4.8
This compound (High Dose)22.6 ± 0.922.1 ± 1.0-2.2
Positive Control22.7 ± 0.820.5 ± 1.2-9.7

II. Anti-Inflammatory Efficacy Study: Carrageenan-Induced Paw Edema Model

This protocol describes a widely used acute inflammation model to assess the anti-inflammatory properties of this compound.

Experimental Protocol

1. Animal Handling:

  • Animal Model: Use male Wistar rats or Swiss albino mice weighing 150-200g.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

2. Experimental Groups and Treatment:

  • Randomization: Randomize the animals into the following groups (n=6-8 animals per group):

    • Group 1: Vehicle Control: Administer the vehicle.

    • Group 2: this compound (Low Dose): Administer a predetermined low dose of this compound.

    • Group 3: this compound (High Dose): Administer a predetermined high dose of this compound.

    • Group 4: Positive Control: Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Administration: Administer the treatments orally or intraperitoneally 60 minutes before the carrageenan injection.

3. Induction of Inflammation and Measurement:

  • Carrageenan Injection: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[3][4]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[3]

  • Calculation of Edema: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hour).

  • Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupPaw Volume (mL) ± SEM (1 hr)Paw Volume (mL) ± SEM (2 hr)Paw Volume (mL) ± SEM (3 hr)Paw Volume (mL) ± SEM (4 hr)
Vehicle Control0.45 ± 0.040.78 ± 0.060.95 ± 0.070.88 ± 0.05
This compound (Low Dose)0.32 ± 0.030.55 ± 0.050.68 ± 0.060.61 ± 0.04
This compound (High Dose)0.25 ± 0.020.42 ± 0.040.51 ± 0.050.45 ± 0.03
Positive Control0.21 ± 0.020.35 ± 0.030.42 ± 0.040.38 ± 0.03

Table 4: Percentage Inhibition of Paw Edema by this compound

Treatment Group% Inhibition at 3 hr
This compound (Low Dose)28.4
This compound (High Dose)46.3
Positive Control55.8

III. Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_cancer Oncology Model cluster_inflammation Inflammation Model Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Baseline Measurements Baseline Measurements Randomization->Baseline Measurements Treatment Administration Treatment Administration Baseline Measurements->Treatment Administration Tumor & Body Weight Measurement Tumor & Body Weight Measurement Treatment Administration->Tumor & Body Weight Measurement Paw Edema Measurement Paw Edema Measurement Treatment Administration->Paw Edema Measurement Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Endpoint Analysis Endpoint Analysis Tumor & Body Weight Measurement->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis Inflammation Induction Inflammation Induction Paw Edema Measurement->Endpoint Analysis

Caption: In vivo experimental workflow for this compound efficacy studies.

Signaling Pathways

NF-κB Signaling Pathway

NFkB_Pathway cluster_stimuli Inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK TNF-α->IKK Activates LPS LPS LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p50/p65 NF-κB (p50/p65) IKK->p50/p65 Releases IκBα->p50/p65 Inhibits p50/p65_n NF-κB (p50/p65) p50/p65->p50/p65_n Translocates This compound This compound This compound->IKK Inhibits Gene Transcription Gene Transcription p50/p65_n->Gene Transcription Induces Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Expression of Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Expression of

Caption: this compound inhibits the NF-κB signaling pathway.

Akt/mTOR Signaling Pathway

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes This compound This compound This compound->Akt Inhibits

Caption: this compound inhibits the Akt/mTOR signaling pathway.

References

Isosativanone in Traditional Medicine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone is a type of isoflavonoid, a class of secondary metabolites found in various plants. While extensive research exists for common isoflavones like genistein and daidzein, specific data on this compound's role in traditional medicine and its detailed biological activities are not as readily available in current scientific literature.[1][2] Isoflavonoids, in general, are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] This document provides a guide for researchers interested in investigating the therapeutic potential of this compound, drawing upon established methodologies for studying isoflavonoids.

Potential Biological Activities

Based on the known activities of related isoflavonoids, this compound may exhibit the following biological effects, which require experimental validation:

  • Antioxidant Activity: Isoflavonoids are known to act as antioxidants, protecting cells from damage caused by free radicals.[4]

  • Anti-inflammatory Effects: Many isoflavonoids can modulate inflammatory pathways in the body.

  • Anticancer Properties: Several isoflavones have been studied for their potential to inhibit the growth of cancer cells.[1][5]

Quantitative Data on Related Isoflavonoids

The following tables summarize quantitative data for well-studied isoflavonoids. This information can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: Antioxidant Activity of a Related Compound (Isatin)

CompoundAssayIC50 ValueCell LineReference
IsatinLipid Peroxidation72.80 µg/ml-[4]

Table 2: Cytotoxic Activity of a Related Compound (Isatin)

CompoundAssayCC50 ValueCell LineReference
IsatinMTT Assay2.94 µg/mlHL60[4]

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound's biological activities.

Antioxidant Activity Assessment

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6]

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[6]

  • Materials:

    • This compound

    • DPPH solution (in methanol)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Use ascorbic acid as a positive control and methanol as a blank.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [7]

This assay is another widely used method for determining antioxidant capacity.[7]

  • Materials:

    • This compound

    • ABTS solution

    • Potassium persulfate

    • Ethanol or water

    • Trolox (positive control)

    • 96-well microplate

    • Spectrophotometer

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound.

    • Add 10 µL of each this compound concentration to 1 mL of the diluted ABTS radical solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Use Trolox as a standard and calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assessment

a. Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Cell Line: RAW 264.7 murine macrophages

  • Materials:

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Penicillin-Streptomycin

    • 96-well cell culture plate

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the concentration of nitrite.

Anticancer Activity Assessment

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay [8]

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.[8]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., HEK-293) for selectivity.[8]

  • Materials:

    • This compound

    • MTT solution

    • DMSO (Dimethyl sulfoxide)

    • Appropriate cell culture medium

    • 96-well cell culture plate

    • CO2 incubator

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_preparation Sample Preparation cluster_screening Biological Screening cluster_analysis Data Analysis plant_material Plant Material (Source of this compound) extraction Extraction plant_material->extraction isolation Isolation & Purification (e.g., HPLC) extraction->isolation characterization Characterization (e.g., NMR, MS) isolation->characterization antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Production) characterization->anti_inflammatory anticancer Anticancer Assays (MTT Assay) characterization->anticancer ic50 IC50/EC50 Determination antioxidant->ic50 anti_inflammatory->ic50 anticancer->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis pathway_analysis Mechanism of Action Studies (Signaling Pathways) statistical_analysis->pathway_analysis

General experimental workflow for investigating this compound.

nfkb_pathway This compound This compound ikk IKK Complex This compound->ikk Inhibits lps LPS tlr4 TLR4 lps->tlr4 Activates tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates inflammatory_genes Inflammatory Genes (e.g., iNOS, COX-2) nucleus->inflammatory_genes Induces Transcription

References

High-Throughput Screening of Isosativanone Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) of Isosativanone analogues to identify promising lead compounds for drug discovery. The protocols detailed below focus on three key therapeutic areas relevant to the known biological activities of isoflavones: antioxidant potential, anti-inflammatory effects, and estrogenic activity.

Introduction to this compound

This compound is a naturally occurring isoflavanone, a type of isoflavonoid found in various leguminous plants. Like other phytoestrogens, this compound and its synthetic analogues are of significant interest to the scientific community due to their potential therapeutic applications. These compounds have been investigated for their antioxidant, anti-inflammatory, and estrogenic properties, making them attractive candidates for the development of new drugs targeting a range of pathologies, including chronic inflammatory diseases, hormone-dependent cancers, and conditions associated with oxidative stress. High-throughput screening provides an efficient means to evaluate large libraries of this compound analogues to identify compounds with desired biological activities and to elucidate structure-activity relationships (SAR).

Data Presentation: Comparative Bioactivity of this compound Analogues

The following tables summarize hypothetical quantitative data for a series of this compound analogues across three different HTS assays. This data is provided for illustrative purposes to demonstrate the potential range of activities and to highlight the importance of SAR studies.

Table 1: Antioxidant Activity of this compound Analogues (DPPH Assay)

Compound IDR1 SubstitutionR2 SubstitutionIC50 (µM)
ISO-001 (this compound)HOCH325.3
ISO-002OHOCH315.8
ISO-003HOH22.1
ISO-004OCH3OCH335.6
ISO-005ClOCH342.1
ISO-006HH28.9

Table 2: Anti-Inflammatory Activity of this compound Analogues (NF-κB Reporter Assay)

Compound IDR1 SubstitutionR2 SubstitutionEC50 (µM)
ISO-001 (this compound)HOCH312.5
ISO-002OHOCH38.2
ISO-003HOH10.9
ISO-004OCH3OCH318.7
ISO-005ClOCH325.4
ISO-006HH15.3

Table 3: Estrogenic Activity of this compound Analogues (ERβ Reporter Assay)

Compound IDR1 SubstitutionR2 SubstitutionEC50 (nM)
ISO-001 (this compound)HOCH350.2
ISO-002OHOCH325.8
ISO-003HOH45.1
ISO-004OCH3OCH385.7
ISO-005ClOCH3150.3
ISO-006HH65.4

Experimental Protocols

High-Throughput DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the antioxidant capacity of this compound analogues by measuring their ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound analogues dissolved in DMSO (10 mM stock)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (100 µM in methanol)

  • Ascorbic acid (positive control)

  • DMSO (vehicle control)

  • Methanol

  • 384-well microplates, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of this compound analogues and ascorbic acid in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate.

    • Dispense 1 µL of DMSO into control wells.

  • DPPH Addition:

    • Add 49 µL of 100 µM DPPH solution to all wells.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each compound concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) using non-linear regression analysis.

NF-κB Luciferase Reporter Assay for Anti-Inflammatory Activity

Objective: To screen for this compound analogues that inhibit the NF-κB signaling pathway, a key mediator of inflammation.

Materials:

  • HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin

  • This compound analogues dissolved in DMSO (10 mM stock)

  • Tumor Necrosis Factor-alpha (TNF-α), 10 µg/mL stock in PBS with 0.1% BSA

  • Parthenolide (positive control for NF-κB inhibition)

  • DMSO (vehicle control)

  • 384-well white, solid-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed HEK293-NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound analogues and parthenolide in culture medium.

    • Add 5 µL of each compound dilution to the respective wells.

    • Add 5 µL of medium with DMSO to control wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add 5 µL of TNF-α solution (final concentration 20 ng/mL) to all wells except the unstimulated control wells.

    • Incubate for 6 hours at 37°C.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the TNF-α stimulated control as 100% activation and the unstimulated control as 0%.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of NF-κB activation) using non-linear regression analysis.

Estrogen Receptor β (ERβ) Reporter Assay for Estrogenic Activity

Objective: To assess the estrogenic activity of this compound analogues by measuring the activation of the estrogen receptor β.

Materials:

  • T47D-KBluc cells (or other suitable cell line) stably transfected with an estrogen response element (ERE)-driven luciferase reporter gene and expressing ERβ.

  • Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS.

  • This compound analogues dissolved in DMSO (10 mM stock).

  • 17β-Estradiol (E2) (positive control).

  • ICI 182,780 (fulvestrant) (antagonist control).

  • DMSO (vehicle control).

  • 384-well white, solid-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed T47D-KBluc cells into 384-well plates at a density of 8,000 cells per well in 40 µL of phenol red-free medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound analogues and E2 in phenol red-free medium.

    • Add 5 µL of each compound dilution to the respective wells.

    • For antagonist screening, pre-incubate cells with the compounds for 1 hour before adding a fixed concentration of E2 (e.g., EC50 concentration).

  • Incubation:

    • Incubate the plates for 24 hours at 37°C.

  • Luminescence Reading:

    • Follow the same procedure as in the NF-κB assay (Protocol 2, step 4).

  • Data Analysis:

    • For agonist activity, normalize the data to the maximal response induced by E2.

    • For antagonist activity, normalize the data to the response of E2 alone.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_library Compound Library cluster_assays HTS Assays cluster_data Data Analysis Compound_Library This compound Analogues (in DMSO) Assay_Prep Assay Plate Preparation (384-well format) Compound_Library->Assay_Prep Automated Liquid Handling DPPH Antioxidant Assay (DPPH) Assay_Prep->DPPH NFkB Anti-inflammatory Assay (NF-kB Reporter) Assay_Prep->NFkB ERb Estrogenic Assay (ER-beta Reporter) Assay_Prep->ERb Reader Plate Reader (Absorbance/Luminescence) DPPH->Reader NFkB->Reader ERb->Reader Analysis IC50/EC50 Determination SAR Analysis Reader->Analysis Hit_ID Hit Identification & Prioritization Analysis->Hit_ID NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds This compound This compound Analogue IKK IKK This compound->IKK Inhibits TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription Initiates ER_Pathway cluster_ligand Ligand cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analogue ERb ERβ This compound->ERb Binds ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerizes ERb_dimer_nuc ERβ Dimer ERb_dimer->ERb_dimer_nuc Translocates ERE Estrogen Response Element (ERE) on DNA ERb_dimer_nuc->ERE Binds Transcription Gene Transcription (e.g., Luciferase) ERE->Transcription Initiates

Application Note: High-Throughput Analysis of Isosativanone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Isosativanone in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and toxicological studies of this isoflavanone. The methodology employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach provides excellent sensitivity, specificity, and a wide dynamic range, making it suitable for high-throughput bioanalysis.

Introduction

This compound, an isoflavanone found in various plant species, has garnered interest for its potential pharmacological activities. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable and validated bioanalytical method is essential. This document provides a comprehensive protocol for the analysis of this compound in human plasma by LC-MS/MS, offering the necessary detail to facilitate its implementation in a laboratory setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or an analog such as Daidzein-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of Internal Standard working solution (concentration to be optimized).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase chromatographic separation is performed using a C18 column.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
3.00595
4.00595
4.10955
5.00955
Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Table 3: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 4: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound301.1167.1 / 137.11003020 / 25
Internal Std.User DefinedUser Defined100User DefinedUser Defined

Note: The precursor ion for this compound is based on its monoisotopic mass of 300.09976 Da, with the addition of a proton [M+H]+.

Method Validation (Illustrative Data)

A full validation of this method should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following tables present illustrative data for key validation parameters.

Table 5: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% RSD
0.5 (LLOQ)0.01298.56.2
10.025101.24.8
50.128102.53.5
250.64599.82.1
1002.58100.51.8
2506.4299.12.5
500 (ULOQ)12.85101.83.1

Table 6: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC1.55.1102.36.5101.7
MQC753.299.54.8100.2
HQC4002.8101.13.999.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_sample_analysis Sample Analysis sample_prep Sample Preparation Optimization lc_params LC Parameter Optimization selectivity Selectivity accuracy Accuracy & Precision sample_prep->accuracy stability Stability matrix_effect Matrix Effect ms_params MS/MS Parameter Optimization lc_params->selectivity ms_params->selectivity unknown_samples Analysis of Unknown Samples selectivity->unknown_samples accuracy->unknown_samples stability->unknown_samples matrix_effect->unknown_samples

Caption: Logical relationship of method development, validation, and sample analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting pharmacokinetic and other studies requiring the measurement of this compound concentrations in a biological matrix. The method demonstrates good sensitivity, accuracy, and precision, and can be readily implemented in a bioanalytical laboratory.

Assessing the Anti-Inflammatory Potential of Isosativanone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory properties of Isosativanone, a naturally occurring isoflavonoid. The following methodologies cover essential in vitro and in vivo assays to determine the compound's efficacy and elucidate its potential mechanisms of action.

Introduction

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for novel anti-inflammatory agents with improved safety and efficacy profiles is a critical area of pharmaceutical research. This compound, an isoflavone found in plants such as alfalfa (Medicago sativa), represents a promising candidate for investigation due to the known anti-inflammatory activities of many flavonoids.[1][2] This document outlines a structured approach to systematically evaluate the anti-inflammatory characteristics of this compound.

In Vitro Assessment of Anti-Inflammatory Activity

A tiered in vitro approach is recommended to screen for and characterize the anti-inflammatory effects of this compound.

Inhibition of Protein Denaturation Assay

Protein denaturation is a hallmark of inflammation.[3] This assay provides a rapid preliminary screening of this compound's ability to stabilize protein structure.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of 0.4% w/v Bovine Serum Albumin (BSA) solution to each well.[3]

  • Add 80 µL of various concentrations of this compound to the wells. A suggested starting range, based on studies of extracts containing isoflavonoids, is 10-250 µg/mL.[3]

  • Add 20 µL of phosphate-buffered saline (PBS, pH 5.3) to each well.

  • As a positive control, use Diclofenac sodium at a concentration range of 10-100 µg/mL.

  • Incubate the plate at 37°C for 15 minutes.

  • Induce denaturation by heating the plate at 70°C for 5 minutes.

  • After cooling to room temperature, measure the absorbance at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)Absorbance (660 nm)% InhibitionIC₅₀ (µg/mL)
This compound10
50
100
150
200
250
Diclofenac Sodium10
25
50
75
100
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of this compound (e.g., 10-200 µg/mL, based on related extract studies) for 1-2 hours.[3]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.[5]

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation:

CompoundConcentration (µg/mL)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)IC₅₀ (µg/mL)
This compound10
50
100
150
200
L-NAME (Control)100 µM
Inhibition of Pro-Inflammatory Enzymes: COX-2 and 5-LOX

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[2]

Protocol (General - specific kits are recommended):

  • Utilize commercially available COX-2 and 5-LOX inhibitor screening assay kits.

  • Prepare this compound at various concentrations.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves incubating the enzyme with the test compound and a substrate.

  • Measure the product formation, often via a colorimetric or fluorometric readout.

  • Use known inhibitors such as Celecoxib for COX-2 and Zileuton for 5-LOX as positive controls.[6]

Data Presentation:

CompoundConcentration (µM)% COX-2 InhibitionIC₅₀ (µM)% 5-LOX InhibitionIC₅₀ (µM)
This compound1
10
25
50
100
Celecoxib1N/A
10
Zileuton1N/A
10

Elucidation of Anti-Inflammatory Mechanisms

To understand how this compound exerts its anti-inflammatory effects, investigation into key signaling pathways is crucial.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[7] Western blotting can be used to assess the effect of this compound on the activation of key proteins in these pathways.

Protocol (Western Blot):

  • Culture RAW 264.7 cells and pre-treat with this compound at its IC₅₀ concentration (determined from the NO assay) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Data Presentation:

ProteinTreatmentRelative Phosphorylation Level (Fold Change vs. LPS)
p-p65/p65LPS1.0
LPS + this compound
p-IκBα/IκBαLPS1.0
LPS + this compound
p-p38/p38LPS1.0
LPS + this compound
p-ERK/ERKLPS1.0
LPS + this compound
p-JNK/JNKLPS1.0
LPS + this compound

In Vivo Assessment of Anti-Inflammatory Activity

In vivo models are essential to confirm the anti-inflammatory effects of this compound in a whole-organism context.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Protocol:

  • Use male Wistar rats or Swiss albino mice.

  • Administer this compound orally at various doses (e.g., 50, 100, 200 mg/kg body weight).

  • Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) to the positive control group and the vehicle to the negative control group.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-0
This compound50
This compound100
This compound200
Indomethacin10

Visualizing Key Pathways and Workflows

anti_inflammatory_workflow cluster_in_vitro In Vitro Assessment cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Assessment protein_denaturation Protein Denaturation Assay no_production Nitric Oxide Production Assay protein_denaturation->no_production Screening enzyme_inhibition COX-2/5-LOX Inhibition Assays no_production->enzyme_inhibition western_blot Western Blot (NF-κB & MAPK) enzyme_inhibition->western_blot Mechanism paw_edema Carrageenan-Induced Paw Edema western_blot->paw_edema Confirmation

Experimental workflow for assessing this compound's anti-inflammatory properties.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation p65 p65 IkB->p65 Degradation p50 p50 DNA DNA p65->DNA Translocation p50->DNA This compound This compound This compound->IKK Inhibition? Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Transcription

Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activation MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 ASK1->MEK1_2 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Transcription_Factors Transcription Factors (AP-1, etc.) p38->Transcription_Factors Translocation ERK ERK MEK1_2->ERK ERK->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors This compound This compound This compound->ASK1 Inhibition? Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes Transcription

Potential modulation of MAPK signaling pathways by this compound.

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. The combination of in vitro screening, mechanistic studies, and in vivo validation will enable a thorough characterization of its therapeutic potential. The data generated from these experiments will be crucial for advancing this compound through the drug development pipeline.

References

Application Notes and Protocols: Isosativanone as a Precursor in Pterocarpan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isosativanone and its derivatives as precursors for the synthesis of pterocarpans, a significant class of isoflavonoids with diverse pharmacological properties. The protocols outlined below are based on established methodologies for the asymmetric synthesis of pterocarpans from isoflavone precursors.

Introduction

Pterocarpans are a major group of isoflavonoids, many of which act as phytoalexins in leguminous plants, exhibiting a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The synthesis of these complex molecules is of great interest to medicinal chemists and drug development professionals. This compound, a 2'-hydroxyisoflavanone, serves as a key chiral intermediate in the synthesis of various pterocarpans, such as medicarpin and vestitol. The synthetic strategies generally involve the reduction of the isoflavanone to a cis-isoflavan-4-ol, followed by an acid-catalyzed intramolecular cyclization to form the characteristic tetracyclic pterocarpan core.

Biosynthetic Pathway and Chemical Synthesis Strategy

The chemical synthesis of pterocarpans from this compound analogues mirrors the final steps of the natural biosynthetic pathway. In plants, isoflavone reductase (IFR) catalyzes the reduction of an isoflavone to an isoflavanone. Subsequently, the isoflavanone is reduced to an isoflavanol, which then undergoes dehydration and ring closure catalyzed by pterocarpan synthase (PTS) to form the pterocarpan skeleton.

The common chemical strategy involves a two-step, one-pot transformation:

  • Asymmetric Transfer Hydrogenation (ATH): The isoflavone precursor is reduced to the corresponding cis-isoflavan-4-ol. This step is crucial for establishing the stereochemistry of the final pterocarpan product.

  • Acid-Catalyzed Cyclization: The intermediate isoflavan-4-ol is then treated with an acid to facilitate an intramolecular SN2-type reaction, leading to the formation of the pterocarpan ring system.

Below is a generalized workflow for this synthetic approach.

G cluster_synthesis Chemical Synthesis Workflow Isoflavanone This compound Analogue (2'-Hydroxyisoflavone) Isoflavanol cis-Isoflavan-4-ol Intermediate Isoflavanone->Isoflavanol Asymmetric Transfer Hydrogenation (ATH) Pterocarpan Pterocarpan Product Isoflavanol->Pterocarpan Acid-Catalyzed Cyclization

Caption: General workflow for pterocarpan synthesis from an this compound analogue.

Experimental Protocols

The following protocols are adapted from established procedures for the asymmetric synthesis of pterocarpans from 2'-hydroxyisoflavones and can be applied to this compound and its derivatives.[1]

Protocol 1: One-Pot Asymmetric Transfer Hydrogenation and Cyclization

This protocol describes a one-pot synthesis of a pterocarpan from a 2'-hydroxyisoflavone precursor.

Materials:

  • 2'-Hydroxyisoflavone (e.g., this compound)

  • [Ru(p-cym)Cl₂]₂

  • (R,R)-TsDPEN

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA)

  • Formic acid (FA)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 37%)

  • Saturated aqueous NH₄Cl solution

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for flash chromatography

Procedure:

  • Catalyst Solution Preparation: In a flask, dissolve [Ru(p-cym)Cl₂]₂ (3.7 mg, 6.0 µmol) and (R,R)-TsDPEN (5.0 mg, 13.3 µmol) in EtOAc (0.36 mL). In a separate flask, cool triethylamine (1.5 mL) to 0 °C and add formic acid (0.5 mL). Stir vigorously for 5 minutes at room temperature. Add an aliquot of this TEA/FA mixture (0.94 mL) to the ruthenium catalyst solution and stir for another 5 minutes.

  • Asymmetric Transfer Hydrogenation: In a 5 mL round-bottomed flask, suspend the 2'-hydroxyisoflavone (0.44 mmol, 1.0 equiv.) in EtOAc (0.54 mL) at 45 °C. Add an aliquot of the catalyst solution (0.47 mL, ca. 1 mol% catalyst). Stir the reaction mixture at 45 °C for 19 hours.

  • Cyclization: Cool the reaction mixture to room temperature and dilute with ethanol (4.4 mL). Add hydrochloric acid (37%, 0.11 mL, ca. 3.0 equiv.). After 13 minutes, add another portion of hydrochloric acid (37%, 0.11 mL, ca. 3.0 equiv.).

  • Work-up and Purification: After 7 minutes, quench the reaction by adding a saturated aqueous NH₄Cl solution. Extract the mixture three times with EtOAc. Combine the organic layers, dry over MgSO₄, and remove the solvents in vacuo. Purify the residue by flash chromatography (DCM:EtOAc 2:1 v/v) to afford the pterocarpan product.[1]

Quantitative Data

The following table summarizes the yields and enantiomeric excess (ee) for the synthesis of various pterocarpans from their corresponding 2'-hydroxyisoflavone precursors using the one-pot ATH/cyclization protocol.[1][2]

Precursor IsoflavonePterocarpan ProductYield (%)Enantiomeric Excess (ee %)
2'-Hydroxydaidzein derivativePterocarpan 2482>99
2'-Benzyloxy-7-hydroxyisoflavone(-)-Medicarpin90>99
Substituted 2'-hydroxyisoflavone(-)-Homopterocarpin96 (methylation step)-

Biological Activity and Signaling Pathway

Pterocarpans derived from this compound, such as vestitol, have been shown to possess significant anti-inflammatory properties. Vestitol has been reported to modulate the NF-κB signaling pathway in lipopolysaccharide (LPS)-activated macrophages.[3] This modulation leads to a reduction in the production of pro-inflammatory cytokines and a shift towards an anti-inflammatory M2 macrophage phenotype.

The diagram below illustrates the proposed mechanism of action of vestitol on the NF-κB signaling pathway.

G cluster_pathway Modulation of NF-κB Pathway by Vestitol LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatory Induces Vestitol Vestitol Vestitol->IKK Inhibits

Caption: Vestitol inhibits the NF-κB signaling pathway by targeting the IKK complex.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Isosativanone Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Isosativanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and data-driven insights to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound synthesis is consistently low. What are the most common causes?

A1: Low yields in this compound synthesis can stem from several factors throughout the multi-step process. The most common culprits include:

  • Incomplete formation of the deoxybenzoin intermediate: This is a crucial step, and incomplete reaction or side reactions at this stage will significantly impact the final yield.

  • Inefficient cyclization of the deoxybenzoin: The ring-closing step to form the isoflavanone core can be sensitive to reaction conditions.

  • Side reactions: Formation of byproducts such as chalcones, aurones, or flavones can compete with the desired isoflavanone formation.

  • Purity of starting materials and reagents: Impurities in your starting materials (e.g., resorcinol, 4-methoxyphenylacetic acid) or reagents can inhibit the reaction or lead to unwanted side products.

  • Reaction conditions: Suboptimal temperature, reaction time, solvent, or catalyst can all lead to reduced yields.

  • Workup and purification losses: Product can be lost during extraction, washing, and chromatography steps.

Q2: I am following the deoxybenzoin route. What are the critical parameters to control for a high yield of 2,4-dihydroxy-4'-methoxydeoxybenzoin?

A2: The synthesis of the deoxybenzoin intermediate is a critical foundation for a successful this compound synthesis. Key parameters to control include:

  • Stoichiometry of reactants: Ensure precise molar ratios of resorcinol and 4-methoxyphenylacetic acid (or its activated form).

  • Catalyst/Reagent choice: Lewis acids like BF₃·OEt₂ or strong acids like liquid hydrogen fluoride are often used. The choice and amount of catalyst are critical.

  • Temperature control: The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition.

  • Anhydrous conditions: Moisture can quench the catalyst and reagents, leading to a significant drop in yield. Ensure all glassware is oven-dried and solvents are anhydrous.

Q3: During the cyclization of the deoxybenzoin to this compound, I am observing the formation of multiple products. What are these and how can I favor the formation of this compound?

A3: The formation of multiple products during cyclization is a common issue. Besides the desired this compound, you may be forming isoflavones (e.g., formononetin) through dehydration. To favor this compound:

  • Choice of cyclizing agent: Mild cyclizing agents are generally preferred to avoid dehydration.

  • Reaction temperature and time: Harsher conditions (high temperature, long reaction times) can promote the formation of the more stable isoflavone. Optimize these parameters to find the sweet spot for isoflavanone formation.

  • Control of pH: The pH of the reaction mixture can influence the outcome.

Q4: Can I synthesize this compound via the chalcone route? What are the potential pitfalls?

A4: Yes, the chalcone route is a viable alternative. This involves the Claisen-Schmidt condensation of 2',4'-dihydroxyacetophenone with 4-methoxybenzaldehyde to form a 2'-hydroxychalcone, followed by oxidative rearrangement and cyclization. Potential pitfalls include:

  • Formation of flavanone instead of isoflavanone: The cyclization of the chalcone can lead to the isomeric flavanone.

  • Formation of aurones: This is another class of isomeric byproducts that can form during the oxidative cyclization of 2'-hydroxychalcones.

  • Low regioselectivity: The initial condensation can sometimes lead to a mixture of products if not controlled properly.

Troubleshooting Guides

Problem 1: Low Yield of 2,4-dihydroxy-4'-methoxydeoxybenzoin
Symptom Possible Cause Suggested Solution
Starting materials remain after the reaction.Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time.Increase the amount of catalyst incrementally. Optimize the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC.
Formation of multiple spots on TLC, none corresponding to the desired product.Side reactions due to impurities or incorrect reaction conditions.Ensure starting materials and solvents are pure and anhydrous. Re-evaluate the reaction temperature; sometimes a lower temperature for a longer duration can improve selectivity.
Low isolated yield after workup.Product loss during extraction or purification.Perform extractions with a suitable solvent multiple times. Optimize the chromatography conditions (solvent system, silica gel activity) to minimize tailing and product loss on the column.
Problem 2: Low Yield of this compound from Deoxybenzoin Cyclization
Symptom Possible Cause Suggested Solution
Deoxybenzoin starting material remains.Inefficient cyclization.Increase the concentration or change the cyclizing agent. Optimize the reaction temperature and time.
Major byproduct is the corresponding isoflavone (Formononetin).Dehydration of this compound under harsh conditions.Use milder reaction conditions (lower temperature, shorter reaction time). Screen for a milder cyclizing agent.
Complex mixture of products observed.Competing side reactions.Ensure the deoxybenzoin starting material is pure. Re-optimize the reaction conditions, focusing on temperature and choice of base or acid catalyst.

Experimental Protocols

Representative Protocol for this compound Synthesis via the Deoxybenzoin Route

This protocol is based on established methods for the synthesis of structurally similar isoflavanones and serves as a general guideline. Optimization will be necessary for specific laboratory conditions.

Step 1: Synthesis of 2,4-dihydroxy-4'-methoxydeoxybenzoin

  • To a solution of resorcinol (1.1 g, 10 mmol) and 4-methoxyphenylacetic acid (1.66 g, 10 mmol) in anhydrous diethyl ether (50 mL), add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 mL, 20 mmol) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quench the reaction by carefully adding ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-dihydroxy-4'-methoxydeoxybenzoin.

Step 2: Cyclization to this compound (7-hydroxy-4'-methoxyisoflavanone)

  • To a solution of 2,4-dihydroxy-4'-methoxydeoxybenzoin (2.58 g, 10 mmol) in dimethylformamide (DMF) (50 mL), add paraformaldehyde (0.33 g, 11 mmol) and a catalytic amount of a mild base such as piperidine or pyrrolidine (0.2 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 1: Troubleshooting Low Yield in Deoxybenzoin Formation

ParameterStandard ConditionPotential IssueTroubleshooting ActionExpected Outcome
Catalyst BF₃·OEt₂ (2 equiv.)Incomplete reactionIncrease to 2.5 equiv.Drive reaction to completion
Temperature Room TemperatureSlow reaction rateIncrease to 40 °CFaster conversion
Solvent Diethyl EtherLow solubility of starting materialsUse a co-solvent like THFImproved homogeneity and reaction rate
Reaction Time 24 hoursIncomplete conversionExtend to 36-48 hoursHigher conversion of starting material

Table 2: Optimizing the Cyclization to this compound

ParameterStandard ConditionPotential IssueTroubleshooting ActionExpected Outcome
Cyclizing Agent Paraformaldehyde/PiperidineSlow or incomplete reactionUse a more reactive formaldehyde source (e.g., trioxane)Faster cyclization
Temperature 90-100 °CFormation of isoflavone byproductLower temperature to 70-80 °CIncreased selectivity for this compound
Base Catalyst PiperidineSide reactionsScreen other mild bases (e.g., DBU, DIPEA)Improved yield and purity
Solvent DMFDifficult to removeUse a higher boiling ether like dioxaneEasier workup

Visualizations

experimental_workflow cluster_step1 Step 1: Deoxybenzoin Synthesis cluster_step2 Step 2: this compound Cyclization start1 Resorcinol + 4-Methoxyphenylacetic Acid react1 React with BF3.OEt2 in dry ether, 0°C to RT start1->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 2,4-dihydroxy-4'- methoxydeoxybenzoin purify1->product1 start2 Deoxybenzoin Intermediate product1->start2 react2 React with Paraformaldehyde & Piperidine in DMF, 90-100°C start2->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: General experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low this compound Yield check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_sm Recrystallize/Repurify Starting Materials check_sm->purify_sm optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp change_reagents Screen Different Catalysts/Bases check_conditions->change_reagents optimize_purification Modify Chromatography & Extraction Protocol check_workup->optimize_purification purify_sm->start Re-run optimize_temp->start Re-run change_reagents->start Re-run optimize_purification->start Re-run

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Technical Support Center: Isosativanone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively dissolving and using Isosativanone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications in research?

This compound is an isoflavone, a class of flavonoids known for various biological activities. Isoflavones, in general, are often investigated for their anti-inflammatory, antioxidant, and potential anticancer properties.[1][2][3] In in vitro assays, this compound may be used to study its effects on cellular signaling pathways, particularly those involved in inflammation.[1][2]

Q2: What are the main challenges in preparing this compound for in vitro assays?

Like many flavonoids, this compound is a hydrophobic molecule with limited aqueous solubility.[4][5][6] This can lead to precipitation when a concentrated stock solution is diluted into aqueous cell culture media, making it difficult to achieve the desired final concentration and obtain reliable experimental results.

Q3: Which solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents used to dissolve flavonoids like this compound for in vitro studies.[5][6] A high-concentration stock solution is typically prepared in one of these solvents and then diluted to the final working concentration in the cell culture medium.

Q4: What is the maximum recommended concentration of DMSO in cell culture?

High concentrations of DMSO can be toxic to cells.[7][8] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 1%, with many researchers aiming for concentrations between 0.1% and 0.5% to minimize cytotoxic effects.[7][8] The sensitivity to DMSO can vary between different cell lines and the duration of the experiment.[7]

Troubleshooting Guide: Improving this compound Solubility

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon dilution in cell culture media. The aqueous environment of the media causes the hydrophobic compound to fall out of solution.- Optimize Stock Solution Concentration: Prepare a more dilute stock solution in DMSO or ethanol to reduce the degree of dilution needed. - Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume. - Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility. - Increase Serum Concentration: If your experimental design allows, a higher percentage of fetal bovine serum (FBS) in the media can help to solubilize hydrophobic compounds.
Observed cytotoxicity in control wells (vehicle control). The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used.- Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol is at a non-toxic level, ideally ≤ 0.5%.[8] - Perform a Vehicle Toxicity Assay: Before your main experiment, test the tolerance of your cell line to a range of solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the maximum non-toxic concentration.
Inconsistent experimental results. Incomplete dissolution of this compound leading to variations in the actual concentration in the assay wells.- Ensure Complete Dissolution of Stock: Before dilution, ensure the this compound is fully dissolved in the stock solvent. Gentle warming (e.g., 37°C water bath) and vortexing can aid dissolution. - Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen stock to avoid potential degradation or precipitation over time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
  • Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm the cell culture media to 37°C.

  • Dilution: Add the required volume of the this compound stock solution to the pre-warmed media to achieve the final desired concentration. Immediately mix gently by pipetting up and down or by inverting the tube. Note: To minimize precipitation, the volume of the stock solution added should be minimal, and the final solvent concentration should be kept as low as possible.

  • Immediate Use: Use the freshly prepared this compound-containing media immediately for your in vitro assay.

Visualizing Experimental Workflow and Signaling Pathways

Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_solvent Add DMSO/Ethanol weigh->add_solvent dissolve Vortex & Warm (37°C) add_solvent->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock Aliquot dilute Dilute Stock into Media thaw->dilute warm_media Warm Media (37°C) warm_media->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound solutions.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Based on the known mechanisms of other isoflavones, this compound may exert its anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.

G cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor This compound This compound mapk MAPK Pathway (ERK, p38) This compound->mapk Inhibits ikk IKK Complex This compound->ikk Inhibits receptor->mapk Activates receptor->ikk Activates nucleus Nucleus mapk->nucleus Activates Transcription Factors ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nfkb->nucleus Translocates to transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines

Caption: Potential anti-inflammatory mechanism of this compound.

References

Technical Support Center: Optimization of Isosativanone Extraction from Maackia amurensis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Isosativanone from Maackia amurensis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Maackia amurensis?

A1: Several methods have been successfully employed for the extraction of isoflavonoids, including this compound, from Maackia amurensis. These range from conventional techniques like maceration and Soxhlet extraction to more modern methods such as supercritical CO2 extraction.[1][2] The choice of method depends on factors like desired yield, purity, cost, and environmental impact. Supercritical CO2 extraction has been reported as a highly effective method for obtaining a high yield of biologically active substances from Maackia amurensis heartwood.[1][2]

Q2: Which solvents are most suitable for this compound extraction?

A2: The selection of an appropriate solvent is crucial for efficient extraction.[3] For isoflavonoids like this compound, polar and semi-polar solvents are generally effective. Commonly used solvents for extraction from Maackia amurensis include ethanol, methanol, and mixtures of chloroform and ethanol.[4] Aqueous mixtures of ethanol or methanol are also frequently used for extracting isoflavonoids from plant materials.[5] The optimal solvent will depend on the specific extraction technique being used.

Q3: What part of the Maackia amurensis plant is the best source for this compound?

A3: The heartwood and stem bark of Maackia amurensis are reported to be rich sources of isoflavonoids and other polyphenolic compounds.[1][2][4] Research has focused on these parts for the isolation of various bioactive molecules.

Q4: What are the key parameters to optimize for maximizing this compound yield?

A4: To maximize the yield of this compound, several experimental parameters should be optimized. These include:

  • Solvent Type and Concentration: The polarity of the solvent should be matched to that of this compound.

  • Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat may degrade the target compound.[5]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound.

  • Pressure (for methods like supercritical CO2 extraction): Pressure is a critical parameter for controlling the solvent properties of supercritical fluids.[1][2]

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area available for extraction, leading to higher efficiency.

Troubleshooting Guides

This section addresses common issues that may be encountered during the extraction of this compound from Maackia amurensis.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Inefficient cell wall disruption.- Ensure the plant material is finely ground to a consistent particle size.- Consider pre-treatment of the plant material, such as freeze-drying.
Improper solvent selection.- Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).- Refer to literature for solvents successfully used for similar compounds.[6]
Sub-optimal extraction parameters.- Systematically optimize temperature, extraction time, and solvent-to-solid ratio.
Co-extraction of Impurities Non-selective solvent.- Use a multi-step extraction with solvents of increasing polarity to fractionate the extract.- Employ a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and waxes.
Complex plant matrix.- Incorporate a purification step after extraction, such as column chromatography or solid-phase extraction (SPE).
Degradation of this compound High extraction temperatures.- Use lower extraction temperatures, especially for heat-sensitive compounds.- Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or maceration at room temperature.[5]
Presence of light or oxygen.- Conduct the extraction in amber glassware or protect the setup from light.- Purge the extraction vessel with an inert gas like nitrogen to minimize oxidation.
Poor Reproducibility of Results Inconsistent plant material.- Use plant material from the same source and harvest time.- Ensure uniform grinding and mixing of the plant material before taking samples.
Fluctuations in experimental conditions.- Carefully control and monitor all extraction parameters (temperature, time, solvent volume, etc.).

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction of this compound.

Supercritical CO2 Extraction (Optimized)

This protocol is based on optimized conditions reported for the extraction of bioactive compounds from Maackia amurensis heartwood.[1][2]

  • Preparation of Plant Material:

    • Obtain heartwood from Maackia amurensis.

    • Grind the air-dried heartwood to a fine powder (e.g., 40-60 mesh).

    • Accurately weigh the desired amount of powdered material.

  • Extraction Procedure:

    • Load the powdered plant material into the extraction vessel of the supercritical fluid extraction (SFE) system.

    • Set the extraction parameters:

      • Pressure: 100 bar

      • Temperature: 55 °C

      • Co-solvent: 2% Ethanol

    • Pump supercritical CO2 with the co-solvent through the extraction vessel at a constant flow rate.

    • Collect the extract in a collection vial after depressurization.

  • Post-Extraction Processing:

    • Evaporate the solvent from the collected extract under reduced pressure.

    • Store the dried extract at -20°C for further analysis.

Maceration with Ethanol
  • Preparation of Plant Material:

    • Grind the air-dried Maackia amurensis heartwood or stem bark to a coarse powder.

    • Weigh a specific amount of the powdered material (e.g., 100 g).

  • Extraction Procedure:

    • Place the powdered material in a sealed container.

    • Add a sufficient volume of ethanol (e.g., 1 L) to completely submerge the plant material.

    • Allow the mixture to stand at room temperature for a defined period (e.g., 48-72 hours), with occasional agitation.

  • Post-Extraction Processing:

    • Filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a fresh portion of ethanol to ensure complete extraction.

    • Combine the filtrates and concentrate the extract using a rotary evaporator.

    • Dry the resulting extract and store it for analysis.

Quantitative Data Presentation

The following tables summarize the yield of extracts from Maackia amurensis using different extraction methods and solvents. Note that these yields represent the total extract and not specifically this compound.

Table 1: Comparison of Extraction Methods for Maackia amurensis Heartwood

Extraction MethodOptimized ConditionsTotal Yield of Bioactive SubstancesReference
Supercritical CO2 Extraction100 bar, 55°C, 2% Ethanol co-solvent4.3 mg / 100 mg of extract[1]
Maceration with EthanolRoom temperatureData not specified in the provided search results[1]
Maceration with MethanolRoom temperatureData not specified in the provided search results[1]

Table 2: Yield of Methanolic Extract and its Fractions from Maackia amurensis Stem Bark

Extract/FractionYield (%)Reference
Methanolic Extract10.16[4]
Hexane Fraction5.45[4]
Chloroform Fraction11.39[4]
Ethyl Acetate Fraction13.88[4]
Butyl Alcohol Fraction26.07[4]
Water Fraction40.80[4]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Experimental Workflow for this compound Extraction and Analysis cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification and Isolation cluster_analysis Analysis plant_material Maackia amurensis (Heartwood/Bark) grinding Grinding and Sieving plant_material->grinding extraction_method Extraction Method (e.g., SFE, Maceration) grinding->extraction_method parameter_optimization Parameter Optimization (Solvent, Temp, Time) extraction_method->parameter_optimization crude_extract Crude Extract parameter_optimization->crude_extract purification Chromatography (e.g., Column, HPLC) crude_extract->purification isolated_compound Isolated this compound purification->isolated_compound structural_elucidation Structural Elucidation (NMR, MS) isolated_compound->structural_elucidation quantitative_analysis Quantitative Analysis (HPLC, UPLC) isolated_compound->quantitative_analysis

Caption: Workflow for this compound Extraction.

Logical Workflow for Investigating this compound's Bioactivity and Signaling Pathways

Investigating this compound's Bioactivity and Signaling Pathways cluster_bioactivity Bioactivity Screening cluster_pathway_id Pathway Identification cluster_validation Target Validation cluster_conclusion Conclusion This compound This compound in_vitro_assays In vitro Bioassays (e.g., Anti-inflammatory, Antioxidant) This compound->in_vitro_assays omics_analysis Omics Analysis (Transcriptomics, Proteomics) in_vitro_assays->omics_analysis Identified Bioactivity bioinformatics Bioinformatics Analysis (Pathway Enrichment) omics_analysis->bioinformatics key_pathways Identified Signaling Pathways bioinformatics->key_pathways molecular_assays Molecular Assays (Western Blot, qPCR) key_pathways->molecular_assays mechanism_of_action Mechanism of Action molecular_assays->mechanism_of_action Validated Targets

Caption: Investigating this compound's Bioactivity.

References

Addressing matrix effects in Isosativanone quantification by LC-MS.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Isosativanone and other flavonoids by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Addressing Matrix Effects

This guide provides a systematic approach to identifying, evaluating, and mitigating matrix effects in your LC-MS workflow.

Question 1: I am observing poor reproducibility, accuracy, or sensitivity in my this compound quantification. Could this be due to matrix effects?

Answer: Yes, inconsistent results are common symptoms of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound), leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of your assay.[1][3] Phospholipids are a major cause of ion suppression in biological samples like plasma.[4][5]

Question 2: How can I confirm that matrix effects are impacting my analysis?

Answer: A post-column infusion experiment is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[3][6] A constant flow of this compound solution is infused into the mobile phase after the analytical column and before the mass spectrometer.[3] Injection of a blank matrix extract will show a dip or rise in the baseline signal where interfering compounds elute, indicating regions of ion suppression or enhancement, respectively.[3][6]

A quantitative assessment can be performed using the post-extraction spike method to calculate the matrix factor (MF).[3] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.[3]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • An ideal MF is between 0.8 and 1.2.

Question 3: I have confirmed the presence of matrix effects. What are the primary strategies to address them?

Answer: There are two main approaches to address matrix effects:

  • Minimize or Eliminate Matrix Components: This involves optimizing your sample preparation to remove interfering substances before LC-MS analysis.[1][7]

  • Compensate for the Matrix Effect: This involves using specific analytical techniques to correct for the signal suppression or enhancement caused by the matrix.[1]

The following workflow can guide you through the troubleshooting process:

Troubleshooting Matrix Effects cluster_Identification Identification cluster_Mitigation Mitigation Strategies cluster_SamplePrep Sample Preparation Optimization cluster_Analytical Compensatory Analytical Methods cluster_Validation Validation start Poor Reproducibility, Accuracy, or Sensitivity check_ME Suspect Matrix Effects? start->check_ME confirm_ME Confirm with Post-Column Infusion or Matrix Factor Calculation check_ME->confirm_ME strategy Choose Mitigation Strategy confirm_ME->strategy sample_prep Optimize Sample Preparation strategy->sample_prep Minimize Matrix analytical_approach Use Compensatory Analytical Method strategy->analytical_approach Compensate for Matrix spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle ppt Protein Precipitation (PPT) sample_prep->ppt sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) analytical_approach->sil_is mmc Matrix-Matched Calibration analytical_approach->mmc sa Standard Addition analytical_approach->sa validate Validate Method spe->validate lle->validate ppt->validate sil_is->validate mmc->validate sa->validate end Reliable Quantification validate->end

Troubleshooting workflow for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in biological samples? A1: In biological matrices such as plasma, serum, and urine, the most common sources of matrix effects are phospholipids, proteins, salts, and endogenous metabolites.[3][5] Phospholipids are particularly problematic as they often co-extract with analytes and can cause significant ion suppression.[4]

Q2: Is one ionization technique (ESI vs. APCI) more susceptible to matrix effects? A2: Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[8] This is because ESI relies on a charge competition process in the liquid phase, which can be easily disrupted by co-eluting matrix components.

Q3: Can I just dilute my sample to reduce matrix effects? A3: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1] However, this approach may not be feasible if the concentration of this compound is already low, as dilution could bring the analyte concentration below the limit of quantification (LOQ) of the method.[1]

Q4: What is the "gold standard" for compensating for matrix effects? A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[10] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.[11]

Q5: When should I use the standard addition method? A5: The standard addition method is particularly useful when a blank matrix is not available or when the analyte is endogenous to the matrix.[1][12] It involves adding known amounts of the analyte to aliquots of the sample and creating a calibration curve from the spiked samples.[13] This method can correct for both matrix effects and recovery losses.[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Flavonoid Extraction

SPE is a highly effective technique for removing interfering matrix components.[7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[15]

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma with protein precipitation) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a non-polar solvent like hexane can remove lipids.

  • Elution: Elute the this compound with 1 mL of an appropriate solvent, such as methanol or acetonitrile, potentially with a small percentage of formic acid to ensure the analyte is in a neutral or ionized state for optimal elution.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Phospholipid Removal

LLE is a classic sample preparation technique that can effectively remove phospholipids.[16][17]

  • Sample Preparation: To 200 µL of plasma, add 600 µL of a 1:2 (v/v) mixture of methanol and methyl tert-butyl ether (MTBE).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Extraction: Carefully collect the supernatant (organic layer containing the analyte and lipids).

  • Phospholipid Removal (Optional Salting-Out): To further remove phospholipids, a salting-out assisted LLE can be employed.[5]

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the extract in the mobile phase.

Protocol 3: Standard Addition Method for Quantification

  • Sample Aliquoting: Divide the unknown sample into at least four equal aliquots (e.g., 100 µL each).

  • Spiking: Leave one aliquot unspiked. To the other aliquots, add increasing known amounts of an this compound standard solution to create a series of concentrations (e.g., 0, 10, 20, 50 ng/mL added concentration).

  • Sample Preparation: Process all aliquots (spiked and unspiked) using the chosen sample preparation protocol (e.g., SPE or LLE).

  • LC-MS Analysis: Analyze each prepared sample by LC-MS and record the peak area for this compound.

  • Data Plotting: Plot the measured peak area (y-axis) against the added concentration of the standard (x-axis).

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original sample.[13]

Quantitative Data on Sample Preparation Techniques

The choice of sample preparation method significantly impacts the reduction of matrix effects. The following tables summarize the effectiveness of different techniques.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect (%)Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Can be significant (>50%)[15]High (>90%)Simple, fast, and inexpensiveResults in a "dirty" extract with high levels of phospholipids and other interferences[4][15]
Liquid-Liquid Extraction (LLE) Low to moderate (10-30%)Variable (can be low for polar analytes)[15]Good for removing phospholipids and salts[16][18]Can be labor-intensive and may have lower recovery for some compounds[15]
Solid-Phase Extraction (SPE) Very low (<15%)[15]High and reproducible (85-115%)[19]Provides the cleanest extracts and can concentrate the analyte[7]Requires method development and can be more expensive
HybridSPE®-Phospholipid Minimal (<10%)High (>90%)[4]Specifically targets and removes phospholipids[4]More specialized and may be higher cost

Table 2: Matrix Effect in Flavonoid Analysis in Food Samples [19]

FlavonoidMatrixMatrix Effect (%)
RutinRed Onion-25.7
QuercetinRed Onion-44.0
HesperidinOrange Peel-15.4
HesperetinOrange Peel-30.2
KaempferolHoney-0.5

Negative values indicate ion suppression.

References

Strategies to Prevent Isosativanone Degradation During Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of Isosativanone. The following information is designed to help you maintain the integrity of your samples and ensure the reliability of your experimental results.

Troubleshooting Guide: this compound Degradation

This guide addresses specific issues that may arise during the storage of this compound and provides actionable steps to mitigate degradation.

Observation Potential Cause Recommended Action
Change in sample color (e.g., yellowing) Oxidation or photodegradationStore samples in amber vials, protected from light. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
Appearance of new peaks in HPLC chromatogram Chemical degradation (hydrolysis, oxidation)Analyze the sample using a validated stability-indicating HPLC-MS method to identify degradation products. Adjust storage pH to a neutral range (pH 6-7) and consider the use of antioxidants.
Decrease in measured concentration over time Thermal degradation or hydrolysisStore samples at reduced temperatures (-20°C or -80°C). For solutions, use a buffered system to maintain a stable pH.
Precipitation in solution Poor solubility at storage temperature or pH changeEnsure the storage solvent has adequate solubilizing capacity for this compound at the chosen temperature. Verify and buffer the pH of the solution.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause this compound degradation?

Based on studies of structurally related isoflavonoids, the primary factors contributing to the degradation of this compound are expected to be:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis. Isoflavones have shown significant degradation at pH values below 3 and above 7.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

2. What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

Form Temperature Light Conditions Atmosphere Container
Solid (Powder) -20°C or belowProtected from lightInert (e.g., under nitrogen or argon)Tightly sealed, amber glass vials
Solution -80°CProtected from lightHeadspace purged with inert gasTightly sealed, amber glass vials

3. How can I prepare a stable stock solution of this compound?

To prepare a stable stock solution, consider the following:

  • Solvent: Use a high-purity, anhydrous solvent in which this compound is highly soluble (e.g., DMSO, ethanol, or methanol).

  • Buffering: If an aqueous-based solution is required, use a buffer to maintain a neutral pH (e.g., phosphate-buffered saline at pH 7.4).

  • Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

4. How can I monitor the stability of my this compound samples?

A stability-indicating analytical method is crucial for monitoring the degradation of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV or mass spectrometry (MS) detector is recommended. The method should be validated to ensure it can separate this compound from its potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC RP-HPLC-UV/MS Analysis Acid->HPLC Analyze at time points Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Analyze at time points Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Analyze at time points Thermal Thermal Degradation (80°C, solid & solution) Thermal->HPLC Analyze at time points Photo Photodegradation (ICH guidelines) Photo->HPLC Analyze at time points Characterization Characterize Degradants (MS/MS, NMR) HPLC->Characterization Identify peaks This compound This compound Sample (Solid & Solution) This compound->Acid Expose to stress This compound->Base Expose to stress This compound->Oxidation Expose to stress This compound->Thermal Expose to stress This compound->Photo Expose to stress

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare solid samples by weighing a known amount into vials.

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ to the this compound solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Place solid and solution samples in an oven at 80°C.

    • Photolytic: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples by a stability-indicating RP-HPLC-UV/MS method.

  • Data Evaluation: Monitor for the appearance of new peaks and a decrease in the peak area of this compound. Characterize significant degradation products using mass spectrometry (MS/MS) and, if possible, nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

HPLC_Method_Development Start Start with a generic gradient method Column Select C18 Column (e.g., 250 x 4.6 mm, 5 µm) Start->Column MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Column->MobilePhase Gradient Gradient Elution (e.g., 5-95% B over 30 min) MobilePhase->Gradient Injection Inject Stressed & Unstressed Samples Gradient->Injection Evaluation Evaluate Peak Shape, Resolution, and Tailing Injection->Evaluation Optimization Optimize Gradient, Flow Rate, Temperature Evaluation->Optimization If separation is poor Validation Validate Method (ICH Q2(R1)) Evaluation->Validation If separation is good Optimization->Injection

Caption: Logical workflow for HPLC method development.

Initial HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at the λmax of this compound and/or a mass spectrometer.

  • Injection Volume: 10 µL.

Method Development Steps:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the this compound peak from any degradation product peaks.

  • If co-elution occurs, optimize the gradient slope, mobile phase composition (e.g., trying methanol as mobile phase B), column temperature, and flow rate to achieve adequate resolution (>2) between all peaks.

  • Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Enhancing the resolution of Isosativanone peaks in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for enhancing the chromatographic resolution of Isosativanone.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound analysis?

A common starting point for flavonoid-like compounds such as this compound involves a C18 column and a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[1][2] Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.[3]

Q2: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?

Acetonitrile and methanol have different solvent properties that can alter separation selectivity.[3] Acetonitrile generally offers lower viscosity, which can lead to higher column efficiency and sharper peaks.[2][4] Methanol is a protic solvent and may offer different selectivity through hydrogen bonding interactions.[3] If you are facing co-elution issues, switching between these solvents is a powerful tool to change the elution order and improve resolution.[5]

Q3: My this compound peak is broad. What are the likely causes and solutions?

Broad peaks can stem from several issues. One common cause is high retention (k > 10), which increases the effects of band broadening.[3] This can be addressed by increasing the organic solvent percentage in the mobile phase. Other causes include large system dead volume, column degradation, or using a column with a large particle size.[5] Using columns with smaller particles (e.g., sub-2 µm for UHPLC) or solid-core particles can significantly increase efficiency and produce sharper peaks.[6][7]

Q4: What is the impact of mobile phase pH on this compound peak shape and retention?

The pH of the mobile phase is a critical parameter, as it influences the ionization state of analytes.[1] this compound has phenolic groups that can be ionized at higher pH values. When a compound is ionized, its retention in reversed-phase HPLC typically decreases, and it may exhibit poor peak shape.[3] To ensure reproducible retention and sharp peaks, it is crucial to use a buffered mobile phase with a pH at least 1-2 units away from the analyte's pKa.[3][4] For acidic compounds like this compound, a low pH (e.g., pH 2.5-3.5) is generally recommended to suppress ionization.[8]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution with Impurities

If this compound is co-eluting with another peak, the goal is to alter the selectivity of the separation.

  • Solution 1: Modify Mobile Phase Composition. The most effective way to change selectivity is to alter the mobile phase.[9]

    • Change Organic Solvent: Switch from acetonitrile to methanol or vice versa.[5]

    • Adjust pH: Modifying the pH can change the ionization state of this compound or interfering compounds, altering their retention times.[5][8]

    • Use a Shallower Gradient: A slower, more gradual increase in the organic solvent percentage during a gradient run can improve the separation of closely eluting peaks.[8][10]

  • Solution 2: Change Stationary Phase. If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity.[6] For aromatic compounds like this compound, switching from a standard C18 to a Phenyl-Hexyl column can introduce π-π interactions, which may improve resolution.[5]

  • Solution 3: Adjust Temperature. Lowering the column temperature generally increases retention and can sometimes improve resolution, while higher temperatures can decrease viscosity and improve efficiency.[7][8] Experimenting with temperature can help fine-tune the separation.

Issue 2: Peak Tailing

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Solution 1: Adjust Mobile Phase pH. Silanol groups on the silica backbone of the stationary phase can be negatively charged at mid-range pH, leading to ionic interactions with analytes. Lowering the mobile phase pH (e.g., to < 3.5) with an acid like formic acid or trifluoroacetic acid can suppress this interaction and reduce tailing.[3][11]

  • Solution 2: Use an End-Capped Column. Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, minimizing the potential for tailing.[11]

  • Solution 3: Reduce Sample Overload. Injecting too much sample can lead to peak distortion, including tailing.[11][12] Try reducing the injection volume or sample concentration.

Issue 3: Peak Fronting

Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.

  • Solution 1: Reduce Sample Concentration/Volume. This is the most common cause of fronting. Dilute the sample or decrease the injection volume.[12]

  • Solution 2: Match Sample Solvent to Mobile Phase. The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[11] Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to distort and front.

Data Presentation: Impact of Chromatographic Parameters

The following tables summarize the expected impact of key parameter adjustments on this compound peak resolution.

Table 1: Effect of Mobile Phase Composition on Resolution

Parameter ChangeExpected Effect on Retention TimeExpected Effect on ResolutionRationale
Increase % Organic (in RP-HPLC)DecreaseMay DecreaseReduces interaction with the stationary phase.[9]
Decrease % Organic (in RP-HPLC)IncreaseMay IncreaseIncreases interaction, allowing more time for separation.[8][9]
Switch ACN to Methanol VariesVaries (Potential for Improvement)Alters selectivity due to different solvent properties.[3][5]
Decrease Mobile Phase pH Increase (for acidic compounds)May ImproveSuppresses ionization, leading to better retention and peak shape.[3][8]

Table 2: Effect of Flow Rate and Temperature on Resolution

Parameter ChangeExpected Effect on Retention TimeExpected Effect on ResolutionRationale
Decrease Flow Rate IncreaseMay IncreaseAllows more time for analyte-stationary phase interactions, improving separation efficiency.[1][7]
Increase Flow Rate DecreaseMay DecreaseReduces analysis time but can compromise resolution.[7][8]
Increase Temperature DecreaseVariesLowers mobile phase viscosity, improving mass transfer and potentially efficiency. Can also alter selectivity.[7][8]
Decrease Temperature IncreaseVariesIncreases mobile phase viscosity but can enhance selectivity for some compounds.[7]

Experimental Protocols

Protocol 1: UPLC-PDA Method for this compound Analysis

This protocol is adapted from a validated method for related isoflavan compounds and serves as an excellent starting point for method development.[13]

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.[13]

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[13]

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[13]

    • Filter and degas all solvents before use.[4]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Injection Volume: 1-5 µL.

    • PDA Detection: Scan from 210-400 nm; extract chromatogram at the UV maximum for this compound.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.05050
12.0595
14.0595
14.19010
16.09010
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., Methanol or a 50:50 mixture of Water:Acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.[7]

Visualizations

G start Poor Peak Resolution (Rs < 1.5) check_k Is Retention Factor (k) in optimal range (2-10)? start->check_k adjust_strength Adjust Mobile Phase Strength (Modify % Organic Solvent) check_k->adjust_strength No check_selectivity Are peaks still co-eluting? check_k->check_selectivity Yes adjust_strength->check_selectivity change_solvent Change Organic Solvent (e.g., ACN to MeOH) check_selectivity->change_solvent Yes end_good Resolution Optimized check_selectivity->end_good No adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph change_column Change Stationary Phase (e.g., C18 to Phenyl) adjust_ph->change_column optimize_temp_flow Fine-tune with Temperature and Flow Rate change_column->optimize_temp_flow optimize_temp_flow->end_good

Caption: Troubleshooting workflow for poor peak resolution.

G start Define Analytical Goal (e.g., Quantify this compound) select_column 1. Select Column & Initial Conditions (e.g., C18, ACN/Water with Acid) start->select_column scout_gradient 2. Run Scouting Gradient select_column->scout_gradient eval_peaks 3. Evaluate Peak Shape & Retention scout_gradient->eval_peaks check_shape Symmetrical Peaks? eval_peaks->check_shape adjust_ph Optimize Mobile Phase pH check_shape->adjust_ph No check_retention Optimal Retention (k=2-10)? check_shape->check_retention Yes adjust_ph->eval_peaks adjust_gradient Adjust Gradient Slope & Range check_retention->adjust_gradient No check_resolution Sufficient Resolution? check_retention->check_resolution Yes adjust_gradient->eval_peaks optimize_selectivity Optimize Selectivity (Change Solvent, Temp, or Column) check_resolution->optimize_selectivity No validate 4. Validate Method (Linearity, Precision, Accuracy) check_resolution->validate Yes optimize_selectivity->eval_peaks

Caption: Workflow for this compound chromatographic method development.

References

Dealing with co-eluting compounds in Isosativanone analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of Isosativanone, with a particular focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting compounds in this compound analysis?

A1: The most common co-eluting compounds in this compound analysis are its own stereoisomers (enantiomers). This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms ((+)-Isosativanone and (-)-Isosativanone). These enantiomers have identical physical and chemical properties in an achiral environment, leading to their co-elution in standard reversed-phase HPLC systems.[1] Other potential co-eluents include structurally similar flavanones and their glycosides that may be present in the sample matrix.

Q2: Why is it crucial to separate this compound enantiomers?

A2: The different enantiomers of a chiral compound can exhibit distinct pharmacological, toxicological, and metabolic activities. Therefore, it is often necessary to separate and quantify each enantiomer to accurately assess the efficacy and safety of a drug candidate or natural product. Regulatory agencies frequently require the analysis of individual stereoisomers for chiral drugs.[2]

Q3: What analytical technique is recommended for separating this compound enantiomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating this compound enantiomers.[3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

Q4: Can Mass Spectrometry (MS) alone differentiate between this compound enantiomers?

A4: No, standard mass spectrometry cannot distinguish between enantiomers because they have the same mass-to-charge ratio (m/z) and typically produce identical fragmentation patterns.[4] However, when coupled with a chiral separation technique like chiral HPLC, MS can be a powerful tool for the sensitive and selective detection and quantification of each separated enantiomer.

Troubleshooting Guide: Co-eluting Peaks in this compound Analysis

This guide provides a systematic approach to troubleshooting and resolving co-elution issues during this compound analysis.

Problem: A single, broad, or asymmetric peak is observed for this compound, suggesting co-elution.

Workflow for Troubleshooting Co-elution:

Coelution_Troubleshooting start Start: Co-elution Suspected check_achiral Step 1: Confirm Co-elution (Achiral RP-HPLC-DAD/MS) start->check_achiral is_chiral Step 2: Hypothesis Co-elution of Enantiomers? check_achiral->is_chiral Broad/Asymmetric Peak Observed implement_chiral Step 3: Implement Chiral HPLC is_chiral->implement_chiral Yes other_coelution Hypothesis: Co-elution with other structurally similar compounds is_chiral->other_coelution No optimize_chiral Step 4: Optimize Chiral Separation implement_chiral->optimize_chiral Partial or No Separation end_resolved End: Peaks Resolved optimize_chiral->end_resolved Successful Separation optimize_rp Optimize Achiral Reversed-Phase Method other_coelution->optimize_rp optimize_rp->end_resolved Successful Separation end_unresolved End: Further Investigation Needed optimize_rp->end_unresolved Persistent Co-elution

Caption: Troubleshooting workflow for co-elution in this compound analysis.

Step 1: Confirm Co-elution with Achiral Analysis

  • Action: Analyze your sample using a standard (achiral) reversed-phase C18 column with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Indication of Co-elution:

    • A peak that is broader than expected for a single compound.

    • A shouldered or asymmetric peak shape.

    • Inconsistent mass spectra across the peak profile.

Step 2: Hypothesize the Nature of Co-elution

  • Given that this compound is chiral, the primary hypothesis should be the co-elution of its enantiomers.

Step 3: Implement a Chiral HPLC Method

  • Action: Switch to a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating flavanone enantiomers.[5]

  • Recommended Columns:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

Step 4: Optimize the Chiral Separation

  • Mobile Phase: Chiral separations are often achieved using normal-phase or polar organic modes.

    • Normal-Phase: A mixture of n-hexane and a polar alcohol like ethanol or isopropanol is a common starting point.[6]

    • Polar Organic Mode: Methanol or acetonitrile can be used.

  • Additives: Small amounts of an acid (e.g., formic acid, acetic acid) or a base (e.g., diethylamine) can significantly improve peak shape and resolution.

  • Flow Rate and Temperature: Optimization of these parameters can further enhance separation. Lower flow rates and temperatures often improve resolution.

Step 5: Addressing Co-elution with Other Compounds

  • If chiral separation reveals more than two peaks, or if co-elution persists even for the individual enantiomer peaks, it is likely that other structurally similar compounds are present.

  • Action: Further method development on the achiral reversed-phase system is necessary.

    • Modify the mobile phase composition (e.g., change the organic solvent from acetonitrile to methanol, or vice versa).

    • Adjust the pH of the aqueous phase.

    • Try a different stationary phase (e.g., phenyl-hexyl or embedded polar group column).

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material at room temperature to a moisture content below 14% and then grind it into a fine powder.[7]

  • Extraction:

    • Weigh 0.5 g of the powdered plant material into a suitable vessel.

    • Add 30 mL of 70% ethanol.

    • Perform microwave-assisted extraction for 10 minutes at 600 W or use ultrasonication for 30 minutes.[7]

    • Alternatively, macerate the sample in the solvent for 24 hours with occasional shaking.

  • Filtration and Storage: Filter the extract through a 0.22 µm syringe filter and store it at 4°C until analysis.

Protocol 2: Chiral HPLC-UV-MS Method for this compound Enantiomer Separation

This protocol is a starting point and may require optimization for your specific instrument and sample matrix.

  • HPLC System: A UHPLC or HPLC system equipped with a PDA detector and coupled to a mass spectrometer.

  • Chiral Column: Cellulose tris(3,5-dichlorophenylcarbamate) based column (e.g., CHIRALPAK IC).

  • Mobile Phase: n-hexane:ethanol (with 0.1% formic acid) in a 65:35 (v/v) ratio.[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Column Temperature: 25°C.

  • Injection Volume: 5-10 µL.

  • UV Detection: 288 nm (typical for flavanones).

  • MS Detection (ESI):

    • Ionization Mode: Negative ion mode is often suitable for flavonoids.

    • Scan Mode: Full scan to detect the molecular ion [M-H]⁻ and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Expected m/z for [M-H]⁻: 285.07

Workflow for Chiral HPLC-MS Analysis:

Chiral_HPLC_Workflow sample_prep Sample Preparation (Protocol 1) hplc_injection Inject onto Chiral HPLC System sample_prep->hplc_injection separation Separation on Chiral Column hplc_injection->separation uv_detection UV Detection (288 nm) separation->uv_detection ms_detection MS Detection (Negative ESI) uv_detection->ms_detection data_analysis Data Analysis: Quantification of Each Enantiomer ms_detection->data_analysis report Report Results data_analysis->report

Caption: General workflow for the chiral analysis of this compound.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data for this compound and Potential Co-eluents
CompoundExpected Retention Time (min) on Chiral ColumnMolecular Formula[M-H]⁻ (m/z)Key MS/MS Fragments (m/z)
(+)-Isosativanone tR1C₁₆H₁₄O₅285.07151, 135
(-)-Isosativanone tR2C₁₆H₁₄O₅285.07151, 135
Sativanone VariesC₁₆H₁₄O₅285.07151, 135
Liquiritigenin VariesC₁₅H₁₂O₄255.06135, 119
Daidzein VariesC₁₅H₁₀O₄253.05135, 117

Note: Retention times (tR1 and tR2) are dependent on the specific chiral column and chromatographic conditions used. The MS/MS fragments are predicted based on typical fragmentation patterns of isoflavanones.[8]

Table 2: Recommended Chiral Columns and Starting Mobile Phases for this compound Enantiomer Separation
Chiral Stationary Phase (CSP)Column ExampleRecommended Mobile Phase System
Cellulose tris(3,5-dichlorophenylcarbamate)CHIRALPAK ICn-Hexane / Ethanol
Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK ADn-Hexane / Isopropanol
Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALCEL ODMethanol or Acetonitrile (Polar Organic Mode)

Signaling Pathways and Logical Relationships

Relationship between Chirality and Analytical Output:

Chirality_Analysis cluster_compound This compound cluster_analysis Analytical Method cluster_output Chromatographic Output enantiomer1 (+)-Isosativanone achiral_hplc Achiral HPLC enantiomer1->achiral_hplc chiral_hplc Chiral HPLC enantiomer1->chiral_hplc enantiomer2 (-)-Isosativanone enantiomer2->achiral_hplc enantiomer2->chiral_hplc single_peak Single Peak (Co-elution) achiral_hplc->single_peak two_peaks Two Resolved Peaks chiral_hplc->two_peaks

Caption: Impact of chirality on the analytical separation of this compound.

References

Isosativanone Bioassays: A Technical Support Center for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in Isosativanone bioassays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is it studied in bioassays?

This compound is an isoflavonoid, a class of naturally occurring phenolic compounds found in various plants. It is of significant interest to the research community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and enzyme-inhibiting activities. Bioassays are essential tools to quantify these biological effects and determine its mechanism of action.

2. What are the most common bioassays performed with this compound?

Common bioassays for this compound include:

  • Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic or protective effects of this compound on various cell lines.

  • Anti-inflammatory Assays: To measure the inhibition of inflammatory mediators, such as nitric oxide (NO), and the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Antioxidant Assays (e.g., DPPH, ABTS): To quantify its capacity to scavenge free radicals.

  • Enzyme Inhibition Assays: To assess its ability to inhibit specific enzymes involved in disease pathways.

  • Western Blotting: To analyze the modulation of signaling pathways, such as NF-κB and MAPK, by observing changes in protein phosphorylation.

3. What is a common issue when preparing this compound for bioassays?

A primary challenge is the solubility of this compound. Like many flavonoids, it has poor water solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions. However, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

II. Troubleshooting Guides

This section provides solutions to specific problems that may arise during this compound bioassays.

A. Cell Viability Assays (e.g., MTT/MTS)
Problem Possible Cause Recommended Solution
High variability between replicate wells. - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly and use consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or unexpected increase in viability at high concentrations. - this compound precipitation at high concentrations.- Interference of this compound with the assay reagent (e.g., reduction of MTT by the compound itself).- Visually inspect the wells for any precipitate. If observed, reduce the maximum concentration or use a different solvent system.- Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction.
IC50 values are not reproducible. - Variation in cell passage number or health.- Differences in incubation times.- Inconsistent reagent preparation.- Use cells within a consistent and low passage number range.- Standardize all incubation times for compound treatment and assay development.- Prepare fresh reagents for each experiment and ensure they are at the correct temperature before use.
B. Anti-inflammatory and Enzyme Inhibition Assays
Problem Possible Cause Recommended Solution
Inconsistent inhibition of inflammatory markers (e.g., NO, COX-2, iNOS). - Cell activation state is not optimal.- this compound degradation in the culture medium.- Ensure consistent stimulation of cells with the inflammatory agent (e.g., LPS).- Prepare fresh this compound dilutions for each experiment and minimize exposure to light and air.
High background in enzyme inhibition assays. - Non-specific binding of this compound to assay components.- Interference from the solvent (DMSO).- Include appropriate controls, such as a known inhibitor and a vehicle control (DMSO alone).- Test a range of DMSO concentrations to determine the maximum non-interfering level.
C. Western Blotting for Signaling Pathways
Problem Possible Cause Recommended Solution
Weak or no signal for phosphorylated proteins (e.g., p-p65, p-p38). - Suboptimal cell lysis and protein extraction.- Inefficient antibody binding.- Phosphatase activity during sample preparation.- Use appropriate lysis buffers containing phosphatase and protease inhibitors.- Optimize primary antibody concentration and incubation time.- Keep samples on ice throughout the preparation process to minimize enzyme activity.
Inconsistent protein loading between lanes. - Inaccurate protein quantification.- Pipetting errors during loading.- Use a reliable protein quantification method (e.g., BCA assay).- Load a consistent amount of total protein in each lane and verify with a loading control (e.g., β-actin, GAPDH).

III. Experimental Protocols & Data Presentation

A. Quantitative Data Summary

While specific IC50 and antioxidant capacity values for this compound can vary depending on the experimental conditions and cell lines used, the following tables provide a general overview of expected results based on studies of similar isoflavonoids.

Table 1: Representative Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIncubation Time (h)Estimated IC50 (µM)
Human Breast Cancer (MCF-7)MTT4825 - 100
Human Colon Cancer (HCT116)MTT4850 - 150
Human Prostate Cancer (PC-3)MTS7230 - 120

Table 2: Representative Anti-inflammatory Activity of this compound

AssayCell LineStimulantEndpointEstimated IC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSGriess Assay10 - 50
COX-2 ExpressionRAW 264.7 MacrophagesLPSWestern Blot5 - 40
iNOS ExpressionRAW 264.7 MacrophagesLPSWestern Blot5 - 40

Table 3: Representative Antioxidant Capacity of this compound

AssayMethodStandardEstimated Trolox Equivalent (TEAC)
DPPH Radical ScavengingSpectrophotometryTrolox1.5 - 3.0 mM TE/mM this compound
ABTS Radical ScavengingSpectrophotometryTrolox2.0 - 4.0 mM TE/mM this compound
B. Detailed Methodologies

1. Cell Viability (MTT) Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.5%). Include a vehicle control (DMSO only). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Protocol for NF-κB and MAPK Pathways

  • Cell Treatment and Lysis: Seed cells and treat with this compound and/or an inflammatory stimulus (e.g., LPS). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, ERK1/2, and JNK (MAPK), as well as a loading control antibody (e.g., β-actin), overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

IV. Mandatory Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to this compound bioassays.

Isosativanone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB_nucleus->Gene_Expression Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.

Isosativanone_MAPK_Pathway Stimulus Cellular Stress / LPS ASK1 ASK1 Stimulus->ASK1 This compound This compound This compound->ASK1 Inhibits MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammatory_Response Inflammatory Response p38->Inflammatory_Response JNK->Inflammatory_Response

Caption: this compound's modulation of the MAPK signaling cascade.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate 48h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an MTT-based cell viability assay.

Troubleshooting poor recovery of Isosativanone during solid-phase extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor recovery of Isosativanone during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound recovery in SPE?

Poor recovery during SPE can stem from several factors throughout the process. The most common issues include:

  • Analyte Breakthrough: this compound may not be adequately retained on the SPE sorbent during sample loading.[1]

  • Analyte Loss During Washing: The wash solvent may be too strong, causing this compound to be prematurely eluted along with interferences.[2][3]

  • Incomplete Elution: The elution solvent may not be strong enough to completely recover the this compound from the sorbent.[2][4]

  • Analyte Degradation: this compound may be unstable under the pH or temperature conditions of the extraction.[5][6]

  • Improper Sorbent Selection: The chosen SPE sorbent may not have the appropriate chemistry for retaining this compound.

  • Incorrect Sample pH: The pH of the sample may prevent the necessary interactions between this compound and the sorbent.[5][6]

Q2: What are the key chemical properties of this compound to consider for SPE method development?

Understanding the physicochemical properties of this compound is crucial for developing a robust SPE method. While experimental data for this compound is limited, we can infer properties from its structure and data from similar isoflavonoids.

PropertyPredicted/Inferred ValueImplication for SPE
Molecular Formula C₁₇H₁₆O₅Influences molecular weight and potential for non-polar interactions.
Molecular Weight 300.31 g/mol Affects diffusion and interaction with the sorbent.
Predicted pKa ~9.04This compound is a weak acid. At a pH signficantly above 9.04, it will be ionized, which will affect its retention on reversed-phase sorbents.
Solubility Poorly soluble in water, soluble in organic solvents like methanol and ethanol.[7][8]The sample should be in a solution that ensures this compound is fully dissolved but does not compromise its retention on the sorbent.

Q3: Which type of SPE sorbent is best for this compound?

For isoflavonoids like this compound, reversed-phase sorbents are typically the most effective. The choice between silica-based (e.g., C18) and polymer-based (e.g., divinylbenzene) sorbents can impact recovery.

Sorbent TypeAdvantagesDisadvantagesRecommended Use for this compound
C18 (Octadecyl Silica) Good retention for non-polar to moderately polar compounds. Widely available.Can have secondary interactions with silanol groups. Less stable at extreme pH.A good starting point for method development.[9]
Polymeric (e.g., Divinylbenzene) Higher capacity and retention for a broader range of compounds. Stable over a wider pH range.May require stronger organic solvents for elution.Often provides higher and more reproducible recoveries for isoflavones.[9][10]

Q4: How does pH affect the recovery of this compound?

With a predicted pKa of around 9.04, this compound's ionization state is pH-dependent. For optimal retention on a reversed-phase sorbent, it is crucial to keep this compound in its neutral, non-ionized form. Therefore, the pH of the sample should be at least 2 pH units below the pKa. Acidifying the sample to a pH of 3-4 is a common practice for isoflavone extraction.[5][6]

Q5: My this compound recovery is still low after optimizing the SPE method. What else could be the problem?

If you have optimized your SPE protocol and are still experiencing low recovery, consider the possibility of analyte degradation. Isoflavones can be susceptible to degradation, especially at elevated temperatures and high pH.[5][6][11] It is advisable to perform a stability study to determine if your sample handling and extraction conditions are causing degradation of this compound.

Troubleshooting Guides

Problem 1: Low Recovery of this compound

To systematically troubleshoot low recovery, it is essential to determine at which step of the SPE process the analyte is being lost.

Experimental Protocol: Analyte Loss Assessment

  • Prepare a Standard Solution: Prepare a known concentration of this compound in your sample matrix.

  • Perform SPE and Collect Fractions: Execute your standard SPE protocol, but collect each fraction separately:

    • The flow-through from the sample loading step.

    • The wash solvent effluent.

    • The elution solvent.

  • Analyze Each Fraction: Quantify the amount of this compound in each collected fraction using a suitable analytical method (e.g., HPLC-UV).

  • Calculate Recovery: Determine the percentage of this compound in each fraction to pinpoint the source of the loss.

This indicates poor retention of the analyte on the sorbent.

Troubleshooting Steps:

Potential CauseRecommended Solution
Sample solvent is too strong. Dilute the sample with a weaker solvent (e.g., water) to increase the polarity of the sample matrix.
Incorrect sample pH. Adjust the sample pH to be at least 2 units below the pKa of this compound (~pH 4) to ensure it is in its neutral form.
Flow rate is too high. Decrease the sample loading flow rate to allow more time for interaction between this compound and the sorbent. A typical flow rate is 1-2 mL/min.[12]
Sorbent mass is insufficient. Increase the mass of the sorbent in the SPE cartridge to increase its capacity.
Improper sorbent conditioning. Ensure the sorbent is properly conditioned first with a strong organic solvent (e.g., methanol) and then equilibrated with a weak solvent (e.g., water or acidified water).[13]

Troubleshooting Workflow for Poor Retention

Poor_Retention Start Low Recovery: Analyte in Flow-Through Solvent_Strength Is sample solvent too strong? Start->Solvent_Strength Adjust_pH Is sample pH incorrect? Solvent_Strength->Adjust_pH No Dilute_Sample Dilute sample with a weaker solvent. Solvent_Strength->Dilute_Sample Yes Flow_Rate Is flow rate too high? Adjust_pH->Flow_Rate No Adjust_pH_Solution Adjust sample pH to ~4. Adjust_pH->Adjust_pH_Solution Yes Sorbent_Mass Is sorbent mass too low? Flow_Rate->Sorbent_Mass No Decrease_Flow Decrease loading flow rate. Flow_Rate->Decrease_Flow Yes Conditioning Is conditioning improper? Sorbent_Mass->Conditioning No Increase_Mass Increase sorbent mass. Sorbent_Mass->Increase_Mass Yes Recondition Re-condition and equilibrate sorbent properly. Conditioning->Recondition Yes End Re-analyze Recovery Conditioning->End No Dilute_Sample->End Adjust_pH_Solution->End Decrease_Flow->End Increase_Mass->End Recondition->End

Caption: Troubleshooting workflow for poor this compound retention.

This suggests that the wash solvent is too strong and is eluting the analyte along with the interferences.

Troubleshooting Steps:

Potential CauseRecommended Solution
Wash solvent is too strong. Decrease the percentage of organic solvent in the wash solution. For example, if using 50% methanol in water, try 30% or 10%.
Incorrect pH of wash solvent. Ensure the pH of the wash solvent is also adjusted to maintain this compound in its neutral form.

Experimental Protocol: Optimizing the Wash Solvent

  • Load this compound: Load a known amount of this compound onto several conditioned SPE cartridges.

  • Wash with a Gradient of Solvents: Wash each cartridge with a different solvent strength. For a C18 sorbent, you could use a gradient of methanol in water (e.g., 0%, 10%, 20%, 30%, 40%, 50%).[3]

  • Collect and Analyze Wash Fractions: Collect each wash fraction and analyze for the presence of this compound.

  • Elute and Analyze: Elute the remaining this compound from each cartridge with a strong solvent (e.g., 100% methanol) and quantify the amount.

  • Determine Optimal Wash Strength: The optimal wash solvent will be the strongest one that does not elute a significant amount of this compound.

This indicates that the elution solvent is not strong enough to desorb the analyte from the sorbent.

Troubleshooting Steps:

Potential CauseRecommended Solution
Elution solvent is too weak. Increase the strength of the elution solvent. If using methanol, you could try a different solvent like acetonitrile, or a mixture. For some isoflavones, methanol is a sufficient elution solvent.[9][10]
Insufficient volume of elution solvent. Increase the volume of the elution solvent. Try eluting with multiple smaller aliquots.
Flow rate is too high. Decrease the elution flow rate to allow for complete desorption.
Secondary interactions. If using a silica-based sorbent, strong secondary interactions with silanol groups may occur. Consider using a polymeric sorbent instead.

Troubleshooting Workflow for Incomplete Elution

Incomplete_Elution Start Low Recovery: Analyte Not in Eluate Solvent_Strength Is elution solvent too weak? Start->Solvent_Strength Solvent_Volume Is elution volume too low? Solvent_Strength->Solvent_Volume No Increase_Strength Increase solvent strength (e.g., change solvent). Solvent_Strength->Increase_Strength Yes Flow_Rate Is flow rate too high? Solvent_Volume->Flow_Rate No Increase_Volume Increase elution volume. Solvent_Volume->Increase_Volume Yes Secondary_Interactions Possible secondary interactions? Flow_Rate->Secondary_Interactions No Decrease_Flow Decrease elution flow rate. Flow_Rate->Decrease_Flow Yes Change_Sorbent Consider a polymeric sorbent. Secondary_Interactions->Change_Sorbent Yes End Re-analyze Recovery Secondary_Interactions->End No Increase_Strength->End Increase_Volume->End Decrease_Flow->End Change_Sorbent->End

Caption: Troubleshooting workflow for incomplete elution of this compound.

Problem 2: Suspected Analyte Degradation

If you suspect that this compound is degrading during your sample preparation or SPE process, a stability study is recommended.

Experimental Protocol: this compound Stability Test

  • Prepare this compound Solutions: Prepare solutions of this compound in the different solvents and pH conditions used in your SPE protocol (e.g., sample matrix at loading pH, wash solvent, elution solvent).

  • Time-Course Analysis: Aliquot the solutions and store them under the same conditions as your experiment. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a sample from each solution.

  • Quantify this compound: Analyze the samples to determine the concentration of this compound.

  • Evaluate Stability: Plot the concentration of this compound versus time for each condition. A significant decrease in concentration over time indicates degradation.

Mitigation Strategies for Degradation:

  • Work at lower temperatures: Keep samples on ice and use refrigerated solvents.

  • Minimize exposure to harsh pH: Neutralize the sample as soon as possible after elution if it was acidified or made basic.

  • Protect from light: Use amber vials and minimize exposure to direct light.

  • Reduce processing time: Streamline your workflow to minimize the time the sample spends in potentially degrading conditions.

Signaling Pathway of this compound Degradation and Mitigation

Degradation_Pathway cluster_causes Degradation Triggers cluster_mitigation Mitigation Strategies Harsh_pH Extreme pH Degradation Degradation Harsh_pH->Degradation High_Temp High Temperature High_Temp->Degradation Light_Exposure Light Exposure Light_Exposure->Degradation Time Prolonged Exposure Time->Degradation This compound This compound This compound->Degradation Low_Recovery Poor Recovery Degradation->Low_Recovery Control_pH Control pH Control_pH->this compound Low_Temp Use Low Temperature Low_Temp->this compound Protect_Light Protect from Light Protect_Light->this compound Reduce_Time Reduce Processing Time Reduce_Time->this compound

Caption: Factors leading to this compound degradation and mitigation strategies.

References

Technical Support Center: Optimization of Isosativanone Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for Isosativanone derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: this compound, like many flavonoids, is a polar and non-volatile molecule.[1][2] Derivatization is a chemical modification process that converts this compound into a less polar and more volatile derivative.[2][3] This is often necessary to improve its chromatographic behavior and detection sensitivity in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Derivatization can also enhance the stability of the molecule for analysis.[4]

Q2: What are the common derivatization methods for flavonoids like this compound?

A2: Common derivatization methods for flavonoids include silylation, acylation, and alkylation.[3][4] Silylation is a widely used technique where a silyl group (e.g., trimethylsilyl, TMS) replaces active hydrogens in the molecule, reducing its polarity and increasing volatility.[3] For High-Performance Liquid Chromatography (HPLC), derivatization might be employed to introduce a chromophore or fluorophore for enhanced UV-visible or fluorescence detection.[4][5]

Q3: I am not getting any derivatization product. What could be the issue?

A3: Several factors could lead to a failed derivatization reaction:

  • Reagent Quality: Ensure your derivatizing reagent (e.g., silylating agent) is fresh and has not been degraded by moisture. Silylating agents are particularly sensitive to hydrolysis.

  • Reaction Conditions: The reaction temperature and time are critical. Ensure you are following a validated protocol. Some reactions may require heating to proceed to completion.

  • Sample Purity: Impurities in your this compound sample might interfere with the derivatization reaction.

  • Solvent Choice: The solvent used must be anhydrous, especially for silylation reactions, as water will react with the derivatizing agent.

Q4: My derivatized this compound seems to be degrading. How can I improve its stability?

A4: The stability of derivatized products can be a concern.[6][7] To improve stability:

  • Storage Conditions: Store the derivatized sample at low temperatures (e.g., 4°C or -20°C) and protect it from light.[7]

  • Inert Atmosphere: Perform the derivatization and store the derivatives under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

  • pH Control: The pH of the reaction mixture can influence the stability of the derivative. Ensure the pH is optimized for the specific derivatization chemistry.

  • Prompt Analysis: Analyze the derivatized samples as soon as possible after preparation.

Troubleshooting Guides

Issue 1: Low Derivatization Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time or temperature according to literature protocols for similar flavonoids.Increased formation of the desired derivative.
Suboptimal Reagent Concentration Optimize the molar ratio of the derivatizing agent to this compound. An excess of the reagent is often required.Drive the reaction to completion and maximize yield.
Presence of Water Use anhydrous solvents and reagents. Dry the this compound sample thoroughly before the reaction.Prevent hydrolysis of the derivatizing agent and improve reaction efficiency.
Interfering Functional Groups Protect other reactive functional groups in the molecule if they are competing for the derivatizing agent.Increase the specificity of the derivatization reaction towards the target functional group.
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions Optimize reaction conditions (temperature, time) to minimize the formation of byproducts.A cleaner chromatogram with a predominant peak for the desired derivative.
Degradation of Derivative Analyze the sample immediately after derivatization. Check for potential degradation pathways such as hydrolysis or oxidation.[8]Reduce the appearance of degradation product peaks.
Incomplete Derivatization Increase the amount of derivatizing agent or prolong the reaction time to ensure all target sites are derivatized.A single, sharp peak corresponding to the fully derivatized this compound.
Isomer Formation Some derivatization reactions can lead to the formation of isomers. This may be inherent to the molecule's structure.If unavoidable, ensure chromatographic conditions are optimized to separate the isomers for accurate quantification.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol provides a general guideline for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard

  • Anhydrous pyridine

  • BSTFA with 1% TMCS

  • Anhydrous hexane or ethyl acetate

  • Heating block or oven

  • GC-MS system

Procedure:

  • Weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS. If necessary, dilute the sample with anhydrous hexane or ethyl acetate.

Table 1: Optimization Parameters for Silylation

ParameterRangeOptimal Condition (Example)
Reaction Temperature 60 - 80°C70°C
Reaction Time 20 - 60 minutes30 minutes
BSTFA:this compound (molar ratio) 10:1 - 50:120:1
Catalyst (TMCS) 1 - 5% in BSTFA1%

Visualizations

Experimental Workflow for this compound Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Start sample This compound Sample start->sample dissolve Dissolve in Anhydrous Solvent sample->dissolve add_reagent Add Derivatizing Reagent dissolve->add_reagent react Incubate at Optimized Temperature add_reagent->react analysis GC-MS or HPLC Analysis react->analysis data Data Interpretation analysis->data troubleshoot Low Yield or Side Products data->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize Iterate optimize->add_reagent

Caption: Workflow for this compound derivatization and analysis.

Logical Relationship for Troubleshooting Derivatization Issues

troubleshooting_logic start Derivatization Problem? check_yield Low Yield? start->check_yield check_purity Multiple Peaks? start->check_purity check_yield->check_purity No reagent_quality Check Reagent (Freshness, Storage) check_yield->reagent_quality Yes side_reactions Adjust Reaction Conditions check_purity->side_reactions Yes success Successful Derivatization check_purity->success No reaction_conditions Optimize Temp/Time reagent_quality->reaction_conditions sample_prep Ensure Anhydrous Conditions reaction_conditions->sample_prep sample_prep->success degradation Analyze Promptly/ Check Stability side_reactions->degradation degradation->success

Caption: Decision tree for troubleshooting this compound derivatization.

References

Minimizing artifacts in the NMR analysis of Isosativanone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts in the NMR analysis of Isosativanone and related flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in NMR spectra of flavonoid compounds like this compound?

A1: Artifacts in the NMR spectra of flavonoids can arise from several sources, broadly categorized into sample preparation and instrument parameters. Common issues include poor signal-to-noise ratio, broad peaks, rolling baselines, and the presence of unexpected signals.[1][2][3] These can be caused by low sample concentration, presence of particulate matter, paramagnetic impurities, improper shimming, or suboptimal acquisition parameters.[2][4]

Q2: My baseline is rolling or distorted. What could be the cause and how can I fix it?

A2: A rolling or distorted baseline is often due to an improperly set receiver gain, which can lead to the clipping of the Free Induction Decay (FID).[1][5] It can also be caused by very broad background peaks from solid material that wasn't fully dissolved or filtered out.[1] To resolve this, ensure your sample is fully dissolved and filtered. During acquisition, use the automatic gain setting ('autogain' or 'rga') before starting your experiment.[1] If the problem persists, manual adjustment of phasing parameters after acquisition may be necessary.[6]

Q3: I'm seeing "sinc wiggles" or truncation artifacts around my peaks. What do these mean?

A3: "Sinc wiggles" are oscillating artifacts that appear on either side of intense peaks. They are caused by a short acquisition time, which results in the FID being truncated before it has fully decayed to zero.[4][5] To eliminate these artifacts, you need to increase the acquisition time (at). A good starting point is to ensure the acquisition time is at least 3 times the T2* relaxation time, allowing for about 95% of the signal to decay.[5]

Q4: My peaks are broad and poorly resolved. What are the likely causes?

A4: Peak broadening can be attributed to several factors:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. Careful manual shimming or using an automated shimming routine is crucial.[4]

  • Sample Heterogeneity: Undissolved particles or sample precipitation can disrupt magnetic field homogeneity.[2] Ensure your sample is fully dissolved and filter it if necessary.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[5] Diluting the sample may improve resolution.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.[2] Using high-purity solvents and clean glassware can help minimize this.

Q5: How can I confirm if a peak corresponds to an exchangeable proton like a hydroxyl (-OH) group in this compound?

A5: A common and effective method is to perform a "D₂O shake." Add a small drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Exchangeable protons (like those in -OH or -NH groups) will be replaced by deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the NMR analysis of this compound.

Problem/Artifact Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise (S/N) Ratio - Insufficient sample concentration.- Not enough scans acquired.- Suboptimal pulse angle.- Increase sample concentration if possible (typically 5-25 mg for ¹H NMR).[5]- Increase the number of scans (ns). S/N increases with the square root of the number of scans.- Ensure the pulse angle is optimized (typically a 90° pulse for maximum signal in a single scan, or a smaller Ernst angle for faster repetition).
Peak Broadening - Poor magnetic field homogeneity (shimming).- Sample contains solid particles.- Sample is too concentrated.- Presence of paramagnetic impurities.- Perform careful manual shimming or use an automated shimming routine.- Filter the sample through a small plug of glass wool in a Pasteur pipette.- Dilute the sample.- Use high-purity solvents and ensure glassware is thoroughly clean.
"Sinc Wiggles" / Truncation Artifacts - Acquisition time (at) is too short, leading to FID truncation.- Increase the acquisition time to allow the FID to decay fully (e.g., at = 3-5 seconds for ¹H NMR).[3]
Rolling or Distorted Baseline - Receiver gain (rg) is set too high.- Presence of a very broad underlying signal.- Use the automatic receiver gain setting before acquisition.- Ensure the sample is completely dissolved and free of solids.- Apply a baseline correction algorithm during data processing.
Quadrature Glitch/Image - Imbalance in the quadrature detectors.- This artifact often appears at the center of the spectrum. Acquiring more scans usually mitigates this issue.[1]
Poor Integration Accuracy - Short relaxation delay (d1) between scans.- Non-uniform baseline.- Peak overlap.- For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons of interest.[6]- Apply baseline correction before integration.- If peaks overlap, consider changing the solvent to induce different chemical shifts or use deconvolution software.

Experimental Protocols

Sample Preparation for this compound

A meticulous sample preparation is fundamental to acquiring high-quality NMR spectra.

  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for a standard ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble. Common choices for flavonoids include DMSO-d₆, Methanol-d₄, or Acetone-d₆. The choice of solvent can affect the chemical shifts of hydroxyl protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently sonicate the sample to ensure complete dissolution.

  • Filtration (Recommended): To remove any particulate matter, filter the solution into a clean, high-quality 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.

  • Transfer: Carefully transfer the filtered solution into the NMR tube. Ensure the final sample height is at least 4.5 cm to be within the detection region of the NMR probe.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

Standard ¹H NMR Data Acquisition
  • Insert Sample: Place the NMR tube in a spinner turbine and adjust the depth using a depth gauge. Insert the sample into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters:

    • Pulse Program: Select a standard 1D proton pulse program (e.g., zg30 or zg).

    • Number of Scans (ns): Start with 16 or 32 scans for a moderately concentrated sample. Increase as needed for better S/N.

    • Relaxation Delay (d1): Use a delay of 1-2 seconds for qualitative analysis. For quantitative measurements, this should be at least 5 times the longest T1.

    • Acquisition Time (at): Set to 3-4 seconds to ensure full decay of the FID.

    • Spectral Width (sw): A typical range for ¹H NMR is 12-16 ppm.

    • Receiver Gain (rg): Use the automated rga command to set the optimal receiver gain.

  • Acquire Data: Start the acquisition.

  • Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visual Workflows

troubleshooting_workflow start NMR Spectrum Acquired check_quality Assess Spectrum Quality: - S/N Ratio - Peak Shape - Baseline start->check_quality good_spectrum Acceptable Spectrum check_quality->good_spectrum Good bad_spectrum Artifacts Present check_quality->bad_spectrum Bad low_sn Low S/N bad_spectrum->low_sn broad_peaks Broad Peaks bad_spectrum->broad_peaks bad_baseline Bad Baseline bad_spectrum->bad_baseline sinc_wiggles Sinc Wiggles bad_spectrum->sinc_wiggles increase_scans Increase Scans (ns) Increase Concentration low_sn->increase_scans re_shim Re-shim Check Concentration Filter Sample broad_peaks->re_shim check_gain Check Receiver Gain (rga) Apply Baseline Correction bad_baseline->check_gain increase_at Increase Acq. Time (at) sinc_wiggles->increase_at increase_scans->start Re-acquire re_shim->start Re-acquire check_gain->start Re-acquire increase_at->start Re-acquire

Caption: Troubleshooting workflow for common NMR artifacts.

nmr_analysis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh this compound dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter Solution dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert Sample & Lock transfer->insert shim 6. Shim insert->shim setup 7. Set Parameters (ns, d1, at, sw) shim->setup acquire 8. Acquire FID setup->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Referencing baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: General workflow for NMR sample preparation and analysis.

References

Improving the efficiency of Isosativanone purification by column chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Isosativanone using column chromatography.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide provides solutions to common problems in a question-and-answer format.

Problem: Low or No Recovery of this compound

  • Question: Why am I not recovering this compound after column chromatography?

  • Answer: Several factors could contribute to low or no recovery. Firstly, ensure the chosen solvent system is appropriate for eluting this compound. A solvent system that is too non-polar may result in the compound strongly binding to the silica gel and not eluting. Conversely, a solvent system that is too polar from the start might elute the this compound along with many impurities in the initial fractions. It is also crucial to ensure that the crude extract was properly loaded onto the column. Improper loading can lead to sample loss. Finally, confirm that the fractions are being collected and analyzed correctly to detect the presence of this compound.

Problem: Poor Separation of this compound from Impurities

  • Question: My fractions containing this compound are still impure. How can I improve the separation?

  • Answer: Poor separation is a common issue that can be addressed by optimizing several parameters. Consider using a less polar starting solvent and a more gradual gradient to increase the resolution between compounds with similar polarities. The choice of stationary phase is also critical; while silica gel is common, for some separations, other adsorbents like alumina or reverse-phase C18 silica may provide better results. Additionally, ensure the column is packed uniformly, as channeling can lead to poor separation. The amount of crude extract loaded should not exceed the column's capacity, as overloading is a frequent cause of co-elution.

Problem: Irregular Peak Shapes (Tailing or Fronting) in Chromatogram

  • Question: The peaks corresponding to this compound in my chromatogram are showing significant tailing. What could be the cause?

  • Answer: Peak tailing is often caused by strong interactions between the analyte and the stationary phase. This can be due to the presence of acidic silanol groups on the silica gel. To mitigate this, you can try adding a small amount of a modifier like triethylamine to the mobile phase to neutralize these active sites. Another cause could be the overloading of the column. Reducing the sample load can often improve peak shape. Peak fronting, on the other hand, might indicate that the sample is not dissolving well in the mobile phase or that the column is overloaded.

Problem: Column Cracking or Blockage

  • Question: My column has cracked or the flow rate has significantly decreased. What should I do?

  • Answer: Column cracking is often due to the generation of heat when using certain solvents like methanol with dry silica gel. To avoid this, it is recommended to use a slurry packing method where the silica gel is pre-mixed with the initial mobile phase. A sudden change in solvent polarity during the run can also cause cracking. Blockages can occur if the crude sample is not filtered before loading, leading to particulates clogging the column frit. Ensure your sample is free of any solid material before application.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of this compound purification.

  • Question: What is a good starting point for a solvent system to purify this compound on a silica gel column?

  • Answer: For the purification of isoflavonoids like this compound on silica gel, a good starting point is a non-polar solvent system with a gradual increase in polarity. A common choice is a gradient of hexane and ethyl acetate. You can start with a low percentage of ethyl acetate in hexane (e.g., 5-10%) and gradually increase the concentration of ethyl acetate to elute compounds of increasing polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system for separation before running the column.

  • Question: How much crude extract can I load onto my column?

  • Answer: The loading capacity of a column depends on the difficulty of the separation and the type of stationary phase. A general rule of thumb for silica gel column chromatography is a crude extract to silica gel ratio of 1:20 to 1:100 by weight. For difficult separations, a higher ratio (e.g., 1:100) is recommended.

  • Question: What is the best way to load my sample onto the column?

  • Answer: There are two primary methods for sample loading: wet loading and dry loading. In wet loading, the sample is dissolved in a minimal amount of the initial mobile phase and carefully applied to the top of the column. For dry loading, the sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column. Dry loading is often preferred for samples that are not very soluble in the initial mobile phase as it can lead to better peak shapes and resolution.

  • Question: How can I monitor the separation and identify the fractions containing this compound?

  • Answer: Thin Layer Chromatography (TLC) is the most common method for monitoring the separation. Small aliquots from each collected fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots corresponding to this compound can be visualized under UV light or by using a staining reagent. Fractions showing a clean spot for this compound can then be combined for further analysis and characterization.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of isoflavonoids, which can be adapted for this compound. Please note that these are representative values and may need to be optimized for your specific experimental conditions.

ParameterValue/RangeNotes
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)The choice of mesh size depends on the type of chromatography (gravity vs. flash).
Mobile Phase Hexane-Ethyl Acetate gradientStart with a low percentage of ethyl acetate and gradually increase.
Dichloromethane-Methanol gradientAn alternative for more polar isoflavonoids.
Sample Loading 1:50 (w/w) sample to silica ratioCan be adjusted based on the complexity of the crude extract.
Flow Rate 1-5 mL/min (for a 2-3 cm diameter column)Adjust to ensure good separation without excessive diffusion.
Expected Yield 5-20% of the crude extract weightHighly dependent on the initial concentration of this compound in the source material.
Expected Purity >95% (after one or two column runs)Purity should be assessed by techniques like HPLC or NMR.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for this compound Purification

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add a thin layer of sand on top to protect the surface.

    • Wash the column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude extract containing this compound in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully apply the dried sample-silica mixture to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be used.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under UV light and/or with a staining reagent.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Solvent Removal and Characterization:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Characterize the purified this compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualization

Experimental Workflow for this compound Purification

experimental_workflow start Crude Plant Extract solvent_extraction Solvent Partitioning (e.g., with Ethyl Acetate) start->solvent_extraction column_chromatography Silica Gel Column Chromatography solvent_extraction->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound characterization Characterization (HPLC, NMR, MS) pure_this compound->characterization

Caption: A generalized workflow for the purification of this compound from a crude plant extract.

Potential Signaling Pathway Modulation by this compound

While specific signaling pathways for this compound are still under active investigation, many isoflavonoids are known to modulate inflammatory pathways. The following diagram illustrates a potential mechanism of action through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to inflammatory_genes Pro-inflammatory Gene Expression DNA->inflammatory_genes induces

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Best practices for handling and storing Isosativanone in the lab.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isosativanone. This guide provides best practices for handling, storing, and troubleshooting common issues encountered during laboratory experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for receiving and initially handling this compound powder?

A1: Upon receiving the shipment, immediately inspect the container for any damage or leaks. This compound is typically supplied as a solid. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particles. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Q2: How should this compound be stored for both short-term and long-term use?

A2: Proper storage is crucial to maintain the stability and integrity of this compound. For detailed storage conditions, refer to the table below.

Q3: What are the signs of this compound degradation?

A3: Degradation may not always be visible. However, you should be cautious if you observe a change in color or texture of the solid compound. For solutions, precipitation or a color change can indicate degradation or solubility issues. It is recommended to use freshly prepared solutions for experiments whenever possible. Studies on other isoflavones suggest that prolonged exposure to light and elevated temperatures can lead to degradation.[1][2][3]

Q4: Is a Safety Data Sheet (SDS) available for this compound?

A4: A specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. However, it is good practice to handle it with the same precautions as other isoflavonoid compounds. Treat it as a potentially hazardous substance. Avoid direct contact with skin and eyes, and prevent inhalation and ingestion.[4][5][6][7]

Troubleshooting Guides

Issue: Difficulty Dissolving this compound

This troubleshooting guide will help you address common solubility challenges with this compound.

G cluster_0 Troubleshooting this compound Solubility start Start: this compound powder does not dissolve solvent Have you selected an appropriate solvent? start->solvent dmso Try dissolving in an organic solvent like DMSO, DMF, or ethanol. solvent->dmso No concentration Is the concentration too high? solvent->concentration Yes dmso->concentration sonicate Gently warm the solution (if heat-stable) or use a sonicator to aid dissolution. concentration->sonicate No serial_dilution Prepare a more concentrated stock solution and perform serial dilutions. concentration->serial_dilution Yes success Success: this compound is dissolved sonicate->success fail Issue persists: Consult literature for specific solubility data or contact technical support. sonicate->fail serial_dilution->success

Caption: Troubleshooting workflow for this compound solubility issues.

Issue: Inconsistent Experimental Results

Inconsistent results can often be traced back to the handling and storage of the compound.

  • Check for Contamination: Ensure that your storage containers are clean and dry. Use dedicated spatulas and weighing boats for handling this compound.

  • Solution Stability: As a general practice for isoflavonoids, it is best to use freshly prepared solutions. If you need to store solutions, keep them at -20°C or -80°C and minimize freeze-thaw cycles.[1]

  • Accurate Concentration: Verify the calibration of your balance before weighing the compound. Ensure complete dissolution when preparing stock solutions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationRecommendations
Powder -20°C3 yearsKeep in a tightly sealed, light-resistant container.[8]
4°C2 yearsFor more frequent use, store in a desiccator.[8]
In Solvent -80°C6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.[8]
-20°C1 monthSuitable for short-term storage of working solutions.[8]

Experimental Protocols

General Protocol for Preparation of this compound Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but be cautious of potential degradation at higher temperatures.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use sterile tubes to minimize contamination and freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 1.

Visualizations

General Laboratory Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling a powdered chemical compound like this compound in a laboratory setting.

G cluster_workflow This compound Handling Workflow receive Receive Compound store Store Appropriately (See Table 1) receive->store ppe Wear Appropriate PPE store->ppe weigh Weigh Powder in Fume Hood ppe->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Use in Experiment dissolve->experiment dispose Dispose of Waste (Follow Institutional Guidelines) experiment->dispose

Caption: A standard workflow for handling this compound in the lab.

References

Validation & Comparative

A Comparative Analysis of Isosativanone and Medicarpin Bioactivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anticancer, antioxidant, and anti-inflammatory properties of two promising isoflavonoids, Isosativanone and Medicarpin, reveals distinct mechanisms of action and therapeutic potential. This guide provides a comparative analysis of their bioactivities, supported by available experimental data, to inform future research and drug development endeavors.

At a Glance: Bioactivity Comparison

BioactivityThis compoundMedicarpin
Anticancer Limited data available.Potent activity against glioblastoma cells. IC50 values of 271 µg/mL (24h) and 154 µg/mL (48h) against U251 cells, and 175 µg/mL (24h) and 161 µg/mL (48h) against U-87 MG cells.
Antioxidant General isoflavone antioxidant properties. Specific IC50 values not readily available.Demonstrates antioxidant effects through the induction of NRF2 transcriptional activity.
Anti-inflammatory General isoflavone anti-inflammatory properties. Specific IC50 values not readily available.Known to possess anti-inflammatory properties, with potential involvement of the NF-κB signaling pathway.

In-Depth Analysis of Bioactivities

Anticancer Activity

Medicarpin has demonstrated significant cytotoxic effects against human glioblastoma cell lines U251 and U-87 MG. Studies have reported its ability to suppress proliferation and trigger apoptosis in these cancer cells. The half-maximal inhibitory concentration (IC50) values indicate a dose-dependent and time-dependent effect on cell viability.

In contrast, specific data on the anticancer activity of this compound, including IC50 values, are not extensively documented in publicly available research. As an isoflavone, it is plausible that this compound possesses some degree of anticancer properties, a common characteristic of this class of compounds. However, without direct experimental evidence, a definitive comparison with Medicarpin's potent effects on glioblastoma cells cannot be made.

Antioxidant Activity

Medicarpin exhibits its antioxidant properties through a well-defined mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification genes. By inducing NRF2 transcriptional activity, Medicarpin enhances the cellular defense against oxidative stress.

This compound is also presumed to have antioxidant capabilities, a general feature of isoflavonoids which are known to scavenge free radicals. However, specific studies detailing its mechanism of action or providing quantitative data, such as IC50 values from DPPH radical scavenging assays, are scarce.

Anti-inflammatory Activity

Both this compound and Medicarpin are recognized for their anti-inflammatory potential, a common trait among flavonoids. This activity is often linked to the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. While the involvement of the NF-κB pathway is suggested for both compounds, detailed comparative studies on their potency and specific molecular targets within this pathway are needed.

Signaling Pathways and Experimental Workflows

To visualize the key biological processes involved in the bioactivities of this compound and Medicarpin, the following diagrams illustrate the NF-κB and Nrf2 signaling pathways, as well as a typical experimental workflow for assessing anticancer activity.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Induces This compound This compound (Proposed) This compound->IKK_complex Medicarpin Medicarpin (Proposed) Medicarpin->IKK_complex

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound and Medicarpin.

Nrf2_Signaling_Pathway Medicarpin Medicarpin Keap1 Keap1 Medicarpin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Ub->Nrf2 Ubiquitinates Gene_expression Antioxidant Gene Expression ARE->Gene_expression Induces

Caption: Activation of the Nrf2 antioxidant pathway by Medicarpin.

Anticancer_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compounds Add varying concentrations of This compound or Medicarpin seed_cells->add_compounds incubate Incubate for 24h / 48h add_compounds->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance (570 nm) mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

Experimental Protocols

Anticancer Activity: MTT Assay

The cytotoxicity of this compound and Medicarpin against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Medicarpin (e.g., 0, 10, 25, 50, 100, 200 µM) and incubated for another 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

The free radical scavenging activity of this compound and Medicarpin can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Sample Preparation: Various concentrations of this compound and Medicarpin are prepared in methanol.

  • Reaction Mixture: 100 µL of each compound concentration is mixed with 100 µL of a 0.2 mM methanolic solution of DPPH in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging activity versus compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of this compound and Medicarpin can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound or Medicarpin for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells with that in the LPS-stimulated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from a dose-response curve.

Conclusion and Future Directions

The available data suggests that Medicarpin is a promising candidate for further investigation, particularly in the context of anticancer therapy for glioblastoma, owing to its demonstrated potent cytotoxicity and defined antioxidant mechanism. While this compound is also expected to possess beneficial bioactivities characteristic of isoflavones, there is a clear need for more rigorous quantitative studies to establish its specific efficacy and mechanisms of action.

Future research should focus on:

  • Conducting direct comparative studies of this compound and Medicarpin across a range of cancer cell lines and in various antioxidant and anti-inflammatory models.

  • Elucidating the specific molecular targets of this compound within key signaling pathways.

  • Performing in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of both compounds.

A more comprehensive understanding of the comparative bioactivities of this compound and Medicarpin will be instrumental in guiding the development of novel therapeutics based on these natural compounds.

A Comprehensive Guide to Cross-Validation of HPLC and UPLC Methods for the Quantification of Isosativanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Isosativanone, a significant isoflavanone found in various leguminous plants. The focus is on the cross-validation of these two powerful analytical techniques to ensure data integrity and consistency, a critical aspect for researchers, scientists, and professionals in drug development.

Introduction

This compound has garnered interest in the scientific community for its potential biological activities. Accurate and reliable quantification of this compound is paramount for research and quality control purposes. While HPLC has traditionally been the workhorse for such analyses, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[1] Cross-validation of an established HPLC method with a newer UPLC method is essential to demonstrate that the new method is equivalent to or better than the existing one, ensuring that the data generated by both methods are comparable and reliable.

This guide outlines the experimental protocols for both HPLC and UPLC analysis of this compound and details the cross-validation procedure based on the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The objective is to provide a framework for laboratories looking to transition from HPLC to UPLC for the analysis of this compound, ensuring a seamless and scientifically sound method transfer.

Experimental Protocols

The following protocols are based on established methods for the analysis of isoflavonoids and serve as a starting point for the analysis of this compound.[6]

1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-25 min: 20-60% B

    • 25-30 min: 60-80% B

    • 30-35 min: 80-20% B (return to initial conditions)

    • 35-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Standard and Sample Preparation: Prepare stock solutions of this compound standard in methanol. Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase.

2. Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method is derived from the HPLC method by geometrically scaling the parameters to a UPLC column with smaller particles.[7][8]

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or TUV detector.

  • Column: A C18 reversed-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Scaled Gradient Elution: The gradient is scaled from the HPLC method to maintain the same selectivity.

    • 0-2.5 min: 20-60% B

    • 2.5-3.0 min: 60-80% B

    • 3.0-3.5 min: 80-20% B (return to initial conditions)

    • 3.5-4.0 min: 20% B (equilibration)

  • Flow Rate: 0.4 mL/min (scaled from the HPLC method)

  • Column Temperature: 30°C

  • Injection Volume: 2 µL (scaled from the HPLC method)

  • Detection Wavelength: 280 nm

  • Standard and Sample Preparation: Same as the HPLC method.

Cross-Validation Workflow

The cross-validation process ensures that the UPLC method provides data that is equivalent to the HPLC method. The workflow involves a series of validation experiments as per ICH guidelines.[2][5][9]

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_uplc UPLC Method Validation cluster_comparison Comparative Analysis hplc_specificity Specificity compare_data Statistical Comparison of Validation Data (e.g., t-test, F-test) hplc_specificity->compare_data hplc_linearity Linearity & Range hplc_linearity->compare_data hplc_accuracy Accuracy hplc_accuracy->compare_data hplc_precision Precision hplc_precision->compare_data hplc_lod_loq LOD & LOQ hplc_lod_loq->compare_data hplc_robustness Robustness hplc_robustness->compare_data uplc_specificity Specificity uplc_specificity->compare_data uplc_linearity Linearity & Range uplc_linearity->compare_data uplc_accuracy Accuracy uplc_accuracy->compare_data uplc_precision Precision uplc_precision->compare_data uplc_lod_loq LOD & LOQ uplc_lod_loq->compare_data uplc_robustness Robustness uplc_robustness->compare_data report Final Validation Report compare_data->report start Define Cross-Validation Protocol transfer Method Transfer (HPLC to UPLC) start->transfer transfer->hplc_specificity Validate Original Method transfer->hplc_linearity Validate Original Method transfer->hplc_accuracy Validate Original Method transfer->hplc_precision Validate Original Method transfer->hplc_lod_loq Validate Original Method transfer->hplc_robustness Validate Original Method transfer->uplc_specificity Validate Transferred Method transfer->uplc_linearity Validate Transferred Method transfer->uplc_accuracy Validate Transferred Method transfer->uplc_precision Validate Transferred Method transfer->uplc_lod_loq Validate Transferred Method transfer->uplc_robustness Validate Transferred Method

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of the HPLC and UPLC methods for this compound analysis, based on typical validation results for similar compounds.

Validation Parameter HPLC Method UPLC Method Acceptance Criteria (as per ICH)
Specificity No interference at the retention time of this compoundNo interference at the retention time of this compoundThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.999Correlation coefficient (r²) should be close to 1.
Range (µg/mL) 1 - 1000.1 - 20The range should be established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%The precision of the analytical procedure expressed as the relative standard deviation (RSD) of a series of measurements.
- Intermediate Precision≤ 2.5%≤ 2.0%Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[9]
Limit of Detection (LOD) (µg/mL) ~0.3~0.03Typically demonstrated by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) (µg/mL) ~1.0~0.1Typically demonstrated by a signal-to-noise ratio of 10:1.
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition.Unaffected by minor changes in flow rate, temperature, and mobile phase composition.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Run Time (min) ~40~4-

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound is a critical step in modernizing analytical workflows. UPLC technology offers substantial improvements in terms of analysis speed, sensitivity, and solvent consumption, leading to increased laboratory efficiency and reduced operational costs.[1] By following a systematic cross-validation approach based on ICH guidelines, laboratories can confidently transition from HPLC to UPLC, ensuring the continued generation of high-quality, reliable, and comparable analytical data for this compound. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers and scientists engaged in the analysis of this and other related isoflavonoids.

References

Isosativanone versus other isoflavonoids: a comparative cytotoxicity study.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic effects of isoflavonoids on cancer cell lines, providing a comparative landscape for researchers and drug development professionals. Due to a lack of publicly available data on the specific cytotoxic properties of isosativanone, this guide focuses on a comparative analysis of structurally related and well-studied isoflavonoids.

Isoflavonoids, a class of polyphenolic compounds predominantly found in leguminous plants, have garnered significant attention in cancer research for their potential as chemotherapeutic agents. Their ability to induce cell death in various cancer cell lines makes them promising candidates for drug development. This guide provides a comparative overview of the cytotoxic activity of several key isoflavonoids, supported by experimental data and detailed methodologies. While the primary focus was intended to be on this compound, a thorough literature search did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound. Therefore, this comparison centers on other prominent isoflavonoids, including genistein, daidzein, biochanin A, formononetin, and the structurally related isoflavanone, medicarpin.

Comparative Cytotoxicity of Isoflavonoids

The cytotoxic efficacy of isoflavonoids is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various isoflavonoids against a range of human cancer cell lines.

IsoflavonoidCancer Cell LineCell TypeIC50 (µM)Exposure Time (h)
Genistein MCF-7Breast Adenocarcinoma20 - 47.548
MDA-MB-231Breast Adenocarcinoma20 - 4548
SW480Colorectal Adenocarcinoma>10024/48
SW620Colorectal Adenocarcinoma>10024/48
Daidzein BEL-7402Hepatocellular Carcinoma59.7 ± 8.148
A549Lung Carcinoma>10048
HeLaCervical Carcinoma>10048
HepG-2Hepatocellular Carcinoma>10048
MG-63Osteosarcoma>10048
MCF-7Breast Adenocarcinoma50Not Specified
MDA-MB-231Breast Adenocarcinoma20 - 4548
MIA PaCa-2Pancreatic Carcinoma20048
HT-29Colorectal Adenocarcinoma20048
143BOsteosarcoma~15048
U2OSOsteosarcoma~12048
Biochanin A SK-Mel-28Malignant MelanomaNot specified in µM48/72
A549Lung CarcinomaNot specified in µM24/48/72
95DLung CancerNot specified in µM24/48/72
Formononetin HepG2Hepatocellular Carcinoma~38.8 (10.397 µg/mL)Not Specified
A549Lung Carcinoma>10072
VariousVarious10 - 300Not Specified
Medicarpin A549Lung Carcinoma290.8 ± 23.224
206.8 ± 13.248
H157Lung Cancer125.5 ± 9.224
102.7 ± 13.248
P388Leukemia~90Not Specified
P388/DOXDoxorubicin-resistant Leukemia~90Not Specified

Experimental Protocols

The majority of the cited cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The isoflavonoids, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Isoflavonoid-Induced Cytotoxicity

Isoflavonoids exert their cytotoxic effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases Isoflavonoids Isoflavonoids Isoflavonoids->Death Receptors Sensitize Isoflavonoids->Bcl-2 family Regulate Executioner Caspases (Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases->Apoptosis

A key mechanism of action for many isoflavonoids is the induction of apoptosis. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Isoflavonoids can sensitize cancer cells to death receptor-mediated apoptosis and can also modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately resulting in apoptotic cell death.

Cell_Cycle_Arrest_Pathway Isoflavonoids Isoflavonoids p21/p27 p21/p27 Isoflavonoids->p21/p27 Upregulate CDK/Cyclin Complexes CDK/Cyclin Complexes Cell Cycle Progression Cell Cycle Progression CDK/Cyclin Complexes->Cell Cycle Progression Cell Cycle Arrest Cell Cycle Arrest CDK/Cyclin Complexes->Cell Cycle Arrest p21/p27->CDK/Cyclin Complexes

In addition to apoptosis, isoflavonoids can induce cell cycle arrest at various phases (G1, S, or G2/M). This is often achieved by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. These proteins bind to and inhibit the activity of CDK/cyclin complexes, which are essential for cell cycle progression, thereby halting cell division.

Experimental_Workflow A 1. Cell Culture Seeding (Cancer Cell Lines) B 2. Isoflavonoid Treatment (Varying Concentrations) A->B C 3. Incubation (24-72 hours) B->C D 4. MTT Assay C->D E 5. Absorbance Reading (570 nm) D->E F 6. Data Analysis (IC50 Calculation) E->F

Conclusion and Future Directions

The available data clearly indicate that several isoflavonoids, including genistein, daidzein, biochanin A, and formononetin, exhibit cytotoxic activity against a variety of cancer cell lines, albeit with varying potencies. The structurally related isoflavanone, medicarpin, also demonstrates cytotoxic effects. The primary mechanisms underlying this cytotoxicity involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Crucially, there is a significant gap in the scientific literature regarding the cytotoxic properties of this compound. To fully understand the potential of this compound as an anticancer agent, further research is imperative. Future studies should focus on determining the IC50 values of this compound against a broad panel of cancer cell lines and elucidating its specific molecular mechanisms of action. Such data will be essential for a direct and meaningful comparison with other isoflavonoids and for guiding its potential development as a therapeutic agent.

Unveiling Isosativanone: A Head-to-Head Comparison of Synthetic and Naturally Sourced Variants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the origin of a bioactive compound is a critical consideration, influencing its purity, scalability, and ultimately, its therapeutic potential. Isosativanone, a promising isoflavanone with notable anti-inflammatory properties, can be obtained through both chemical synthesis and extraction from natural sources. This guide provides an objective, data-driven comparison of these two sourcing methodologies, offering insights into their respective advantages and limitations.

This compound, chemically known as 7-hydroxy-4'-methoxyisoflavanone, is a member of the isoflavonoid class of polyphenolic compounds.[1] Naturally occurring in plants such as red clover (Trifolium pratense), it has garnered significant interest for its potential therapeutic applications, particularly in mitigating inflammatory responses.[2][3] The compound's efficacy is intrinsically linked to its purity and the absence of confounding contaminants, making the choice between synthetic and natural sourcing a pivotal decision in research and development.

Performance and Properties: A Comparative Analysis

The primary divergence between synthetic and naturally sourced this compound lies in their production methodologies, which in turn dictates their purity profiles, potential yields, and scalability. While direct head-to-head comparative studies are limited, an analysis of existing data for this compound and related isoflavonoids allows for a comprehensive evaluation.

ParameterSynthetic this compoundNaturally Sourced this compoundKey Considerations
Purity Potentially very high (>98%) following chromatographic purification.Variable; dependent on extraction and purification efficacy. May contain related isoflavonoids and plant metabolites.Synthetic routes offer greater control over the final product's purity, minimizing batch-to-batch variability. Natural extracts can contain a complex mixture of compounds.[3][4]
Yield Route-dependent; multi-step syntheses can lead to lower overall yields (e.g., ~11% overall in a complex synthesis).Highly variable based on plant source, harvest time, and extraction method (e.g., isoflavone yields from red clover can range from μg/g to mg/g).[2]Natural extraction yields can be influenced by numerous environmental and biological factors. Synthetic yields are determined by reaction efficiency.
Scalability Generally more scalable and reproducible for large-scale production.Limited by the availability of the natural source and the efficiency of large-scale extraction and purification.Synthesis offers a more predictable and controllable supply chain for drug development.
Cost-Effectiveness Can be cost-intensive due to the need for starting materials, reagents, and multi-step processes.Potentially lower raw material cost, but extraction and purification can be resource- and time-intensive.The economic feasibility of each method depends on the scale of production and the desired purity.
Bioactivity Consistent and predictable, directly attributable to the specific molecule.Can be influenced by the synergistic or antagonistic effects of co-extracted compounds.The presence of other bioactive molecules in natural extracts may offer therapeutic benefits but can also introduce variability.

Experimental Methodologies: A Closer Look

Natural Sourcing: Extraction and Purification

The extraction of this compound from its natural sources, primarily red clover, involves solid-liquid extraction followed by purification.

Protocol for Extraction of Isoflavones from Red Clover:

  • Preparation: Dried and ground red clover blossoms are used as the starting material.

  • Extraction: The plant material is subjected to extraction with a solvent, typically an aqueous ethanol or methanol solution (e.g., 50-70% ethanol).[2] Modern techniques such as ultrasound-assisted extraction can be employed to improve efficiency.[2] The mixture is agitated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[2]

  • Initial Separation: The mixture is centrifuged to separate the solid plant debris from the liquid extract.

  • Hydrolysis (Optional): To convert isoflavone glycosides to their bioactive aglycone forms (like this compound's precursors), acid or alkaline hydrolysis may be performed.

  • Purification: The crude extract is then subjected to chromatographic techniques for purification. High-speed countercurrent chromatography or preparative high-performance liquid chromatography (HPLC) are effective methods for isolating individual isoflavones.[4]

  • Analysis: The purity of the isolated this compound is confirmed using analytical HPLC with a diode-array detector (DAD) and mass spectrometry (MS).

Synthetic Sourcing: Chemical Synthesis

The chemical synthesis of this compound and its analogs typically involves the construction of the isoflavanone core from simpler chemical precursors.

Representative Protocol for Isoflavanone Synthesis (based on an analog):

  • Deoxybenzoin Formation: The synthesis often begins with the preparation of a key intermediate, a 2-hydroxydeoxybenzoin derivative. This can be achieved through a multi-step process involving reactions like Claisen rearrangement, oxidative cleavage, and aryllithium addition.[5]

  • Cyclization: The 2-hydroxydeoxybenzoin is then cyclized to form the isoflavanone ring structure.

  • Deprotection: Protecting groups used to mask reactive functional groups during the synthesis are removed in the final steps to yield the target isoflavanone.[5]

  • Purification: The synthesized this compound is purified using column chromatography or preparative HPLC to achieve high purity.

  • Characterization: The structure and purity of the synthetic product are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Visualizing the Comparison and Mechanism of Action

To better understand the workflows and the biological activity of this compound, the following diagrams are provided.

G cluster_0 Naturally Sourced cluster_1 Synthetic Red Clover Red Clover Grinding Grinding Red Clover->Grinding Extraction\n(Ethanol/Water) Extraction (Ethanol/Water) Grinding->Extraction\n(Ethanol/Water) Purification\n(Chromatography) Purification (Chromatography) Extraction\n(Ethanol/Water)->Purification\n(Chromatography) Natural this compound Natural this compound Purification\n(Chromatography)->Natural this compound Synthetic this compound Synthetic this compound Purification\n(Chromatography)->Synthetic this compound High Purity Starting Materials Starting Materials Multi-step\nSynthesis Multi-step Synthesis Starting Materials->Multi-step\nSynthesis Crude Product Crude Product Multi-step\nSynthesis->Crude Product Crude Product->Purification\n(Chromatography) G IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits This compound This compound This compound->IKK inhibits MAPK\n(p38, JNK) MAPK (p38, JNK) This compound->MAPK\n(p38, JNK) inhibits Pro-inflammatory Genes\n(TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPKK->MAPK\n(p38, JNK) activates MAPK\n(p38, JNK)->Pro-inflammatory Genes\n(TNF-α, IL-6) activates transcription Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->MAPKKK activates

References

Inter-laboratory Validation of an Analytical Method for Isosativanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive inter-laboratory validation study for an analytical method for Isosativanone has not been published in the available scientific literature. Therefore, this guide presents a comparative framework and best practices for such a study, utilizing hypothetical data for illustrative purposes. This document is intended to guide researchers, scientists, and drug development professionals in the design and evaluation of inter-laboratory validation studies for similar isoflavonoid compounds.

The validation of an analytical method is crucial to ensure the reliability, reproducibility, and accuracy of results, particularly when the method is to be used across different laboratories. An inter-laboratory study, also known as a collaborative study, is the ultimate test of a method's robustness and transferability. This guide outlines the key performance parameters that should be evaluated, provides a template for data comparison, details a common analytical protocol, and visualizes the validation workflow.

Comparative Performance of Analytical Methods for this compound (Hypothetical Data)

The following table summarizes the expected performance characteristics of two common analytical methods for the quantification of this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on a hypothetical inter-laboratory study involving five laboratories.

Performance Parameter Method A: HPLC-UV Method B: LC-MS/MS ICH Q2(R1) Guideline
Linearity (R²) 0.99920.9998≥ 0.999
Range (µg/mL) 1 - 1000.1 - 50Defined by linearity and accuracy
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120% (for assay)
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.2%≤ 2%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 3%
- Reproducibility≤ 3.5%≤ 3.0%Method dependent
Limit of Detection (LOD) (µg/mL) 0.20.02Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 0.70.07Signal-to-Noise ≥ 10
Specificity No interference from matrixNo interference from matrixNo interference at analyte retention time
Robustness PassedPassedNo significant change in results

Experimental Protocols

A detailed experimental protocol is essential for ensuring consistency across participating laboratories in a validation study. Below is a typical protocol for the analysis of this compound by HPLC-UV.

Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol) followed by sonication and centrifugation. Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Validation Procedures:

    • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).

    • Precision:

      • Repeatability: Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different instruments within the same laboratory.

      • Reproducibility: Distribute the same set of samples to multiple laboratories for analysis using the same protocol.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio of the chromatogram.

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's resilience to small changes.

Data Visualization

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow of an inter-laboratory validation study.

Inter_Laboratory_Validation_Workflow start Method Development & Single-Laboratory Validation protocol Develop Standardized Validation Protocol start->protocol labs Select Participating Laboratories protocol->labs samples Prepare & Distribute Homogeneous Samples labs->samples analysis Laboratories Perform Analysis samples->analysis data_collection Collect & Review Data analysis->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis report Generate Validation Report stat_analysis->report end Method Approved for Routine Use report->end

Caption: Workflow for an inter-laboratory analytical method validation study.

Relationship of Precision Parameters

This diagram shows the hierarchical relationship between the different components of precision in method validation.

Precision_Parameters precision Precision repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate reproducibility Reproducibility (Inter-laboratory) precision->reproducibility

Caption: Hierarchy of precision parameters in analytical method validation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico docking studies of Isosativanone and its structurally related flavonoids: Formononetin, Biochanin A, Daidzein, and Genistein. Due to a lack of available molecular docking data for this compound, this comparison focuses on the binding affinities of its close structural analogs against various protein targets implicated in cellular signaling. The aim is to offer a predictive insight into the potential interactions of this compound and to highlight the therapeutic promise of this class of isoflavones. The guide also details a standard experimental protocol for such docking studies and visualizes key signaling pathways potentially modulated by these compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding energies (in kcal/mol) of flavonoids structurally related to this compound against a selection of protein targets, as reported in various in silico studies. Lower binding energy values indicate a higher predicted binding affinity. It is important to note that direct comparative data for this compound is not currently available in the reviewed literature.

FlavonoidTarget ProteinPDB IDBinding Energy (kcal/mol)Reference
Formononetin Keap15CGJ-8.0[1]
Estrogen Receptor 1 (ESR1)--7.7[2]
SATB2--7.0[2]
Epidermal Growth Factor Receptor (EGFR)--7.0[3]
Albumin (ALB)--9.6[3]
Caspase-3 (CASP3)--6.6[3]
Jun Proto-Oncogene (JUN)--5.6[3]
Tumor Protein P53 (TP53)--6.5[3]
Biochanin A Acetylcholinesterase (AChE)--9.81 (BACE-1)[4]
Daidzein Estrogen Receptor α (ERα)--9.30[5]
Estrogen Receptor β (ERβ)--8.30[5]
B-cell lymphoma 2 (Bcl-2)--6.90[5]
Bcl-2-associated X protein (Bax)--5.90[5]
Genistein Estrogen Receptor α (ERα)1A52-16.38[6]
Estrogen Receptor β (ERβ)--213.62 kJ/mol[7]
β-catenin--5.68 to -4.98[8]

Note: Binding energies from different studies may not be directly comparable due to variations in docking software and parameters.

Experimental Protocols: Molecular Docking of Flavonoids

The following is a generalized protocol for performing molecular docking studies with flavonoids, based on methodologies frequently reported in the literature[4][5][8][9].

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of the flavonoid ligands (e.g., this compound, Formononetin) are typically retrieved from databases such as PubChem. The structures are then optimized to their lowest energy conformation using software like ChemDraw or Avogadro. This often involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure using tools like AutoDockTools.

2. Grid Box Generation:

  • A 3D grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket, allowing the ligand to move freely within this defined space during the docking simulation.

3. Molecular Docking Simulation:

  • Software such as AutoDock Vina is commonly used for molecular docking[10]. The prepared ligand and receptor files, along with the grid parameters, are used as input.

  • The docking algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the receptor's active site.

  • The program calculates the binding energy for each conformation, and the results are clustered based on conformational similarity.

4. Analysis of Results:

  • The docking results are analyzed to identify the conformation with the lowest binding energy, which represents the most stable and likely binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Mandatory Visualizations: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are known to be modulated by various flavonoids. These pathways are critical in cellular processes such as proliferation, survival, and stress response, and their modulation by isoflavones like this compound and its relatives is a key area of research.

PI3K_Akt_Signaling_Pathway cluster_pip Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation mTORC1->Proliferation Flavonoids Flavonoids Flavonoids->Akt

Caption: PI3K/Akt Signaling Pathway and potential inhibition by flavonoids.

MAPK_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Differentiation Differentiation Transcription Factors->Differentiation Flavonoids Flavonoids Flavonoids->MEK Nrf2_Signaling_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Ubiquitination Keap1->Ubiquitination Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocation Ubiquitination->Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Flavonoids Flavonoids

References

Lack of In Vivo Data Precludes a Comparative Guide on the Anti-Inflammatory Effects of Isosativanone

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of available scientific literature, no specific studies validating the anti-inflammatory effects of Isosativanone in animal models could be identified. Consequently, the development of a detailed comparison guide with supporting experimental data, as requested, is not feasible at this time.

While the broader class of compounds to which this compound belongs, isoflavones, has been the subject of research for its anti-inflammatory properties, this specific molecule remains largely uncharacterized in in vivo settings. Isoflavones, as a group, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of key signaling pathways.[1]

Inflammation is a complex biological response, and various animal models are utilized to screen and validate potential anti-inflammatory agents.[2][3][4] These models, such as carrageenan-induced paw edema and adjuvant-induced arthritis, are crucial for understanding the efficacy and mechanisms of action of new therapeutic candidates.

The anti-inflammatory activity of many natural compounds, including various flavonoids, has been demonstrated in such animal models.[2][3][4] For instance, studies on other flavanones and plant extracts containing these compounds have shown significant reductions in inflammation markers.[5][6][7][8][9][10] These investigations typically involve the administration of the compound or extract to animals and the subsequent measurement of inflammatory responses, such as swelling, and the analysis of pro-inflammatory cytokines and enzymes at the molecular level.

The primary mechanism often implicated in the anti-inflammatory action of isoflavones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway plays a central role in regulating the immune response to infection and inflammation.

A hypothetical experimental workflow to validate the anti-inflammatory effects of a compound like this compound in an animal model would typically involve several key steps.

G cluster_0 Pre-clinical In Vivo Validation animal_model Animal Model Selection (e.g., Carrageenan-induced paw edema in rats) compound_admin Compound Administration (this compound vs. Vehicle vs. Positive Control) animal_model->compound_admin Randomization inflammation_induction Induction of Inflammation compound_admin->inflammation_induction data_collection Data Collection (Paw volume, tissue sampling) inflammation_induction->data_collection Time-course measurements biochemical_analysis Biochemical Analysis (Cytokine levels, enzyme activity) data_collection->biochemical_analysis statistical_analysis Statistical Analysis biochemical_analysis->statistical_analysis conclusion Conclusion on Anti-inflammatory Efficacy statistical_analysis->conclusion cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Gene Transcription (Pro-inflammatory mediators) nucleus->gene activates

References

Isosativanone vs. its Glycoside: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antioxidant and anti-inflammatory properties of the isoflavonoid isosativanone and its glycosylated form reveals a classic structure-activity relationship, where the aglycone generally exhibits superior in vitro activity. However, the addition of a sugar moiety in the glycoside form is suggested to enhance stability and bioavailability, potentially leading to significant in vivo effects.

This guide provides a comparative analysis of the biological activities of this compound and its glycoside, focusing on their antioxidant and anti-inflammatory potential. While direct comparative studies on this compound are limited, the broader understanding of flavonoid biochemistry indicates that the aglycone form, this compound, is likely to demonstrate more potent antioxidant and anti-inflammatory effects in in vitro assays. This is attributed to the presence of free hydroxyl groups that are crucial for radical scavenging and interaction with inflammatory enzymes. In contrast, the glycoside form, while potentially less active in vitro, may offer advantages in terms of stability and absorption in biological systems.

Comparative Biological Activity: A Data-Driven Overview

While specific quantitative data directly comparing this compound and its glycoside is scarce in publicly available literature, we can infer the expected differences based on studies of structurally similar flavonoids. Generally, the aglycone form exhibits a lower IC50 value (indicating higher potency) in in vitro antioxidant and anti-inflammatory assays.

Table 1: Postulated Comparative Antioxidant Activity of this compound and its Glycoside

CompoundAntioxidant AssayPostulated IC50 (µM)Reference CompoundPostulated Activity Comparison
This compoundDPPH Radical ScavengingLowerAscorbic AcidHigher than glycoside
This compound GlycosideDPPH Radical ScavengingHigherAscorbic AcidLower than aglycone
This compoundNitric Oxide ScavengingLowerQuercetinHigher than glycoside
This compound GlycosideNitric Oxide ScavengingHigherQuercetinLower than aglycone

Table 2: Postulated Comparative Anti-inflammatory Activity of this compound and its Glycoside

CompoundAnti-inflammatory AssayPostulated IC50 (µM)Reference CompoundPostulated Activity Comparison
This compoundLipoxygenase InhibitionLowerIndomethacinHigher than glycoside
This compound GlycosideLipoxygenase InhibitionHigherIndomethacinLower than aglycone

Key Experimental Protocols

To facilitate further research and direct comparison, this section outlines the detailed methodologies for key in vitro assays used to evaluate the antioxidant and anti-inflammatory properties of compounds like this compound and its glycosides.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2]

  • Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at 517 nm.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of the test compounds (this compound and its glycoside) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

    • Add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard.

    • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[3]

2. Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals, which are implicated in inflammatory processes.[4][5]

  • Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is measured colorimetrically using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.[4][6]

  • Procedure:

    • Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Prepare various concentrations of the test compounds and a standard (e.g., quercetin).

    • Mix the sodium nitroprusside solution with different concentrations of the test compounds and incubate at room temperature for a specific time (e.g., 150 minutes).

    • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

    • Measure the absorbance of the resulting chromophore at 546 nm.

    • Calculate the percentage of nitric oxide scavenging activity.

    • Determine the IC50 value.

Anti-inflammatory Activity Assay

1. Lipoxygenase Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, pro-inflammatory mediators.[7][8]

  • Principle: Lipoxygenase catalyzes the oxidation of a substrate (e.g., linoleic acid), leading to the formation of a conjugated diene that can be monitored spectrophotometrically at 234 nm. The inhibition of the enzyme activity is measured by the decrease in absorbance.[9][10]

  • Procedure:

    • Prepare a solution of lipoxygenase enzyme in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare a solution of the substrate, linoleic acid.

    • Prepare various concentrations of the test compounds and a standard inhibitor (e.g., indomethacin).

    • Pre-incubate the enzyme with the test compounds or standard for a short period.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the percentage of enzyme inhibition.

    • Determine the IC50 value.

Visualizing the Pathways

Diagram 1: Antioxidant Activity Workflow

Antioxidant_Activity_Workflow cluster_assays In Vitro Antioxidant Assays cluster_compounds Test Compounds cluster_results Data Analysis DPPH DPPH Radical Scavenging Assay IC50 IC50 Value Determination DPPH->IC50 NO Nitric Oxide Scavenging Assay NO->IC50 This compound This compound (Aglycone) This compound->DPPH This compound->NO Glycoside This compound Glycoside Glycoside->DPPH Glycoside->NO Comparison Activity Comparison IC50->Comparison Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_compounds Inhibitory Action cluster_response Inflammatory Response Stimulus e.g., LPS LOX Lipoxygenase (LOX) Stimulus->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->LOX Inhibition Glycoside This compound Glycoside Glycoside->LOX Inhibition

References

A Comparative Analysis of Isosativanone's Efficacy Across Cancer Cell Lines Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of recent scientific literature, a direct comparative study detailing the effects of Isosativanone on various cancer cell lines could not be identified. Consequently, the generation of a comparative guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations as requested is not possible at this time.

While the broader class of compounds to which this compound belongs, isoflavones, has been the subject of numerous cancer studies, specific research on this compound's differential effects is lacking in the public domain. Isoflavones, in general, have demonstrated a range of anti-cancer activities, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

The absence of specific data for this compound prevents the creation of the requested detailed comparison. Such a guide would require quantitative data points like IC50 values (the concentration of a drug that inhibits a biological process by 50%), apoptosis rates, and cell viability percentages across different cancer cell lines. Furthermore, the detailed experimental methodologies and the specific signaling pathways modulated by this compound, which are crucial for a comprehensive scientific guide, are not available in the reviewed literature.

For researchers, scientists, and drug development professionals interested in this area, the current body of research suggests that investigating the specific effects of this compound could be a valuable avenue for future studies. The established anti-cancer properties of the isoflavone family provide a strong rationale for exploring the potential of individual compounds like this compound. Future research could focus on:

  • In vitro studies: Assessing the cytotoxic and anti-proliferative effects of this compound on a panel of diverse cancer cell lines (e.g., breast, prostate, lung, colon).

  • Mechanism of action studies: Investigating the specific molecular mechanisms by which this compound may induce apoptosis, cell cycle arrest, or inhibit metastasis.

  • Signaling pathway analysis: Determining the precise impact of this compound on key cancer-related signaling pathways.

Until such studies are conducted and published, a direct comparative analysis of this compound's effects on different cancer cell lines remains an open area of inquiry.

A Comparative Guide to Benchmarking Isosativanone Purity Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a test sample of Isosativanone against a Certified Reference Standard (CRS). Accurate purity determination is critical for ensuring the consistency, efficacy, and safety of pharmacologically active compounds in research and development. The methodologies, data, and visualizations presented herein offer a robust protocol for this essential quality control process.

Introduction to Purity Benchmarking

This compound is an isoflavonoid with documented biological activities, making it a compound of interest in various therapeutic areas. Establishing the purity of a synthesized or isolated batch of this compound is a fundamental requirement for reliable experimental results and regulatory compliance. The benchmark for this analysis is a Certified Reference Standard (CRS), a highly characterized and stable material with a known purity, against which a test sample can be compared.[1][2]

The most common and reliable method for determining the purity of flavonoids like this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a UV-Vis detector.[3][4][5] This technique separates the primary compound from any impurities, and the purity is typically calculated based on the relative peak area of the analyte compared to the total area of all detected peaks.

Experimental Protocol: Purity Assessment by HPLC

This section details the methodology for determining the purity of an this compound test sample.

2.1. Materials and Reagents

  • This compound Certified Reference Standard (CRS) (e.g., ≥99.5% purity)

  • This compound Test Sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (analytical grade)

  • Methanol (for sample dissolution)

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis Diode Array Detector (DAD).[4]

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[3]

  • Analytical balance

  • Volumetric flasks and pipettes

2.3. Sample and Standard Preparation

  • CRS Stock Solution: Accurately weigh approximately 5.0 mg of this compound CRS and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 0.5 mg/mL.

  • Test Sample Stock Solution: Prepare the this compound test sample in the same manner as the CRS stock solution.

  • Working Solutions: Dilute both stock solutions with the mobile phase to a final working concentration of approximately 20 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.4. Chromatographic Conditions The following HPLC conditions are optimized for the separation of this compound and potential impurities.[3][6]

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50-80% B
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 280 nm

2.5. Data Analysis and Purity Calculation Purity is determined using the area normalization method. The percentage purity is calculated from the chromatogram of the test sample using the following formula:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor at the detection wavelength.

Comparative Data Analysis

The following tables summarize hypothetical data from the HPLC analysis, comparing the this compound test sample against the CRS.

Table 1: Chromatographic Performance Comparison

ParameterThis compound CRSThis compound Test SampleAcceptance Criteria
Retention Time (min) 15.2115.22± 2% of CRS
Tailing Factor 1.051.08≤ 1.5
Theoretical Plates > 8000> 7500> 5000

Table 2: Purity and Impurity Profile

AnalyteThis compound CRSThis compound Test Sample
Purity by Area % 99.85%98.76%
Total Impurities 0.15%1.24%
Number of Impurities >0.1% 02
Largest Unknown Impurity Not Detected0.65% (at 12.8 min)

Visualized Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the purity benchmarking process, from sample preparation to the final comparative analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting CRS Weigh & Dissolve This compound CRS TestSample Weigh & Dissolve Test Sample Dilute Dilute to Working Concentration (20 µg/mL) CRS->Dilute TestSample->Dilute Filter Filter Samples (0.45 µm) Dilute->Filter HPLC HPLC Injection & Chromatographic Separation Filter->HPLC Detect UV Detection (280 nm) HPLC->Detect Integrate Integrate Peak Areas Detect->Integrate CalcPurity Calculate Purity (Area % Method) Integrate->CalcPurity Compare Compare Data vs. CRS & Acceptance Criteria CalcPurity->Compare Report Generate Final Report Compare->Report

Workflow for HPLC purity assessment of this compound.

4.2. Potential Signaling Pathway Involvement

Flavonoids often exhibit anti-inflammatory properties by modulating key signaling pathways.[7] this compound may influence the NF-κB pathway, a central regulator of inflammation. The diagram below shows a simplified representation of this pathway and a hypothetical point of inhibition by this compound.

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits

Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This guide outlines a standardized approach for benchmarking the purity of an this compound test sample against a Certified Reference Standard using HPLC. The provided experimental protocol, comparative data tables, and workflow diagrams serve as a practical resource for researchers. Adherence to this or a similar validated methodology ensures the generation of high-quality, reproducible data, which is paramount in scientific research and drug development. The purity of the test sample (98.76%) was found to be lower than the CRS (99.85%), with two impurities exceeding the 0.1% reporting threshold, indicating the need for further purification for applications requiring high-purity material.

References

Comparative Analysis of the Fungitoxic Properties of Isosativanone and Vestitol: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone and vestitol, two isoflavonoid compounds predominantly found in leguminous plants, have garnered attention for their potential biological activities. While research has explored their antimicrobial properties, a direct comparative analysis of their fungitoxic capabilities remains a nascent field of study. This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data, protocols, and potential mechanisms of action to consider. Due to a scarcity of direct comparative studies in publicly available literature, this guide presents a general framework and collates available data on the individual compounds to facilitate future research.

Quantitative Fungitoxic Properties: A Comparative Overview

A direct quantitative comparison of the fungitoxic properties of this compound and vestitol is hampered by the limited availability of parallel experimental data. The following table illustrates the type of data required for a comprehensive comparative analysis. Researchers are encouraged to populate such a table with experimental findings.

Fungal Species Compound Minimum Inhibitory Concentration (MIC) (µg/mL) Minimum Fungicidal Concentration (MFC) (µg/mL) Half-Maximal Effective Concentration (EC50) (µg/mL) Inhibition Zone Diameter (mm)
Candida albicansThis compoundData not availableData not availableData not availableData not available
VestitolData not availableData not availableData not availableData not available
Aspergillus fumigatusThis compoundData not availableData not availableData not availableData not available
VestitolData not availableData not availableData not availableData not available
Fusarium oxysporumThis compoundData not availableData not availableData not availableData not available
VestitolData not availableData not availableData not availableData not available
Trichophyton rubrumThis compoundData not availableData not availableData not availableData not available
VestitolData not availableData not availableData not availableData not available

Note: The table above is a template. Currently, there is insufficient data in the public domain to populate a direct comparative table for the fungitoxic properties of this compound and vestitol.

Experimental Protocols

The following provides a generalized methodology for determining the fungitoxic properties of isoflavonoids like this compound and vestitol.

Fungal Strains and Culture Conditions

A panel of clinically and agriculturally relevant fungal strains should be selected. This may include yeasts (Candida species), molds (Aspergillus, Fusarium species), and dermatophytes (Trichophyton species). Fungi should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for yeasts and molds, Potato Dextrose Agar for phytopathogenic fungi) at their optimal growth temperatures.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solutions: this compound and vestitol should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for clinical yeasts and molds).

  • Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated under appropriate conditions (temperature and duration) for the specific fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Data Analysis

All experiments should be performed in triplicate, and the results should be expressed as the mean ± standard deviation.

Potential Mechanisms of Fungitoxic Action

The precise mechanisms by which this compound and vestitol exert their fungitoxic effects are not yet fully elucidated. However, based on studies of other isoflavonoids, several potential pathways can be hypothesized.

  • Disruption of Fungal Cell Membrane Integrity: Isoflavonoids may interfere with the synthesis of essential membrane components like ergosterol or directly interact with the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents.

  • Inhibition of Fungal Enzymes: These compounds could target and inhibit key fungal enzymes involved in vital metabolic pathways, such as those responsible for cell wall synthesis, protein synthesis, or cellular respiration.

  • Induction of Oxidative Stress: this compound and vestitol might promote the generation of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage to cellular components and ultimately cell death.

  • Interference with Fungal Signaling Pathways: They may disrupt critical signaling cascades that regulate fungal growth, development, and virulence.

Further research is necessary to investigate these and other potential mechanisms of action for this compound and vestitol.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for antifungal susceptibility testing and a hypothetical signaling pathway for the fungitoxic action of isoflavonoids.

Antifungal_Susceptibility_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculation Inoculation fungal_culture->inoculation Standardized Inoculum compound_stock Compound Stock (this compound/Vestitol) serial_dilution Serial Dilution compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination mfc_determination MFC Determination mic_determination->mfc_determination

Caption: Generalized workflow for determining the MIC and MFC of antifungal compounds.

Hypothetical_Signaling_Pathway cluster_compound Compound Action cluster_fungal_cell Fungal Cell isoflavonoid This compound / Vestitol cell_membrane Cell Membrane isoflavonoid->cell_membrane Disruption enzyme_inhibition Enzyme Inhibition isoflavonoid->enzyme_inhibition ros_production ROS Production isoflavonoid->ros_production growth_inhibition Growth Inhibition cell_membrane->growth_inhibition enzyme_inhibition->growth_inhibition ros_production->growth_inhibition Oxidative Stress

Caption: Hypothetical signaling pathways of isoflavonoid fungitoxic action.

Conclusion

A thorough comparative analysis of the fungitoxic properties of this compound and vestitol is a promising area for future research in the development of novel antifungal agents. This guide provides a foundational framework for conducting such studies, emphasizing the need for standardized experimental protocols and the generation of robust quantitative data. Elucidating the specific mechanisms of action of these isoflavonoids will be crucial for their potential application in clinical or agricultural settings. The scientific community is encouraged to undertake rigorous comparative investigations to unlock the full potential of these natural compounds in the fight against fungal pathogens.

Safety Operating Guide

Proper Disposal of Isosativanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

General Principles for Uncategorized Research Chemical Disposal

When a specific SDS is unavailable, the first step is to treat the substance as hazardous until a formal waste determination can be made.[6][7][8] This involves a conservative approach to handling, storage, and disposal to ensure the safety of laboratory personnel and the environment.

Key Steps for Disposal:

  • Waste Characterization: The individual who generated the waste is responsible for its initial characterization.[6][7] This involves assessing the known properties of the chemical. Based on its structure (a flavonoid), it should be considered a chemical waste. Further characterization would involve determining if it meets the criteria for hazardous waste as defined by regulatory bodies like the Environmental Protection Agency (EPA).[7]

  • Containerization and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection.[6]

    • The container must be clearly labeled as "Hazardous Waste."[5][9]

    • The label should include the chemical name ("Isosativanone"), the date accumulation started, and any known or suspected hazards.[9]

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is certain.[6][8] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases. It is best practice to collect aqueous and organic solvent wastes separately.[6]

  • Storage: Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation and under the control of the laboratory personnel. Secondary containment, such as a tray or bin, should be used to contain any potential spills.[6]

  • Contact Environmental Health and Safety (EHS): Before proceeding with disposal, contact your institution's EHS department.[10] They are responsible for the final hazardous waste determination and will provide specific instructions for collection and disposal in accordance with federal, state, and local regulations.[5]

Hazardous Waste Characterization

In the United States, the Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on the following characteristics. Your EHS department will make the final determination, but an understanding of these characteristics is essential for initial safe handling.

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases or oxidizers.[5]Ethanol, acetone, xylene
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[5]Hydrochloric acid, sodium hydroxide
Reactivity Substances that are unstable under normal conditions, may react violently with water, or can generate toxic gases.[5]Sodium metal, potassium cyanide
Toxicity Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[7]Wastes containing heavy metals like lead or mercury

Experimental Protocols for Waste Handling

While specific experimental protocols for this compound disposal are not available, the general laboratory procedure for preparing an unknown research chemical for disposal is as follows:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Container Selection: Choose a clean, dry, and chemically resistant container with a secure screw-top cap. The container material should be compatible with organic compounds.

  • Waste Transfer: If transferring the waste from another container, do so in a chemical fume hood to minimize inhalation exposure.

  • Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label. Fill in all required information, including the full chemical name and any known hazards.

  • Secure Storage: Close the container tightly and place it in your designated Satellite Accumulation Area with secondary containment.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound where the specific SDS is not available.

G A Start: this compound Waste Generated B Is a specific SDS available? A->B C Follow specific disposal instructions in SDS Section 13 B->C Yes D Treat as potentially hazardous waste B->D No E Characterize Waste (Ignitable, Corrosive, Reactive, Toxic?) D->E F Containerize in a compatible, labeled container E->F Assess known/suspected properties G Segregate from incompatible wastes F->G H Store in designated Satellite Accumulation Area with secondary containment G->H I Contact Institutional EHS for guidance and pickup H->I J EHS performs final characterization and arranges for disposal I->J

Caption: General workflow for laboratory chemical waste disposal.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific policies and procedures for hazardous waste disposal. The absence of a Safety Data Sheet necessitates a higher level of caution.

References

Personal protective equipment for handling Isosativanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isosativanone. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a cautious approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.
Hand Chemically resistant gloves (e.g., Nitrile) should be worn. Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation or puncture before and during use.
Body A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Foot Closed-toe shoes are required in all laboratory areas.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound during routine laboratory procedures.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Have a chemical spill kit readily accessible.

2. Handling:

  • Always handle solid this compound within a chemical fume hood to minimize inhalation exposure.
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.
  • Keep containers of this compound tightly closed when not in use.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol, followed by water).
  • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a dedicated, labeled hazardous waste bag.
  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a labeled, sealed, and chemically resistant waste container.
  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for chemical waste.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Chemical of Unknown Toxicity").
  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

start Start: Obtain this compound risk_assessment Conduct Risk Assessment (Consult SDS if available) start->risk_assessment ppe_selection Select and Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe_selection handling_area Prepare Handling Area (Chemical Fume Hood) ppe_selection->handling_area weighing Weigh Solid this compound handling_area->weighing solution_prep Prepare Solution weighing->solution_prep experiment Perform Experiment solution_prep->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination waste_segregation Segregate Waste (Solid, Liquid, Sharps) decontamination->waste_segregation waste_labeling Label Waste Containers waste_segregation->waste_labeling waste_storage Store Waste in Designated Area waste_labeling->waste_storage ehs_contact Contact EHS for Disposal waste_storage->ehs_contact ppe_removal Remove PPE Correctly ehs_contact->ppe_removal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing end End hand_washing->end

Caption: Workflow for Safe Handling and Disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.